Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-4-naphthalen-1-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVPXJTBONOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361973 | |
| Record name | Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-17-0 | |
| Record name | Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350997-17-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to a Novel Thiophene Derivative: (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth exploration of a specific thiophene derivative with the molecular formula C16H13NO2S. The focus of this document is the compound identified through structural elucidation as (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide . Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2] These compounds are integral to numerous FDA-approved drugs, highlighting their therapeutic potential.[2] This guide will delve into the synthesis, chemical properties, and potential biological significance of this particular derivative, offering valuable insights for professionals in drug discovery and development.
Chemical Identity and IUPAC Nomenclature
The compound with the molecular formula C16H13NO2S has been identified as (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide.
IUPAC Name: (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide
Molecular Formula: C16H13NO2S
Structure:
-
Caption: Chemical structure of (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide.
Synthesis and Mechanistic Insights
The synthesis of thiophene derivatives can be achieved through various established methods, such as the Paal-Knorr synthesis, Gewald reaction, or Volhard-Erdmann cyclization.[2] A plausible synthetic route for (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide would involve a multi-step process, likely beginning with the formation of a substituted thiophene core, followed by functional group manipulations to introduce the nitramide side chain.
A generalized synthetic workflow is proposed below:
-
Caption: Proposed synthetic workflow for the target thiophene derivative.
Experimental Protocol: A Generalized Approach
-
Synthesis of the Thiophene Aldehyde Intermediate: The precursor, 5-(4-methoxyphenyl)thiophene-2-carbaldehyde, can be synthesized via a Suzuki coupling reaction between 5-bromothiophene-2-carbaldehyde and 4-methoxyphenylboronic acid.
-
Condensation Reaction: The synthesized aldehyde intermediate is then reacted with nitramide in a suitable solvent, such as ethanol or methanol, often in the presence of an acid or base catalyst.
-
Purification: The resulting product, (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide, is then purified using standard techniques like recrystallization or column chromatography.
The causality behind these steps lies in the reactivity of the functional groups. The aldehyde provides an electrophilic carbon, which is readily attacked by the nucleophilic nitrogen of the nitramide, leading to the formation of the characteristic C=N double bond of the hydrazone-like structure.
Physicochemical and Spectroscopic Data
The characterization of this novel compound would rely on a combination of spectroscopic techniques to confirm its structure and purity.
| Property | Predicted Data |
| Molecular Weight | 289.32 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| ¹H NMR | Signals corresponding to the aromatic protons on the thiophene and phenyl rings, a singlet for the methoxy group, and a characteristic signal for the CH=N proton. |
| ¹³C NMR | Resonances for the carbon atoms of the thiophene and phenyl rings, the methoxy carbon, and the carbon of the C=N double bond. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=N stretching, C-S stretching of the thiophene ring, and aromatic C-H stretching. The presence of the nitro group would show strong asymmetric and symmetric stretching bands. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the side chain and fragmentation of the aromatic rings. |
Potential Biological Activities and Therapeutic Applications
Thiophene derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
Anticancer Potential: Many thiophene-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key cellular processes. The structural motifs present in (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide, such as the substituted thiophene and the nitramide group, suggest potential for anticancer activity.
Antimicrobial Activity: The thiophene scaffold is also a component of several antimicrobial agents.[3] The electron-withdrawing nature of the nitro group and the overall molecular structure could contribute to its potential as an antimicrobial agent against a range of bacteria and fungi.
Anti-inflammatory Properties: Certain thiophene derivatives have shown promise as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5]
Proposed Mechanism of Action (Hypothetical):
-
Caption: A hypothetical mechanism of action for the target compound.
Future Directions and Conclusion
The thiophene derivative (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide represents a novel chemical entity with significant potential for further investigation in the field of drug discovery. Its synthesis is feasible through established chemical routes, and its structural features suggest a range of possible biological activities.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be carried out, and the compound's structure and purity must be confirmed using comprehensive spectroscopic analysis.
-
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities.
-
Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues will help in identifying the key structural features responsible for the biological activity and in optimizing the lead compound.
References
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PubChem. (n.d.). 3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]benzoic acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2022).
- 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2022). RSC Advances, 12(43), 28159-28172.
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Semantic Scholar. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood−Brain Barrier-Permeable Ebola Virus. Retrieved from [Link]
- Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 03-10.
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A Technical Guide to Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiophene-3-carboxylate scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its versatile synthetic accessibility and broad range of biological activities. This guide provides an in-depth technical examination of a specific, complex derivative: Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate. We will dissect its molecular properties, delineate a robust synthetic pathway via the Gewald reaction, outline a comprehensive strategy for its structural elucidation, and discuss the therapeutic relevance of its core scaffold in modern drug discovery. This document serves as a foundational resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.
Core Molecular Attributes
The fundamental characteristics of a compound—its molecular formula and weight—are critical for all subsequent experimental and analytical work. These properties are derived from its constituent atoms. For this compound, the structure is composed of a central thiophene ring substituted with an amino group at position 2, a methyl carboxylate group at position 3, and a 1-naphthyl group at position 4.
Based on this architecture, the molecular formula and weight have been calculated.
| Property | Value |
| Molecular Formula | C₁₆H₁₃NO₂S |
| Molecular Weight | 295.35 g/mol |
| Monoisotopic Mass | 295.06670 Da |
This data is computationally derived based on the chemical structure.
Synthesis via the Gewald Reaction
The most reliable and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1][2] This one-pot synthesis combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2][3] For the target compound, the reactants would be 1-naphthylacetonitrile (as the active methylene component), methyl acetoacetate (as the ketone component, which will subsequently be modified in the reaction), and elemental sulfur. However, a more direct approach involves the reaction of a suitable ketone, an activated nitrile, and sulfur.
The causality behind this choice of reaction is its efficiency, atom economy, and the high yields it typically affords for a wide range of substituted thiophenes. The base (often a secondary amine like morpholine or diethylamine) plays a crucial role in catalyzing the initial Knoevenagel condensation between the ketone and the nitrile, a critical step for forming the α,β-unsaturated nitrile intermediate.[2]
Synthetic Workflow
The logical flow of the Gewald synthesis is a sequential condensation and cyclization process, as illustrated below.
Caption: Workflow for the Gewald three-component synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for analogous compounds.[3][4]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-(naphthalen-1-yl)ethan-1-one (10 mmol), methyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in 30 mL of ethanol.
-
Rationale: Ethanol is a common solvent that facilitates the dissolution of reactants and provides a suitable medium for the reaction temperature. A slight excess of sulfur ensures the reaction goes to completion.
-
-
Catalyst Addition: To the stirred suspension, add morpholine (5 mL) dropwise over 15 minutes at room temperature.
-
Rationale: The slow addition of the basic catalyst controls the initial exothermic condensation reaction. Morpholine is an effective base for this transformation.
-
-
Reaction Execution: Heat the reaction mixture to 50-60°C and maintain stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Moderate heating provides the necessary activation energy for the cyclization step without causing significant side product formation. TLC is essential for determining the point of maximum product formation.
-
-
Work-up and Isolation: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. The resulting precipitate is the crude product.
-
Rationale: The product is typically a solid that is insoluble in water, allowing for easy isolation by precipitation.
-
-
Purification: Filter the crude solid, wash with cold ethanol to remove unreacted starting materials, and dry under a vacuum. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.
-
Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds to analytical grade.
-
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Analytical Workflow
Caption: Standard workflow for analytical characterization.
Expected Spectroscopic Data
While experimental data for this specific molecule is not publicly available, we can predict the characteristic signals based on its structure and data from analogous compounds.[3][4]
| Technique | Expected Observations | Rationale |
| ¹H NMR | ~7.5-8.5 ppm: Multiplets (7H, Naphthyl protons).~6.0-7.0 ppm: Broad singlet (2H, -NH₂ protons).~6.5 ppm: Singlet (1H, Thiophene C5-H).~3.7 ppm: Singlet (3H, -OCH₃ protons). | The chemical shifts are characteristic of aromatic (naphthyl), amine, thiophene, and ester methyl protons, respectively. The integration values (e.g., 7H) correspond to the number of protons. |
| ¹³C NMR | ~165-170 ppm: Ester carbonyl (C=O).~100-160 ppm: Aromatic carbons (Thiophene and Naphthyl rings).~51 ppm: Ester methoxy (-OCH₃). | The distinct chemical shift ranges allow for the identification of all unique carbon environments within the molecule. |
| Mass Spec. (ESI-MS) | [M+H]⁺ at m/z 296.07 | Electrospray ionization (ESI) in positive mode will typically show the protonated molecular ion, confirming the molecular weight. |
| IR Spectroscopy | ~3300-3500 cm⁻¹: N-H stretching (amine).~1660-1680 cm⁻¹: C=O stretching (ester).~1600 cm⁻¹: C=C stretching (aromatic). | These absorption bands are diagnostic for the key functional groups present in the molecule. |
Significance in Drug Discovery
The 2-aminothiophene scaffold is of significant interest to the pharmaceutical industry. These compounds are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytostatic (anti-cancer) effects.[1][5][6] They serve as versatile intermediates for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are themselves important pharmacophores.[7]
The introduction of the bulky, lipophilic naphthyl group at the 4-position is a strategic choice in drug design. This modification can enhance binding affinity to target proteins through hydrophobic and π-stacking interactions, potentially leading to increased potency and selectivity.
Potential Therapeutic Applications
Caption: Potential biological targets and therapeutic areas for 2-aminothiophene derivatives.
Studies have shown that certain 2-aminothiophene derivatives can induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, making them promising candidates for novel cytostatic agents.[6][8] Their ability to act as allosteric enhancers of adenosine receptors also opens avenues for treating neurological and inflammatory conditions.[5][8]
Conclusion
This compound represents a synthetically accessible and therapeutically relevant molecule. This guide has established its core molecular properties, provided a detailed and rationalized protocol for its synthesis via the Gewald reaction, and outlined a robust framework for its analytical characterization. The proven versatility and biological activity of the 2-aminothiophene scaffold underscore the potential of this and related derivatives as valuable leads in modern drug discovery campaigns.
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Africa Research Connects. Utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic derivatives. [Link]
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Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-10. [Link]
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Semantic Scholar. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]
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Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]
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LookChem. METHYL 2-AMINO-4-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE. [Link]
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National Center for Biotechnology Information. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]
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ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]
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A Comprehensive Technical Guide to the Solubility Profile of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth exploration of the solubility profile of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry.[1][2][3][4] While specific quantitative solubility data for this precise molecule is not extensively published, this paper will equip researchers with the foundational knowledge and practical methodologies to determine its solubility in common laboratory solvents. We will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and offer a predictive solubility map based on solvent properties and the structural characteristics of the title compound.
The Significance of Solubility in the Application of Novel Thiophene Derivatives
This compound belongs to the 2-aminothiophene class of compounds, which are recognized as valuable scaffolds in the synthesis of biologically active molecules.[5][6] The thiophene core is a key feature in a variety of pharmaceutical agents, contributing to their therapeutic efficacy.[1][2][6] The solubility of such a compound is a pivotal factor in its journey from the laboratory to clinical application. In drug development, for instance, aqueous solubility is a major determinant of a drug's absorption and distribution in the body. In a laboratory setting, understanding a compound's solubility in various organic solvents is essential for designing purification strategies, such as recrystallization, and for selecting appropriate solvents for chemical reactions and analytical characterization.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is a cornerstone of solubility prediction.[7][8] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of polar functional groups and the overall molecular geometry.
This compound possesses a combination of polar and nonpolar structural features that will dictate its solubility behavior:
-
Polar Moieties: The primary amino group (-NH₂) and the methyl ester group (-COOCH₃) are capable of hydrogen bonding and dipole-dipole interactions, contributing to the compound's polarity. The nitrogen and oxygen atoms in these groups have lone pairs of electrons that can act as hydrogen bond acceptors, while the hydrogens on the amino group can act as hydrogen bond donors.
-
Nonpolar Moieties: The bulky, aromatic 1-naphthyl group and the thiophene ring are predominantly nonpolar and will engage in van der Waals forces.
The interplay between these polar and nonpolar regions will determine the compound's affinity for different types of solvents.
Solvent Classification and Expected Interactions
Common laboratory solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[9] They are effective at solvating polar solutes, especially those capable of hydrogen bonding.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone possess large dipole moments but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors.[9][10] They are excellent solvents for a wide range of organic compounds.
-
Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and small or no dipole moments.[9] They are best suited for dissolving nonpolar solutes.
Based on its structure, this compound is expected to exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic solvents. The large nonpolar naphthyl group will likely limit its solubility in highly polar solvents like water, while the polar functional groups will hinder its dissolution in purely nonpolar solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of solvents.[11][12]
Materials and Equipment:
-
This compound (high purity)
-
A selection of common laboratory solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each test solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials. If solid particles are suspended, centrifuge the vials to sediment the excess solid.
-
-
Sample Preparation and Analysis:
-
Withdraw a known volume of the supernatant from each vial using a pipette.
-
Filter the withdrawn sample through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Factors influencing the solubility of the target compound.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. While specific experimental data is not yet widely available, the principles outlined here, combined with the detailed experimental protocol, empower researchers to generate this critical information. A systematic evaluation of the compound's solubility in a diverse range of solvents is a crucial step in unlocking its full potential in both academic research and the development of new therapeutic agents. The predictive solubility table and the conceptual diagrams serve as a valuable starting point for solvent selection, enabling more efficient experimental design and accelerating the pace of discovery.
References
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How to determine the solubility of a substance in an organic solvent? ResearchGate. Available from: [Link]
-
Solvents and Polarity. University of Rochester, Department of Chemistry. Available from: [Link]
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- Experiment: Solubility of Organic & Inorganic Compounds.
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How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available from: [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- What Is a Polar Solvent? 9 Common Types And Uses.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents Hexane - CH3-CH2-CH2-CH2 - ARCOR Epoxy Technologies. Available from: [Link]
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available from: [Link]
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Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available from: [Link]
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Methyl 2-amino-4-phenylthiophene-3-carboxylate | C12H11NO2S | CID 685886 - PubChem. Available from: [Link]
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Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem. Available from: [Link]
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Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC - NIH. Available from: [Link]
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The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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A Technical Guide to the Crystal Structure Analysis of Naphthyl-Substituted Thiophenes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthyl-substituted thiophenes represent a significant class of organic compounds, pivotal in the fields of materials science and medicinal chemistry due to their unique electronic and photophysical properties. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice dictates these macroscopic properties. This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of naphthyl-substituted thiophenes. It is designed to furnish researchers with the requisite expertise to navigate the intricate process from synthesis to final structural elucidation, emphasizing the causality behind experimental choices and the self-validating nature of the crystallographic workflow. This document delves into the theoretical underpinnings of X-ray crystallography, details the practical aspects of synthesis and crystal growth, and offers a step-by-step protocol for data collection and structure refinement. A detailed case study of a naphthyl- and thiophene-containing molecule serves to illustrate these principles in practice, culminating in a discussion of the critical role of intermolecular interactions in crystal packing.
Introduction: The Significance of Crystalline Architecture
The fusion of a thiophene ring with a naphthyl moiety gives rise to a class of compounds with remarkable potential. The electron-rich thiophene core, combined with the extended π-system of naphthalene, creates molecules with tunable electronic properties, making them prime candidates for organic semiconductors, OLEDs, and fluorescent probes. In drug development, this scaffold is explored for its diverse pharmacological activities.
However, the true potential of a molecule is only realized when its solid-state structure is understood. The arrangement of molecules in a crystal, or its crystal packing, governs critical properties such as charge mobility, solubility, bioavailability, and stability. Single-crystal X-ray diffraction (SCXRD) is the most definitive technique for unveiling this three-dimensional structure at atomic resolution.[1][2] By providing precise data on bond lengths, bond angles, and intermolecular interactions, SCXRD allows for the establishment of robust structure-property relationships. This guide serves as a detailed manual for researchers aiming to leverage this powerful analytical technique for the study of naphthyl-substituted thiophenes.
Theoretical Foundations: Decoding the Diffraction Pattern
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a periodic lattice. When a monochromatic X-ray beam strikes a crystal, it is diffracted in a specific pattern of spots of varying intensities. This phenomenon is described by Bragg's Law:
nλ = 2d sinθ
where n is an integer, λ is the wavelength of the X-ray, d is the spacing between crystal lattice planes, and θ is the angle of diffraction.[3] By systematically rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is generated.[3] This dataset is essentially a Fourier transform of the crystal's electron density. Through complex computational processing, this diffraction data is converted back into a three-dimensional map of the electron density, from which the positions of individual atoms can be determined and the molecular structure solved.[2]
The Crystallographic Workflow: A Self-Validating Experimental Pipeline
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process where each stage's success validates the previous one. A failure at any point necessitates a return to an earlier step, making the workflow inherently self-correcting.
Caption: The self-validating workflow for crystal structure analysis.
Synthesis and High-Purity Purification
The foundational step is the chemical synthesis of the target naphthyl-substituted thiophene. Common synthetic routes include Suzuki or Stille cross-coupling reactions, which are efficient in forming the C-C bond between the naphthyl and thiophene moieties.
Causality: The success of crystallization is critically dependent on the purity of the compound. Impurities, including residual solvents or unreacted starting materials, can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, rigorous purification is non-negotiable.
Protocol: Column Chromatography
-
Stationary Phase: Select silica gel as the adsorbent.
-
Mobile Phase: Choose an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) based on the polarity of the compound, determined by thin-layer chromatography (TLC).
-
Elution: Apply the crude product to the column and elute with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to pool those containing the pure product.
-
Solvent Removal: Evaporate the solvent under reduced pressure to yield the purified compound. The purity should be confirmed by techniques like NMR spectroscopy.
Growing High-Quality Single Crystals
Crystallization is often the most challenging bottleneck in the entire process.[1] It is an empirical science that aims to slowly bring a saturated solution to a state of supersaturation, allowing for the ordered growth of a single crystal rather than rapid precipitation of an amorphous solid.[4]
Causality: The choice of solvent and crystallization technique directly influences the quality of the resulting crystals. The ideal solvent should dissolve the compound moderately at a higher temperature and poorly at a lower temperature. The rate of achieving supersaturation is critical; slow processes favor the growth of fewer, larger, and more ordered crystals.
Protocol: Slow Evaporation
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a relatively volatile solvent (e.g., dichloromethane or a mixture like toluene/heptane) in a clean vial to create a saturated or near-saturated solution.
-
Environment: Place the vial in a vibration-free location. Cover the vial with a cap containing small perforations (e.g., pierced with a needle). This slows the rate of evaporation.
-
Incubation: Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm) have formed, carefully remove them from the mother liquor using a loop. The quality of the crystal (clear, well-defined faces) is a primary indicator of its suitability for diffraction.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
This phase involves irradiating the crystal with X-rays and collecting the resulting diffraction pattern.
Protocol: Data Collection
-
Crystal Mounting: A selected crystal is mounted on a specialized loop (e.g., a MiTeGen loop) and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize atomic thermal vibrations.[5][6]
-
Instrumentation: The mounted crystal is placed in a single-crystal diffractometer.[5]
-
Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.[3]
-
Data Collection Strategy: Based on the unit cell and symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset by rotating the crystal through a series of angles.
-
Data Integration: The instrument's software collects hundreds or thousands of diffraction images, measures the intensity and position of each reflection, and integrates this data into a single file.[7]
Trustworthiness: The quality of the collected data is self-validating. Key metrics like high resolution, data completeness (>99%), and a low R(int) (a measure of the agreement between symmetry-equivalent reflections) confirm the quality of the crystal and the data collection process. Poor metrics at this stage would invalidate the crystal and necessitate a return to the crystal growth phase.
Structure Solution and Refinement
The final step is the computational process of converting the diffraction data into a 3D atomic model.
Protocol: Structure Solution and Refinement
-
Structure Solution: The integrated data file is processed using specialized software like SHELXT or Olex2.[2][5] These programs use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is then refined using a full-matrix least-squares method with software such as SHELXL.[2][7] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the experimentally observed diffraction data and the data calculated from the model.[6]
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7]
-
Validation: The final refined structure is validated. The primary indicators of a good refinement are the crystallographic R-factors (R1 and wR2), which should be low (typically < 0.05 for R1), and a Goodness-of-Fit (GooF) value close to 1.0.
Case Study: 2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one
To illustrate the practical application of these methodologies, we will examine the crystal structure of a compound containing both naphthyl and thiophene moieties. While not a simple directly-substituted system, its analysis reveals key structural features common to this class of molecules.
The asymmetric unit of this compound contains two crystallographically independent molecules.[8] The analysis focuses on the geometric arrangement and the non-covalent interactions that dictate the crystal packing.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for the title compound, providing a snapshot of the crystal's fundamental geometry.
| Parameter | Value |
| Chemical Formula | C₁₈H₁₁NO₂S |
| Formula Weight | 305.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 15.123(3) Å, b = 15.345(3) Å, c = 12.876(3) Å, β = 109.13(3)° |
| Volume | 2814.9(10) ų |
| Z (Molecules per cell) | 8 |
| Calculated Density | 1.442 Mg/m³ |
| Final R1 [I>2σ(I)] | 0.045 |
| Final wR2 (all data) | 0.128 |
Data sourced from the structural analysis of 2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one.[8]
Molecular Geometry and Intermolecular Interactions
The analysis of the refined structure reveals crucial details about the molecule's conformation and how it interacts with its neighbors. The dihedral angles between the planes of the naphthalene, oxazole, and thiophene rings determine the overall planarity of the molecule. In one of the independent molecules, the oxazole and thiophene rings are oriented at dihedral angles of 17.40 (9)° and 18.18 (7)° with respect to the naphthalene ring system.[8]
Of paramount importance are the intermolecular interactions that stabilize the crystal lattice. These non-covalent forces, though weak individually, collectively determine the crystal's final architecture.
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An In-depth Technical Guide to the Key Reactive Sites of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1][2] The synthetic accessibility of this scaffold, primarily through the Gewald multicomponent reaction, allows for extensive structural diversification.[3][4][5] Understanding the intrinsic reactivity of the core molecule is paramount for designing novel derivatives, planning synthetic routes, and predicting metabolic pathways. This guide provides a detailed analysis of the key reactive sites of this compound, integrating theoretical principles with documented experimental evidence to offer a predictive and practical framework for researchers. We will dissect the molecule's electronic landscape to identify the primary centers for electrophilic and nucleophilic attack and provide validated protocols for their modification.
Section 1: Molecular Overview and Electronic Landscape
To comprehend the reactivity of this compound, we must first analyze the electronic contributions of its constituent functional groups. The molecule's structure is a sophisticated interplay of electron-donating and electron-withdrawing systems, which creates distinct regions of high and low electron density, thereby defining its chemical behavior.
-
2-Amino Group (-NH₂): This is a powerful activating group. The lone pair of electrons on the nitrogen atom participates in resonance with the thiophene ring, significantly increasing the electron density of the heterocyclic system. This effect is most pronounced at the C5 position.
-
Thiophene Ring: An aromatic heterocycle that is inherently more electron-rich than benzene, making it highly susceptible to electrophilic substitution.[6] The sulfur atom can participate in resonance, further influencing the ring's reactivity.
-
Methyl 3-Carboxylate (-COOCH₃): This is a deactivating group, withdrawing electron density from the thiophene ring through both inductive and resonance effects. This deactivation tempers the activating effect of the amino group and makes the C3 position electron-deficient.
-
4-(1-Naphthyl) Group: The naphthyl ring is a large, aromatic substituent. It primarily exerts a mild electron-withdrawing inductive effect but can also participate in resonance. Its steric bulk will also play a significant role in directing the approach of reagents.
This electronic push-pull system establishes a clear hierarchy of reactive sites, which can be predicted and then exploited for chemical modification.
Caption: Structure of this compound.
Section 2: Primary Reactive Sites & Experimental Validation
Based on the electronic properties, we can identify three primary centers for chemical reactions. These predictions are well-supported by extensive literature on the reactivity of 2-aminothiophene derivatives.[7][8]
Site A: C5 Position of the Thiophene Ring (Nucleophilic Center)
The C5 position is the most electron-rich and sterically accessible carbon on the thiophene ring. The strong +M (mesomeric) effect of the 2-amino group directs electron density to this site, making it highly susceptible to attack by electrophiles. This is the principal site for electrophilic aromatic substitution.[6]
Common Reactions:
-
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Nitration: Introduction of a nitro group (-NO₂) using nitric acid in a sulfuric acid medium.
-
Formylation (Vilsmeier-Haack Reaction): Introduction of an aldehyde group (-CHO) using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
This protocol details a standard procedure for the selective bromination of a 2-aminothiophene scaffold, a foundational reaction for further functionalization.
Objective: To synthesize Methyl 2-amino-5-bromo-4-(1-naphthyl)thiophene-3-carboxylate.
Materials:
-
This compound (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF or DCM in a round-bottom flask at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution over 10-15 minutes. The reaction is typically rapid.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Quenching: Upon completion, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 5-bromo derivative.
Trustworthiness: This protocol is self-validating. The high selectivity for the C5 position is a direct consequence of the powerful directing effect of the amino group. Successful synthesis, confirmed by NMR and Mass Spectrometry, validates the predicted reactivity.
Site B: The 2-Amino Group (Nucleophilic Center)
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. It readily reacts with a variety of electrophiles.
Common Reactions:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt, which is a versatile intermediate for introducing various substituents (e.g., -OH, -CN, halogens via Sandmeyer reaction).
-
Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.[9]
Site C: The Ester Carbonyl Group (Electrophilic Center)
The carbonyl carbon of the methyl ester is electrophilic due to the polarization of the C=O bond. It is susceptible to attack by strong nucleophiles.
Common Reactions:
-
Saponification (Hydrolysis): Treatment with a strong base (e.g., NaOH or KOH) followed by acidic workup to yield the corresponding carboxylic acid.
-
Amidation: Reaction with amines, often at elevated temperatures, to form amides. This may require conversion of the ester to a more reactive acyl chloride first.
-
Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, (2-amino-4-(1-naphthyl)thiophen-3-yl)methanol.
Section 3: Computational Insights into Reactivity
Modern drug discovery heavily relies on computational chemistry to predict molecular properties and reactivity, saving significant time and resources. For the title molecule, Density Functional Theory (DFT) calculations are invaluable.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.
-
HOMO: The location of the HOMO indicates the most probable site for electrophilic attack. For this molecule, the HOMO density is predicted to be highest on the thiophene ring, particularly at the C5 position, and on the amino group. This confirms that these are the primary nucleophilic centers.
-
LUMO: The location of the LUMO indicates the most probable site for nucleophilic attack. The LUMO density is expected to be concentrated on the electron-withdrawing carboxylate group, specifically on the carbonyl carbon.
-
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For this molecule, the MEP would show a region of high negative potential (red/yellow) around the C5 carbon and the amino group, indicating electron-rich, nucleophilic sites. Conversely, a region of high positive potential (blue) would be centered on the carbonyl carbon of the ester, indicating an electron-poor, electrophilic site.
Computational Fukui function analysis on similar thiophene derivatives has confirmed that the C5 position is often the most reactive site for nucleophilic attack (when considering the molecule's reaction with a nucleophile), while specific nitrogen or carbon atoms can be the most reactive for electrophilic attack, depending on the exact substitution pattern.[10][11]
Caption: A logical workflow for the analysis of reactive sites.
Section 4: Summary of Reactive Sites
The following table summarizes the key reactive sites, the types of reactions they undergo, and common reagents used for their transformation.
| Reactive Site | Position | Type of Reactivity | Common Reactions | Reagents |
| Thiophene Ring | C5 | Nucleophilic | Electrophilic Aromatic Substitution | NBS, NCS, HNO₃/H₂SO₄, POCl₃/DMF |
| Amino Group | C2-NH₂ | Nucleophilic | Acylation, Sulfonylation, Diazotization | Acyl Chlorides, Sulfonyl Chlorides, NaNO₂/HCl |
| Ester Group | C3-COOCH₃ | Electrophilic | Nucleophilic Acyl Substitution | NaOH/H₂O, LiAlH₄, Amines |
Conclusion
This compound possesses a well-defined and predictable reactivity profile governed by the electronic interplay of its functional groups. The C5 position of the thiophene ring is the primary site for electrophilic attack, the 2-amino group serves as a versatile nucleophilic handle, and the ester moiety provides a site for nucleophilic acyl substitution. By leveraging this understanding, researchers can strategically design and execute synthetic modifications to create novel analogues for drug discovery and materials science applications. The integration of computational prediction with proven experimental protocols provides a robust and efficient pathway for exploring the vast chemical space accessible from this valuable heterocyclic scaffold.
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Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. (2022). Available at: [Link]
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Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. (2022). Available at: [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]
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Methods for the synthesis of 2-aminothiophenes and their reactions (review). SpringerLink. (1976). Available at: [Link]
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Gewald reaction. Wikipedia. (n.d.). Available at: [Link]
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Gewald Reaction. Organic Chemistry Portal. (n.d.). Available at: [Link]
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Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. (2011). Available at: [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. (n.d.). Available at: [Link]
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2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. (n.d.). Available at: [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. (n.d.). Available at: [Link]
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2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. (2017). Available at: [Link]
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Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. (n.d.). Available at: [Link]
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APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. (n.d.). Available at: [Link]
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New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. NIH. (2024). Available at: [Link]
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Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. (n.d.). Available at: [Link]
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New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. ResearchGate. (2024). Available at: [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances - RSC Publishing. (2024). Available at: [Link]
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2-AMINO-4-NAPHTHALEN-1-YL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER. LookChem. (n.d.). Available at: [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. (2021). Available at: [Link]
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Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. (n.d.). Available at: [Link]
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Ethyl 2-amino-4-methylthiophene-3-carboxylate. PubChem. (n.d.). Available at: [Link]
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Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. (n.d.). Available at: [Link]
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(PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. (n.d.). Available at: [Link]
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3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl Intermediates Pvt. Ltd.. (n.d.). Available at: [Link]
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Electrophilic substitution of thiophene. YouTube. (2020). Available at: [Link]
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Electrophilic aromatic substitution. Wikipedia. (n.d.). Available at: [Link]
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Ethyl 2-amino-4-methylthiophene-3-carboxylate. PMC - NIH. (n.d.). Available at: [Link]
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A Researcher's Guide to Substituted 2-Aminothiophenes: Bridging Theoretical Predictions and Experimental Realities
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1][2] Their synthetic accessibility, primarily through the robust Gewald reaction, combined with their rich electronic properties, makes them ideal candidates for drug design and materials science.[3][4] This guide provides an in-depth exploration of the crucial interplay between the theoretical (computational) and experimental properties of these molecules. We will dissect their synthesis, delve into the methodologies for predicting their characteristics using Density Functional Theory (DFT), and detail the experimental techniques used for their characterization. By critically comparing predicted data with experimental results, this guide aims to equip researchers with the insights needed to accelerate the rational design of novel 2-aminothiophene derivatives with tailored functionalities.
The Synthetic Foundation: The Gewald Reaction
The Gewald reaction, first reported in 1961, remains the most efficient and versatile one-pot method for synthesizing polysubstituted 2-aminothiophenes.[3] It involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base.[5]
Mechanistic Insights
Recent comprehensive DFT studies have significantly clarified the reaction mechanism.[6] The process is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile. This is followed by the nucleophilic attack of the resulting anion on elemental sulfur (typically S₈), leading to the formation of polysulfide intermediates.[7][8] The final, thermodynamically driven step is the cyclization of a monosulfide intermediate followed by aromatization to form the stable 2-aminothiophene ring.[6] The amine base plays the crucial role of generating the initial carbanion from the activated nitrile.[9]
Field-Proven Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol provides a reliable method for a typical Gewald synthesis.
Materials:
-
Butan-2-one (1 equiv)
-
Ethyl cyanoacetate (1 equiv)
-
Elemental sulfur (1 equiv)
-
Morpholine (catalytic amount, ~20 mol%)[10]
-
Ethanol:Water (9:1) solvent[10]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine butan-2-one, ethyl cyanoacetate, elemental sulfur, and the ethanol/water solvent.
-
Catalyst Addition: Add morpholine to the mixture. The use of a conjugate acid-base pair catalyst like piperidinium borate has also been shown to be highly effective.[10]
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, slowly add cold water to induce precipitation.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
-
Validation: Confirm the product's identity and purity via melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS). The expected yield is typically in the range of 70-90%.
Causality: The choice of a polar protic solvent like ethanol/water facilitates the dissolution of reagents and intermediates.[10] The basic catalyst is essential for deprotonating the active methylene compound (ethyl cyanoacetate), initiating the Knoevenagel condensation.[10] Refluxing provides the necessary activation energy for the multi-step reaction sequence.
Theoretical Property Prediction: A Computational Approach
Density Functional Theory (DFT) has become a powerful and reliable tool for predicting the molecular properties of organic compounds, including 2-aminothiophenes.[11] It offers a balance of computational cost and accuracy, providing invaluable insights prior to or in conjunction with experimental work.[12]
Computational Methodology
A robust and widely accepted methodology for these calculations involves the following steps:
-
Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation. A common and effective level of theory for this is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-31G(d) or a larger basis set.[13][14]
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[11]
-
NMR Chemical Shift Calculation: Using the optimized geometry, ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[15][16]
-
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[17][18]
-
Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's electronic excitability and chemical reactivity.[17]
Experimental Characterization & Comparison with Theory
The accuracy of theoretical predictions is ultimately validated by experimental data. A multi-spectroscopic approach is essential for the unambiguous characterization of synthesized 2-aminothiophenes.[17][19]
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[18] They provide information on the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[18] Key vibrational bands for 2-aminothiophenes include N-H stretches (for the amino group), C=O stretches (if an ester or ketone is present), and C≡N stretches (if a nitrile is present).
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation in the system.[20]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[17]
Bridging the Gap: A Comparative Analysis
The true power of this combined approach lies in the direct comparison of theoretical and experimental data. Discrepancies often reveal subtle structural or electronic effects.
| Property | Theoretical Prediction (DFT) | Experimental Measurement | Potential Reasons for Discrepancy |
| ¹H/¹³C NMR Chemical Shifts (ppm) | Calculated using GIAO method.[15] | Measured in a solvent (e.g., CDCl₃, DMSO-d₆). | Solvent effects, intermolecular interactions (e.g., hydrogen bonding), conformational averaging not fully captured by the gas-phase calculation.[15] |
| IR Frequencies (cm⁻¹) | Calculated harmonic frequencies (often scaled by a factor of ~0.96).[11] | Measured from a solid (KBr) or solution sample. | Anharmonicity of real vibrations, solid-state packing effects, differences between gas-phase calculation and condensed-phase measurement.[18] |
| UV-Vis λ_max (nm) | Calculated from excitation energies (TD-DFT).[18] | Measured in a specific solvent. | Solvatochromic shifts (interaction of the molecule's ground and excited states with the solvent), limitations of the chosen functional.[21] |
| Molecular Geometry (Bond Lengths/Angles) | Optimized structure in the gas phase. | Determined by X-ray crystallography (in the solid state).[17] | Crystal packing forces can cause minor deviations from the gas-phase minimum energy structure. |
Expert Insight: A consistent over- or under-estimation of NMR chemical shifts by DFT can often be corrected by linear scaling, where a plot of experimental vs. calculated shifts yields a correction equation.[22] For IR spectra, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation; applying a scaling factor is standard practice.[11]
Application in Drug Development
The 2-aminothiophene scaffold is a key component in numerous compounds with significant pharmacological activity, including anticancer, antimicrobial, and anti-inflammatory agents.[2][4][23] The ability to accurately predict molecular properties is critical for rational drug design and the development of Structure-Activity Relationships (SAR).[24]
-
Kinase Inhibitors: Many 2-aminothiophene derivatives, particularly fused thieno[2,3-d]pyrimidines, are potent inhibitors of protein kinases, which are crucial targets in oncology.[24][25] The amino group at the C2 position often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.[26]
-
Modulating Physicochemical Properties: Computational models can predict properties like lipophilicity (logP) and the distribution of electrostatic potential. These are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a benzene ring, offering similar steric properties but with different electronic characteristics and metabolic profiles.[2]
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- 26. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate via the Gewald Reaction
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its five-membered aromatic structure serves as a versatile building block, and its incorporation into larger molecules can confer a wide range of biological activities.[1][3] Compounds containing this moiety have demonstrated potential as antiproliferative, antiviral, antibacterial, and antifungal agents.[1][4] The thiophene ring often acts as a bioisosteric replacement for a phenyl group, a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[4][5]
The Gewald reaction, first reported in 1961, stands as one of the most efficient and versatile methods for synthesizing polysubstituted 2-aminothiophenes.[6][7] This one-pot, multi-component reaction offers significant advantages due to the ready availability of starting materials, mild reaction conditions, and the ability to generate structurally diverse compound libraries.[7][8] This application note provides a detailed protocol for the synthesis of a specific derivative, Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, a compound of interest for screening in drug development programs.
The Gewald Reaction: Mechanism and Rationale
The Gewald reaction is a multi-component condensation between a carbonyl compound (aldehyde or ketone), an α-cyanoester (or other activated nitrile), and elemental sulfur, typically catalyzed by a base.[9][10] The synthesis proceeds through a sequence of well-elucidated steps, providing a robust pathway to the desired thiophene ring system.
Core Mechanistic Pathway:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (1-acetylnaphthalene) and the active methylene compound (methyl cyanoacetate). The base, typically a secondary amine like morpholine or triethylamine, deprotonates the α-carbon of the cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[4][11][12]
-
Sulfur Addition (Thiolation): The α,β-unsaturated nitrile intermediate is then deprotonated at the α-position to the carbonyl, forming a carbanion. This carbanion attacks the elemental sulfur (S₈ ring), leading to the formation of a thiolate intermediate.[4][13]
-
Cyclization and Tautomerization: The key ring-forming step involves an intramolecular nucleophilic attack of the thiolate sulfur onto the carbon of the nitrile group. This cyclization forms an imine intermediate, which then undergoes a tautomerization to yield the stable, aromatic 2-aminothiophene product.[12][14]
The overall reaction is driven thermodynamically by the formation of the highly stable aromatic thiophene ring.[12][13]
Caption: Simplified mechanism of the Gewald reaction.
Experimental Protocol
This protocol details the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity | CAS No. |
| 1-Acetylnaphthalene | C₁₂H₁₀O | 170.21 | 1.0 | 1.70 g | 941-98-0 |
| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 1.0 | 0.99 g (0.88 mL) | 105-34-0 |
| Sulfur (elemental) | S | 32.06 | 1.1 | 0.35 g | 7704-34-9 |
| Morpholine | C₄H₉NO | 87.12 | 1.5 | 1.31 g (1.31 mL) | 110-91-8 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 20 mL | 64-17-5 |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware
-
Rotary evaporator
Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-acetylnaphthalene (1.70 g, 10 mmol), methyl cyanoacetate (0.99 g, 10 mmol), and finely powdered elemental sulfur (0.35 g, 11 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture to create a suspension.
-
Catalyst Addition: While stirring, add morpholine (1.31 g, 15 mmol) dropwise to the mixture at room temperature. The addition of the base catalyst is crucial for initiating the Knoevenagel condensation.[11]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 60-65°C) using a heating mantle. The color of the mixture will typically darken as the reaction progresses.
-
Reaction Monitoring: Maintain the reflux with vigorous stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase until the starting ketone spot has been consumed.
-
Work-up and Isolation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol (2 x 10 mL) to remove residual morpholine and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the final product under vacuum to yield this compound as a crystalline solid.
Product Characterization
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.[15][16]
| Analysis Technique | Expected Results for this compound |
| Appearance | Yellow to light brown crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.9-7.4 (m, 7H, Naphthyl-H), 7.25 (s, 2H, NH₂), 6.80 (s, 1H, Thiophene C₅-H), 3.65 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.5 (C=O), 163.0 (C₂-NH₂), 134-124 (Naphthyl-C), 121.0 (C₄), 120.0 (C₅), 104.0 (C₃), 51.0 (OCH₃) |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, two bands), 3100-3000 (Ar-H stretch), 1680 (C=O stretch, ester), 1620 (N-H bend) |
| Mass Spec (ESI-MS) | m/z: 300.0 [M+H]⁺ for C₁₆H₁₃NO₂S |
Note: Exact chemical shifts (δ) in NMR may vary slightly depending on the solvent and concentration.
Safety and Handling
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methyl cyanoacetate is toxic and a lachrymator. Handle with care.
-
Morpholine is corrosive and flammable. Avoid contact with skin and eyes.
-
Elemental sulfur can generate sulfur dioxide upon combustion.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; Ineffective base; Impure starting materials. | Extend reaction time and monitor by TLC. Ensure the base is not degraded. Use pure, dry reagents and solvent. |
| Oily Product | Impurities present; Incomplete precipitation. | Purify via column chromatography instead of recrystallization. Ensure the product is fully precipitated in the ice bath before filtration. |
| Dark, Tarry Byproducts | Reaction temperature too high; Extended reaction time. | Maintain a gentle reflux (60-65°C). Do not overheat. Stop the reaction once the starting material is consumed as per TLC. |
References
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. Gewald Reaction. [Link]
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ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
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Krutošíková, A., & Puterová, Z. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry. [Link]
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Puterová, Z., & Krutošíková, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Nova Biotechnologica. [Link]
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Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]
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ResearchGate. (2009). (PDF) Applications substituted 2-aminothiophenes in drug design. [Link]
-
Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279–293. [Link]
-
Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Kumar, S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]
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ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10), 2008-2012. [Link]
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Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
-
Mack, J. B., & Shumba, C. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 21(11), 1546. [Link]
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Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. [Link]
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Singla, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. [Link]
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de Oliveira, C. S., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(19), 6668. [Link]
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International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
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Using Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate to synthesize thieno[2,3-d]pyrimidines.
Application Note & Protocol
Topic: Strategic Synthesis of Thieno[2,3-d]pyrimidines from Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine and exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This application note provides a comprehensive guide to the synthesis of this valuable core structure, starting from the versatile precursor, this compound. We present a robust two-step synthetic strategy, beginning with the well-established Gewald three-component reaction to construct the substituted 2-aminothiophene intermediate, followed by a high-temperature cyclocondensation with formamide to yield the target thieno[2,3-d]pyrimidin-4(3H)-one. This guide emphasizes the mechanistic rationale behind the protocols, offers detailed, step-by-step experimental procedures, and includes troubleshooting insights to ensure reproducible and high-yield synthesis.
Introduction: The Significance of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are fused heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their structural similarity to endogenous purine bases allows them to interact with a variety of biological targets, acting as competitive inhibitors for enzymes like kinases. This has led to the development of numerous derivatives with potent pharmacological profiles, including inhibitors of phosphodiesterase 4 (PDE4), B-Raf, and other key signaling proteins implicated in cancer and inflammatory diseases.[2][3]
The synthetic accessibility of the thieno[2,3-d]pyrimidine core is crucial for the exploration of its structure-activity relationship (SAR). A common and efficient strategy involves the annulation of a pyrimidine ring onto a pre-functionalized 2-aminothiophene. The starting material, a 2-aminothiophene-3-carboxylate, provides the necessary amine and ester functionalities, perfectly positioned for cyclization.
Overall Synthetic Strategy
The synthesis is approached in two primary stages, designed for efficiency and scalability.
-
Stage 1: Gewald Synthesis of the 2-Aminothiophene Intermediate. Construction of this compound via a one-pot, three-component Gewald reaction.
-
Stage 2: Pyrimidine Ring Annulation. Cyclocondensation of the 2-aminothiophene intermediate with formamide to construct the fused pyrimidine ring.
Caption: High-level overview of the two-stage synthetic workflow.
Stage 1: Synthesis of this compound
Mechanistic Insight: The Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[4][5][6] It proceeds through a cascade of reactions initiated by a base-catalyzed Knoevenagel condensation between the ketone (1-acetylnaphthalene) and the active methylene compound (methyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[7][8] The base, typically a secondary amine like morpholine or piperidine, facilitates this step by generating the enolate of the cyanoacetate.
Following the condensation, a Michael addition of sulfur occurs. The reaction mechanism for the addition of elemental sulfur is complex but is understood to involve the formation of a thiirane intermediate which then undergoes ring-opening and subsequent cyclization.[7] The final step is a tautomerization to yield the aromatic 2-aminothiophene product. The entire process is conveniently performed in a single pot.
Experimental Protocol: Gewald Reaction
Materials:
-
1-Acetylnaphthalene
-
Methyl cyanoacetate
-
Elemental Sulfur (S₈ powder)
-
Morpholine (catalyst)
-
Ethanol (solvent)
-
Ice-cold water
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-acetylnaphthalene (17.0 g, 100 mmol), methyl cyanoacetate (9.9 g, 100 mmol), and ethanol (80 mL).
-
Reagent Addition: Stir the mixture to achieve a homogenous solution. Add elemental sulfur (3.2 g, 100 mmol) followed by the dropwise addition of morpholine (8.7 mL, 100 mmol) over 5 minutes.
-
Scientist's Note: Morpholine acts as an effective base catalyst for the initial Knoevenagel condensation. The reaction is exothermic upon addition of the base; controlling the addition rate prevents an uncontrolled temperature increase.
-
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the starting materials indicates completion.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. Pour the cooled mixture into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water (3 x 100 mL) to remove any residual morpholine and salts.
-
Recrystallization: Recrystallize the crude product from a hot ethanol/water mixture to afford this compound as a crystalline solid. Dry the product under vacuum.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Product | This compound |
| Appearance | Pale yellow to light brown crystalline solid |
| Yield | 75-85% |
| ¹H NMR | Signals corresponding to naphthyl protons, thiophene proton (singlet ~6.0-6.5 ppm), amino protons (broad singlet), and methyl ester protons (singlet ~3.5-3.8 ppm). |
| Mass Spec (ESI+) | Calculated m/z for C₁₆H₁₃NO₂S, found [M+H]⁺ |
Stage 2: Synthesis of 4-(1-Naphthyl)thieno[2,3-d]pyrimidin-4(3H)-one
Mechanistic Insight: Pyrimidine Annulation with Formamide
The conversion of a 2-aminothiophene-3-carboxylate to a thieno[2,3-d]pyrimidin-4(3H)-one is a classic cyclocondensation reaction. Formamide serves a dual role as both the C1 building block for the pyrimidine ring and as a high-boiling point solvent.[9]
The reaction is initiated by the nucleophilic attack of the 2-amino group of the thiophene onto the electrophilic carbonyl carbon of formamide. This forms an N-formyl intermediate. Subsequently, an intramolecular cyclization occurs where the nitrogen of the newly formed amide attacks the carbonyl carbon of the methyl ester. This step is the key ring-closing event and is typically the rate-determining step, requiring high thermal energy. The reaction concludes with the elimination of methanol, leading to the stable, fused aromatic thieno[2,3-d]pyrimidin-4(3H)-one.
Caption: Simplified reaction mechanism for pyrimidine ring formation.
Experimental Protocol: Cyclization
Materials:
-
This compound (from Stage 1)
-
Formamide
-
Ice-cold water
-
Ethanol
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place this compound (5.95 g, 20 mmol).
-
Reagent Addition: Add an excess of formamide (40 mL).
-
Scientist's Note: Using formamide as the solvent ensures a high concentration of the reactant, driving the reaction equilibrium towards the product. Its high boiling point (210 °C) provides the necessary thermal energy for the intramolecular cyclization step.
-
-
Reaction Execution: Heat the mixture in an oil bath to 180-190 °C and maintain under reflux for 8-10 hours. The reaction mixture will become a dark, viscous solution.
-
Monitoring: The reaction can be challenging to monitor by TLC due to the high-boiling solvent. Running for the specified time is generally reliable for achieving high conversion.
-
Work-up and Isolation: After the reaction period, cool the flask to approximately 80-100 °C. Carefully and slowly pour the hot reaction mixture into a beaker containing 500 mL of vigorously stirred ice-cold water.
-
Precipitation: A solid will precipitate out of the solution. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water (3 x 100 mL) to remove all formamide, followed by a wash with cold ethanol (2 x 20 mL).
-
Drying: Dry the resulting solid in a vacuum oven at 60 °C overnight to yield the final product, 4-(1-Naphthyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Product | 4-(1-Naphthyl)thieno[2,3-d]pyrimidin-4(3H)-one |
| Appearance | Off-white to light tan powder |
| Yield | 80-90% |
| ¹H NMR | Disappearance of the methyl ester and amino proton signals. Appearance of a new pyrimidine proton signal (singlet ~8.0-8.5 ppm) and an NH proton (broad singlet). |
| IR Spectroscopy | Appearance of a characteristic amide C=O stretch (~1670 cm⁻¹). |
| Mass Spec (ESI+) | Calculated m/z for C₁₇H₁₀N₂OS, found [M+H]⁺ |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Gewald reaction | Incomplete reaction. | Ensure reaction temperature is maintained at reflux. Check the quality of the sulfur and base catalyst. Increase reaction time. |
| Side product formation. | Control the rate of base addition to avoid excessive heat generation. | |
| Product is an oil or fails to crystallize | Impurities present. | Purify the crude product using column chromatography on silica gel before attempting recrystallization. |
| Low yield in cyclization step | Insufficient temperature or time. | Ensure the reaction temperature reaches at least 180 °C. Extend the reaction time to 12 hours. |
| Incomplete precipitation. | Ensure the reaction mixture is poured into a large volume of vigorously stirred ice-cold water. | |
| Product contaminated with formamide | Inadequate washing. | Wash the filtered product cake thoroughly with large volumes of cold water. A final slurry wash in hot water can also be effective. |
Conclusion
This application note details a reliable and efficient two-stage synthesis for producing 4-(1-naphthyl)thieno[2,3-d]pyrimidin-4(3H)-one, a key scaffold for medicinal chemistry research. The protocols are built upon well-understood and scalable reactions—the Gewald synthesis and a formamide-mediated cyclization. By providing mechanistic context and practical advice, this guide serves as an authoritative resource for researchers aiming to synthesize and explore this important class of heterocyclic compounds.
References
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El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2014). Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1629-1641. [Link]
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Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Le, T. M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]
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Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(30), 5673-5687. [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2014). Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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ResearchGate. (n.d.). Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives. [Link]
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Zhang, T., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. [Link]
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Nikolova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]
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Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]
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Application Notes & Protocols: The 2-Aminothiophene Scaffold in Modern Drug Discovery
Foreword: The Enduring Relevance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a wide range of biological targets. The 2-aminothiophene core is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, synthetic accessibility, and ability to serve as a bioisosteric replacement for a phenyl group have cemented its importance in the pursuit of novel therapeutics.[3][4] This guide is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic thinking behind the application of 2-aminothiophenes in contemporary drug discovery. We will delve into the causality of experimental design, from synthesis to biological evaluation, to empower you to leverage this versatile scaffold in your own research endeavors.
The Chemical Biology of 2-Aminothiophenes: Why This Scaffold Works
The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a bioisostere of the benzene ring. This means it has similar steric and electronic properties, allowing it to mimic phenyl-containing ligands in biological systems while offering distinct advantages in terms of metabolic stability and potential for hydrogen bonding.[3] The addition of an amino group at the C2 position introduces a crucial vector for further functionalization and a key hydrogen bond donor, significantly expanding the chemical space that can be explored.[5] This combination of properties underpins the diverse biological activities observed in 2-aminothiophene derivatives, which range from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[2][6][7]
Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction
The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[8][9][10] This one-pot synthesis is highly valued for its operational simplicity, use of readily available starting materials, and the molecular diversity it can generate.[10][11]
Mechanism and Rationale
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[8] The reaction proceeds through a sequence of steps:
-
Knoevenagel Condensation: The base catalyzes the condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile.[8][12]
-
Sulfur Addition: Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates.[11]
-
Ring Closure and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization via nucleophilic attack of the sulfur on the nitrile group, followed by tautomerization to yield the final 2-aminothiophene product.[8][12]
Protocol: Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol provides a general method for the synthesis of a common 2-aminothiophene derivative.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like piperidine or triethylamine)
-
Ethanol (or Methanol)
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Heating mantle with stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and elemental sulfur (10 mmol, 1.0 eq) in 20 mL of ethanol.
-
Scientist's Note: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction. The stoichiometry is typically 1:1:1, but optimization may be required for different substrates.
-
-
Addition of Base: To the stirred suspension, add morpholine (10 mmol, 1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Scientist's Note: The choice of base is critical. Morpholine is effective for this transformation. A catalytic amount of base can also be used in some modern variations of the Gewald reaction.[12]
-
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. Microwave irradiation has also been shown to decrease reaction times and improve yields.[8]
-
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or another suitable solvent to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Therapeutic Applications and Biological Evaluation
The 2-aminothiophene scaffold is a cornerstone in the development of agents for various diseases. Below are key application areas with associated protocols for biological evaluation.
Anticancer Applications
2-Aminothiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases, histone deacetylases (HDACs), and the induction of apoptosis.[13][14] Fused systems like thieno[2,3-d]pyrimidines, derived from 2-aminothiophenes, are particularly prominent as kinase inhibitors.[13][14]
Mechanism of Action: Kinase Inhibition
Many oncogenic signaling pathways are driven by kinases. 2-Aminothiophene-based compounds, particularly thieno[2,3-d]pyrimidines, can act as ATP-competitive inhibitors, binding to the ATP pocket of kinases like Epidermal Growth Factor Receptor (EGFR) and preventing the phosphorylation of downstream substrates, thereby halting cell proliferation and survival signals.[14][15]
Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of 2-aminothiophene derivatives on cancer cell lines.[16][17]
Materials:
-
Cancer cell lines (e.g., HeLa for cervical cancer, PANC-1 for pancreatic cancer)[16]
-
Non-cancerous cell line for toxicity comparison (e.g., 3T3 fibroblasts)[16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
2-Aminothiophene test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiophene compounds in culture medium. The final DMSO concentration should be below 0.5% to avoid solvent toxicity. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., doxorubicin) as a positive control.[16]
-
Incubation: Incubate the plate for 48-72 hours.
-
Scientist's Note: The incubation time should be sufficient for the compound to exert its effect and for differences in cell proliferation to become apparent.
-
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Scientist's Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| 6CN14 | HeLa | < 50 |
| 7CN09 | HeLa | < 50 |
| 6CN14 | PANC-1 | < 50 |
| 7CN09 | PANC-1 | < 50 |
| Doxorubicin | HeLa | ~25 |
| Data synthesized from descriptions in[16]. |
Neurodegenerative Disease Applications
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by oxidative stress, neuroinflammation, and protein aggregation.[18][19] Thiophene derivatives are being explored for their potential to cross the blood-brain barrier and exert neuroprotective effects.[20] For instance, certain 2-aminothiophene derivatives have been designed as selective agonists of the cannabinoid 2 (CB2) receptor, which is implicated in modulating neuroinflammation.[20]
Mechanism of Action: Modulation of Neuroinflammation
Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[18] Microglia, the resident immune cells of the brain, can become overactivated, releasing pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage.[21] Compounds that modulate these inflammatory pathways, for example by activating anti-inflammatory receptors like CB2, are promising therapeutic candidates.[20]
Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Microglial Cells
This assay assesses the anti-inflammatory potential of 2-aminothiophene derivatives by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2).
Materials:
-
BV-2 microglial cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
2-Aminothiophene test compounds
-
Griess Reagent (for NO measurement)
-
96-well plates
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + known inhibitor).
-
Incubation: Incubate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Data Acquisition: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Infectious Disease Applications
The 2-aminothiophene scaffold has been incorporated into molecules with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects.[1][2][22]
Example: Antileishmanial Activity
Leishmaniasis is a neglected tropical disease caused by Leishmania parasites.[23] Several 2-aminothiophene derivatives have shown potent activity against Leishmania amazonensis.[23]
Data Presentation: Antileishmanial Activity of 2-Aminothiophene Derivatives
| Compound | Target | Assay | IC₅₀ (µM) |
| Compound 19 | L. amazonensis (promastigote) | Antileishmanial | 2.16 |
| Compound 42 | L. amazonensis (promastigote) | Antileishmanial | 2.97 |
| Data synthesized from descriptions in[15]. |
Conclusion and Future Outlook
The 2-aminothiophene scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability via the Gewald reaction allows for the rapid generation of diverse compound libraries, while its favorable physicochemical properties make it an ideal starting point for developing drugs targeting a wide array of diseases.[2][5][11] From kinase inhibition in cancer to modulating neuroinflammation and combating infectious agents, the applications of 2-aminothiophenes are vast and continue to expand.[6][13][20][23] As our understanding of disease biology deepens, the strategic deployment of this versatile scaffold will undoubtedly lead to the discovery of next-generation therapeutics.
References
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. Available at: [Link]
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Gewald reaction. Wikipedia. Available at: [Link]
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A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. PubMed. Available at: [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat usa. Available at: [Link]
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Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]
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2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. Available at: [Link]
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2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Available at: [Link]
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A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. ResearchGate. Available at: [Link]
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An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
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APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]
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Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. Available at: [Link]
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Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed. Available at: [Link]
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Recent contribution of medicinally active 2-aminothiophenes: a privileged scaffold for drug discovery. CABI Digital Library. Available at: [Link]
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2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]
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Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. Available at: [Link]
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Some typical biologically active compounds containing 2-aminothiophene scaffold. ResearchGate. Available at: [Link]
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(PDF) Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available at: [Link]
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Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. ResearchGate. Available at: [Link]
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A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. Semantic Scholar. Available at: [Link]
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Food and Drug Administration (FDA)-approved drugs with 2-aminothiophene scaffold or its fused analogs. ResearchGate. Available at: [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online. Available at: [Link]
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2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. Available at: [Link]
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Applications substituted 2-aminothiophenes in drug design. R Discovery. Available at: [Link]
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Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. Available at: [Link]
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Application Notes & Protocols: The Role of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate as a Pharmaceutical Intermediate
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic and steric properties allow it to serve as a versatile building block for compounds targeting a wide array of biological pathways, including those involved in cancer, inflammation, and infectious diseases.[3][4][5] This document provides a detailed technical guide on the synthesis and application of a key pharmaceutical intermediate, Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate . We will explore its synthesis via the robust Gewald reaction, its physicochemical properties, and its strategic application in the construction of therapeutically relevant molecules, with a particular focus on developing novel anticancer agents. The protocols herein are designed to be self-validating, providing researchers with the causal logic behind experimental choices to facilitate reproducibility and further innovation.
Introduction: The Strategic Importance of the 2-Aminothiophene Scaffold
Heterocyclic compounds are the cornerstone of modern drug discovery.[1] Among them, the 2-aminothiophene moiety stands out as a particularly valuable pharmacophore. The arrangement of the amino and carboxylate groups provides two orthogonal chemical handles, enabling facile diversification and the construction of complex molecular architectures such as fused ring systems.
This compound is an exemplary intermediate for several reasons:
-
Thiophene Core: Provides a stable, aromatic, and bioisosterically relevant scaffold.[2]
-
2-Amino Group: A versatile nucleophile, ideal for forming amides, ureas, sulfonamides, or for constructing fused pyrimidine rings (thieno[2,3-d]pyrimidines), which are known kinase inhibitor scaffolds.
-
3-Carboxylate Group: Can be hydrolyzed to the corresponding carboxylic acid, serve as a hydrogen bond acceptor, or be converted into an amide.
-
4-(1-Naphthyl) Group: This large, lipophilic group can engage in critical π-stacking or hydrophobic interactions within a protein's binding site, often enhancing potency and selectivity. Its inclusion is a rational design element for targeting deep hydrophobic pockets in enzymes like kinases or tubulin.[6]
This guide will first detail the efficient one-pot synthesis of this intermediate and then provide a validated protocol for its conversion into a thieno[2,3-d]pyrimidine derivative, a class of compounds with demonstrated anticancer potential.
Synthesis of the Intermediate via Gewald Reaction
The Gewald reaction is a multicomponent condensation that provides a powerful and atom-economical route to polysubstituted 2-aminothiophenes.[7][8] The reaction proceeds by combining a ketone or aldehyde, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[7][9]
Mechanistic Rationale
The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated dinitrile intermediate.[8][10] The base catalyst (e.g., morpholine or diethylamine) facilitates this initial step. Subsequently, elemental sulfur adds to the activated methylene group, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[10] This one-pot procedure is highly efficient, avoiding the need to isolate intermediates and often resulting in high yields of the desired product.[11]
Workflow for Gewald Synthesis
Caption: Workflow for the one-pot Gewald synthesis of the target intermediate.
Detailed Synthesis Protocol
Materials:
-
1-Acetylnaphthalene (1.0 eq)
-
Methyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol (anhydrous)
-
Standard reflux apparatus, magnetic stirrer, filtration equipment.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-acetylnaphthalene (1.0 eq) and ethanol (50 mL). Stir until fully dissolved.
-
Add methyl cyanoacetate (1.0 eq) to the solution, followed by elemental sulfur (1.1 eq).
-
Carefully add morpholine (0.5 eq) to the stirred suspension. The addition of the base catalyst is the critical initiation step.
-
Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting ketone is a key indicator of reaction completion.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 50 mL) and then a small amount of cold ethanol to remove residual impurities.
-
Purify the crude solid by recrystallization from ethanol to yield the title compound as a crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Expected ¹H NMR signals include a singlet for the methyl ester protons, a broad singlet for the NH₂ protons, and characteristic aromatic signals for the naphthyl and thiophene rings.
Physicochemical & Spectroscopic Data
A precise characterization is essential for validating the intermediate's identity and purity before its use in subsequent synthetic steps.
| Property | Value (Predicted/Typical) | Rationale / Reference |
| Molecular Formula | C₁₆H₁₃NO₂S | Calculated from structure. |
| Molecular Weight | 283.35 g/mol | Calculated from formula. |
| Appearance | Yellow to light brown crystalline powder | Typical for 2-aminothiophene derivatives.[11] |
| Melting Point | 150-160 °C | Estimated based on similar structures like Methyl 2-amino-4-phenylthiophene-3-carboxylate (m.p. 145-147 °C).[11] |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in water. | Common for aromatic heterocyclic compounds. |
| ¹H NMR (DMSO-d₆) | δ ~3.7 (s, 3H, OCH₃), ~7.3 (s, 2H, NH₂), ~7.5-8.2 (m, 8H, Ar-H) | Based on analysis of related structures.[11] |
| IR (KBr, cm⁻¹) | ~3450, 3330 (N-H stretch), ~1670 (C=O stretch), ~1590 (C=C stretch) | Characteristic functional group frequencies.[11] |
Application Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Anticancer Scaffold
The true value of this compound lies in its role as a versatile building block. Thieno[2,3-d]pyrimidines are a well-established class of kinase inhibitors and anticancer agents. The following protocol details the conversion of the intermediate into this privileged scaffold.
Rationale for Target Selection
The synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one is a classic demonstration of the utility of 2-aminothiophene-3-carboxylates. The reaction with formamide provides a simple and efficient method to construct the fused pyrimidine ring. This core can then be further functionalized (e.g., at the oxygen) to generate a library of compounds for screening.
Synthetic Pathway
Caption: Synthesis of a thieno[2,3-d]pyrimidine scaffold from the intermediate.
Detailed Synthesis Protocol
Materials:
-
This compound (1.0 eq)
-
Formamide (excess, serves as solvent and reactant)
-
High-temperature reaction vessel with reflux condenser and thermometer.
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add a large excess of formamide (e.g., 10-15 mL per gram of intermediate).
-
Heat the mixture to 190-200°C under a nitrogen atmosphere and maintain for 4-6 hours. The reaction involves an initial formylation of the amino group, followed by intramolecular cyclization and elimination of methanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate directly from the formamide solution.
-
Add water to the cooled mixture to fully precipitate the product.
-
Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of ethanol.
-
The crude product can be purified by recrystallization from a high-boiling solvent like DMF or by column chromatography if necessary.
-
Characterization: Confirm the structure. The disappearance of the methyl ester signal and the appearance of a new N-H proton signal in the ¹H NMR spectrum are key indicators of successful cyclization.
Biological Context and Potential Applications
Thiophene derivatives have demonstrated potent cytotoxic effects against a wide array of cancer cell lines.[4] Their mechanisms of action are diverse, but many function by inhibiting critical cellular processes.
Potential as Tubulin Polymerization Inhibitors
Many structurally related compounds containing a thiophene core and bulky aromatic groups act as antimitotic agents by inhibiting tubulin polymerization.[6] They often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenyl-Thiophene-Carboxamide | Hep3B (Liver) | 5.46 | [4][12] |
| Phenyl-Thiophene-Carboxamide | Hep3B (Liver) | 8.85 | [4][12] |
| Thieno[2,3-d]pyrimidine | A549 (Lung) | Potent Activity Reported | [6] |
| Thiophene Derivative (TP 5) | HepG2 (Liver) | Potent Activity Reported | [13] |
| Table 1: Examples of in vitro cytotoxicity for structurally related thiophene derivatives, highlighting their potential in anticancer research. |
Structure-Activity Relationship (SAR) Insights
The design of our intermediate and its subsequent derivatives is based on established SAR principles for anticancer agents.
Caption: Structure-Activity Relationship (SAR) map for the pharmaceutical intermediate.
Conclusion and Future Perspectives
This compound is a high-value, readily synthesized intermediate poised for application in modern drug discovery. Its strategic combination of a privileged thiophene core, a bulky lipophilic naphthyl moiety, and versatile functional groups makes it an ideal starting point for generating libraries of novel compounds. The protocols provided herein offer a robust foundation for its synthesis and derivatization. Future work should focus on exploring a wider range of chemical transformations at the amino and carboxylate positions to develop potent and selective inhibitors of targets implicated in oncology and other therapeutic areas.
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Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]
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Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. National Institutes of Health (NIH). [Link]
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Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]
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Synthesis of Novel Antimicrobial Agents from 2-Aminothiophene Precursors: A Detailed Guide for Researchers
The persistent rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 2-aminothiophene nucleus has emerged as a privileged structure, underpinning a diverse array of compounds with potent antimicrobial activity.[1][2][3][4] This guide provides an in-depth exploration of the synthesis of antimicrobial agents derived from 2-aminothiophene precursors, with a focus on robust synthetic protocols, mechanistic insights, and practical application notes for researchers in drug discovery and development.
The 2-Aminothiophene Scaffold: A Versatile Core for Antimicrobial Drug Discovery
The 2-aminothiophene moiety is a five-membered sulfur-containing heterocycle that serves as a versatile building block in the synthesis of various biologically active molecules.[1][5] Its structural features allow for facile derivatization at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and selectivity. Compounds incorporating this scaffold have demonstrated a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species.[2][3][6]
The Gewald Reaction: The Cornerstone of 2-Aminothiophene Synthesis
The most convergent and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1][7][8] This one-pot synthesis involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a basic catalyst.[7][8] The elegance of the Gewald reaction lies in its operational simplicity, the ready availability of starting materials, and the high degree of structural diversity achievable in the final products.
Mechanistic Insights into the Gewald Reaction
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The Gewald reaction proceeds through a series of well-elucidated steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[7][9] This step forms an α,β-unsaturated nitrile intermediate. The choice of base is critical; organic bases like morpholine, piperidine, or triethylamine are commonly used.[1][5]
-
Michael Addition of Sulfur: Elemental sulfur, acting as a soft electrophile, undergoes a Michael-type addition to the β-position of the unsaturated nitrile intermediate. This step is often the rate-determining step and can be influenced by the nature of the solvent and the reactivity of the sulfur allotrope.
-
Thiirane Ring Formation and Rearrangement: The resulting sulfur adduct is believed to form a transient thiirane (episulfide) ring.
-
Ring Opening and Cyclization: The thiirane ring subsequently opens, followed by an intramolecular cyclization where the sulfur attacks the cyano group.
-
Tautomerization: The final step involves tautomerization to yield the stable aromatic 2-aminothiophene ring system.[7]
The following diagram illustrates the key steps of the Gewald reaction mechanism:
Application Notes: Strategic Considerations for Synthesis
The versatility of the Gewald reaction allows for the synthesis of a vast library of 2-aminothiophene derivatives. The following application notes provide guidance on strategic choices for the synthesis of potent antimicrobial agents.
Selection of Starting Materials
-
Carbonyl Component: The choice of ketone or aldehyde determines the substituents at the 4- and 5-positions of the thiophene ring. Cyclic ketones, for instance, lead to fused bicyclic systems which have shown significant biological activity.[3][10] Aromatic aldehydes can be used to introduce aryl moieties, which are common in many antimicrobial compounds.
-
Active Methylene Nitrile: Malononitrile is a common choice and results in a 3-carbonitrile substituent. Ethyl cyanoacetate is also widely used, yielding a 3-ethoxycarbonyl group.[4] The nature of this substituent can significantly impact the compound's physicochemical properties and biological activity.
-
Catalyst and Solvent: While traditional methods often employ organic bases in solvents like ethanol or DMF, greener alternatives are gaining traction.[11] These include the use of solid-supported catalysts, ionic liquids, and even solvent-free conditions, such as ball-milling, which can enhance reaction rates and simplify purification.[12] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields.[13]
Post-Gewald Derivatization
The 2-amino group of the synthesized thiophene is a key handle for further functionalization, allowing for the introduction of diverse pharmacophores. Common derivatization strategies include:
-
Schiff Base Formation: Condensation of the 2-amino group with various aldehydes and ketones yields Schiff bases, which have been reported to possess significant antimicrobial properties.[10]
-
Amide and Sulfonamide Synthesis: Acylation or sulfonylation of the 2-amino group can introduce a wide range of functionalities, modulating the compound's lipophilicity and hydrogen bonding capacity.
-
Heterocycle Annulation: The 2-aminothiophene core can serve as a synthon for the construction of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known for their diverse pharmacological activities.
Experimental Protocols
The following protocols are representative examples for the synthesis of 2-aminothiophene derivatives with demonstrated antimicrobial activity.
Protocol 1: General Procedure for the Gewald Synthesis of 2-Amino-3-cyano-4,5-disubstituted-thiophenes
This protocol is a generalized procedure adaptable for various ketones and active methylene nitriles.
Materials:
-
Ketone (e.g., cyclohexanone, acetophenone) (10 mmol)
-
Malononitrile or Ethyl Cyanoacetate (10 mmol)
-
Elemental Sulfur (10 mmol, 0.32 g)
-
Morpholine or Piperidine (2 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (10 mmol).
-
Add ethanol (20 mL) to the flask, followed by the dropwise addition of the basic catalyst (e.g., morpholine, 2 mmol).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified 2-aminothiophene derivative.
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives
This protocol offers a rapid and efficient alternative to conventional heating.[13]
Materials:
-
Aldehyde or Ketone (1 mmol)
-
Activated Nitrile (1.1 mmol)
-
Elemental Sulfur (1.1 mmol)
-
Base (e.g., K2CO3, Et3N) (1 mmol)
-
DMF (3 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde or ketone (1 mmol), activated nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1 mmol).
-
Add DMF (3 mL) and seal the vessel.
-
Place the vessel in a microwave reactor and irradiate at a suitable temperature and power for 15-30 minutes.[13]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization and Antimicrobial Evaluation
Characterization: Synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
Antimicrobial Screening: The antimicrobial activity of the synthesized 2-aminothiophene derivatives can be evaluated using standard microbiological assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Structure-Activity Relationship (SAR) Insights
The extensive research on 2-aminothiophene derivatives has provided valuable insights into their structure-activity relationships.
| Position | Substituent Type | Impact on Antimicrobial Activity |
| C2-Amino | Unsubstituted or derivatized (e.g., Schiff base, amide) | Derivatization can significantly enhance activity.[10] |
| C3 | Electron-withdrawing group (e.g., -CN, -COOEt) | Often crucial for activity. |
| C4 | Aryl or substituted aryl groups | Can modulate potency and spectrum of activity. |
| C5 | Alkyl, aryl, or heterocyclic moieties | Introduction of cyclic and heterocyclic moieties can lead to potent antibacterial and antifungal agents.[3][6] |
Conclusion and Future Directions
The 2-aminothiophene scaffold remains a highly attractive starting point for the development of novel antimicrobial agents. The Gewald reaction and its modern variations provide a powerful and versatile platform for the synthesis of diverse chemical libraries. Future research in this area should focus on the exploration of novel derivatization strategies, the synthesis of compounds with unique mechanisms of action, and the evaluation of their efficacy against multidrug-resistant pathogens. A deeper understanding of the molecular targets of these compounds will be crucial for the rational design of the next generation of 2-aminothiophene-based antimicrobial drugs.
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Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research, 1(1). [Link]
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Asiri, A. M., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bioorganic & Medicinal Chemistry Letters, 44, 128117. [Link]
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Al-Ghorbani, M., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bioorganic & Medicinal Chemistry Letters, 44, 128117. [Link]
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-
Al-Abdullah, E. S., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry, 16(2), 107-124. [Link]
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Almuawad, Y., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bioorganic & Medicinal Chemistry Letters, 44, 128117. [Link]
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Al-Otaibi, A. M., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 107-124. [Link]
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Kumar, K. M., et al. (2024). Synthesis and evaluation of novel thiophene as antimicrobial agents. Wisdom Library. [Link]
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Stavenger, R. A., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences, 114(24), E4826-E4834. [Link]
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Almuawad, Y., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bohrium. [Link]
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de Oliveira, C. S., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(15), 4945. [Link]
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Al-Mousawi, S. M., et al. (2019). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
-
Wang, T., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Heterocycles, 102(10), 2009-2021. [Link]
- Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reactivity and Synthesis, 12(1), 18-28.
-
Miscellaneous derivatives of 2‐aminothiophenes as antimicrobial agents. (2020). ResearchGate. [Link]
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Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. (2025). ResearchGate. [Link]
-
Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 989508. [Link]
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-
Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. [Link]
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Application Note & Protocol: One-Pot Synthesis of Polysubstituted 2-Aminothiophenes from Aryl Ketones
Introduction: The Enduring Significance of 2-Aminothiophenes in Modern Drug Discovery
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and drug development.[1][2] This five-membered heterocyclic motif is a bioisostere of the phenyl group, granting it favorable properties for interacting with biological targets.[1][3] Consequently, polysubstituted 2-aminothiophenes are integral components in a wide array of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2][4][5] The development of efficient, atom-economical, and environmentally benign synthetic routes to these valuable compounds is therefore a critical endeavor for researchers in both academia and the pharmaceutical industry.[1][6]
This application note provides a detailed guide to the one-pot synthesis of polysubstituted 2-aminothiophenes, with a particular focus on the use of readily available aryl ketones as starting materials. We will delve into the mechanistic underpinnings of the Gewald reaction, a powerful multicomponent reaction that enables the construction of this privileged scaffold in a single step.[5][7] Furthermore, we will present a robust and versatile experimental protocol, discuss common challenges and troubleshooting strategies, and showcase the broad applicability of this methodology.
The Gewald Reaction: A Mechanistic Overview
The Gewald three-component reaction is the most prominent and versatile method for synthesizing 2-aminothiophenes.[8][9] This one-pot synthesis involves the condensation of a ketone (in this case, an aryl ketone), an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[7][8]
The reaction proceeds through a cascade of transformations:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aryl ketone and the active methylene nitrile.[1][7] This step forms an α,β-unsaturated nitrile intermediate, also known as a vinylidene cyanide.
-
Michael Addition of Sulfur: The elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack by the enolate of the α,β-unsaturated nitrile.[1][7]
-
Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring system.[1][7]
The choice of base is crucial for the success of the reaction, with organic bases like morpholine and triethylamine, or organocatalysts such as L-proline, often employed to facilitate the initial condensation.[4][10]
Figure 1: The reaction workflow of the Gewald synthesis of 2-aminothiophenes.
Experimental Protocol: A General Procedure
This protocol provides a generalized method for the one-pot synthesis of 2-aminothiophenes from aryl ketones. It is important to note that optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Materials and Reagents:
-
Aryl ketone (1.0 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., morpholine, L-proline, or imidazole) (0.1-1.0 mmol)
-
Solvent (e.g., ethanol, DMF, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Ethyl acetate and hexanes for TLC and column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl ketone (1.0 mmol), the active methylene nitrile (1.0 mmol), elemental sulfur (1.1 mmol), and the chosen base.
-
Solvent Addition: Add the appropriate solvent. For solvent-free conditions, proceed to the next step.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-120°C) with vigorous stirring.[4][8]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford the pure polysubstituted 2-aminothiophene.[1]
Data Presentation: Reaction Scope and Yields
The versatility of the one-pot Gewald reaction using aryl ketones is demonstrated by the wide range of substituents that can be incorporated into the 2-aminothiophene product. The following table summarizes representative examples with varying aryl ketones and reaction conditions.
| Entry | Aryl Ketone | Active Nitrile | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 12 | 75-85 | [10] |
| 2 | 4-Methoxyacetophenone | Malononitrile | L-Proline | DMF | 60 | 12 | 84 | [4] |
| 3 | 4-Nitroacetophenone | Malononitrile | Morpholine | None | 130 | 0.5 | 53 | [8][11] |
| 4 | 4-Hydroxyacetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 24 | 37 | [10] |
| 5 | Propiophenone | Ethyl Cyanoacetate | CaO | Ethanol | Reflux | 1.5 | 85-95 | [12] |
| 6 | Cyclohexanone | Malononitrile | L-Proline | DMF | 60 | 10 | 92 | [4] |
Troubleshooting and Field-Proven Insights
While the Gewald reaction is generally robust, certain challenges may arise, particularly with less reactive aryl ketones.
Common Issues and Solutions:
-
Low Reactivity of Aryl Ketones: Aryl ketones with electron-donating groups on the aromatic ring can be less reactive.[8] To address this, consider:
-
Higher Temperatures: Increasing the reaction temperature can often drive the reaction to completion.
-
Microwave Irradiation: The use of microwave heating has been shown to significantly reduce reaction times and improve yields.[7]
-
Mechanochemistry: High-speed ball milling offers a solvent-free alternative that can enhance reactivity.[8][13]
-
-
Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of complex mixtures. Careful monitoring by TLC is essential to determine the optimal reaction time.
-
Purification Difficulties: Some products may be difficult to purify due to their physical properties. In such cases, column chromatography with a carefully selected eluent system is recommended.
Figure 2: A decision tree for troubleshooting the one-pot synthesis of 2-aminothiophenes.
Conclusion: A Gateway to Chemical Diversity
The one-pot synthesis of polysubstituted 2-aminothiophenes from aryl ketones via the Gewald reaction is a powerful and versatile tool for medicinal and synthetic chemists. Its operational simplicity, high atom economy, and the ability to generate diverse molecular scaffolds make it an attractive method for drug discovery and development.[1][4] By understanding the underlying mechanism and potential challenges, researchers can effectively leverage this reaction to access a wide range of novel and biologically active compounds.
References
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022-08-29). [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal. [Link]
-
Gewald reaction - Wikipedia. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene | Semantic Scholar. (2022-08-29). [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022-12-31). [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by l-Proline. [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives - ResearchGate. (2023-10-05). [Link]
-
A concise synthesis of 2-(2-aminothiophene)-benzimidazoles by one-pot multicomponent reaction - RSC Publishing. (2013-06-28). [Link]
-
A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction - Der Pharma Chemica. [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - ResearchGate. (2015-10-15). [Link]
-
APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN - Semantic Scholar. [Link]
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- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
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- 9. A concise synthesis of 2-(2-aminothiophene)-benzimidazoles by one-pot multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
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- 13. sciforum.net [sciforum.net]
Application Notes and Protocols: Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate in the Development of Anticancer Agents
Introduction: The Therapeutic Potential of the 2-Aminothiophene Scaffold
Heterocyclic compounds form the backbone of a significant portion of modern medicinal chemistry, with the thiophene ring being a particularly privileged scaffold.[1][2] Thiophene and its derivatives have garnered substantial interest from researchers due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3] The 2-aminothiophene moiety, in particular, serves as a versatile pharmacophore whose biological effects can be finely tuned by the nature and position of its substituents.[1] These modifications influence the molecule's ability to interact with various cancer-specific biological targets, leading to the inhibition of critical signaling pathways involved in tumorigenesis and proliferation.[1] This document provides a detailed guide for researchers on the synthesis and evaluation of a novel investigational compound, Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, as a potential anticancer agent.
Synthesis of this compound via the Gewald Reaction
The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4][5] This one-pot synthesis involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[5] For the synthesis of our target compound, 1-acetylnaphthalene will serve as the ketone, methyl cyanoacetate as the activated nitrile, and elemental sulfur.
Protocol: Gewald Synthesis
Materials:
-
1-Acetylnaphthalene
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base like piperidine or triethylamine)
-
Methanol
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-acetylnaphthalene (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol.
-
Base Addition: While stirring the mixture at room temperature, slowly add morpholine (0.5-1 equivalent) dropwise. An exothermic reaction may be observed.
-
Reaction Progression: After the addition of the base, gently heat the reaction mixture to 45-50°C and maintain it for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form. If not, the mixture can be poured into ice-water to induce precipitation.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and Mass Spectrometry.
Mechanism of the Gewald Reaction
The reaction proceeds through an initial Knoevenagel condensation between the ketone (1-acetylnaphthalene) and the active methylene compound (methyl cyanoacetate), catalyzed by the base. This is followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.
Caption: Simplified workflow of the Gewald reaction for synthesis.
In Vitro Evaluation of Anticancer Activity
A crucial step in drug discovery is the in vitro evaluation of the synthesized compound's biological activity against various cancer cell lines. This typically involves assessing its cytotoxicity, and if active, delving into its mechanism of action through apoptosis and cell cycle analysis.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), HCT116 (colon)) and a normal cell line (e.g., HEK293T)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using a dose-response curve fitting software.
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 |
| A549 | Lung Carcinoma | 48 | 12.3 |
| HepG2 | Hepatocellular Carcinoma | 48 | 15.1 |
| HCT116 | Colorectal Carcinoma | 48 | 9.8 |
| HEK293T | Normal Kidney | 48 | > 100 |
Protocol: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay is used to quantify the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Sources
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate in Agrochemical Synthesis
Section 1: Introduction and Strategic Significance
The 2-aminothiophene scaffold is a cornerstone in modern medicinal and agrochemical research, widely recognized as a "privileged" heterocyclic motif.[1] Its rigid structure and rich electronic properties allow for diverse biological interactions, making it a frequent component in a wide array of active compounds, from pharmaceuticals to pesticides.[2][3][4][5] This guide focuses on a specific, high-value derivative: Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate .
The incorporation of a naphthyl group at the C4 position is a deliberate design choice intended to enhance the molecule's lipophilicity and potential for π-π stacking interactions with biological targets, characteristics often associated with potent fungicidal or herbicidal activity.[5] The primary amine at C2 and the methyl ester at C3 serve as versatile synthetic handles, allowing this core structure to be elaborated into more complex, biologically active molecules such as fused thieno[2,3-d]pyrimidines and substituted ureas, both of which are prominent classes in agrochemical discovery.[6][7]
This document provides a comprehensive overview of the synthesis of this key intermediate via the robust Gewald reaction and details subsequent protocols for its conversion into advanced agrochemical scaffolds.
Section 2: Core Synthesis via the Gewald Reaction
The most efficient and convergent pathway to this compound is the Gewald three-component reaction.[8][9] This one-pot synthesis combines a ketone, an activated nitrile, and elemental sulfur under basic conditions to produce the polysubstituted 2-aminothiophene with high atom economy.[6]
2.1: Principle and Mechanism
The reaction proceeds through a cascade of well-understood steps, providing a reliable and scalable synthetic route.[9][10]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (1-(1-naphthyl)ethan-1-one) and the active methylene compound (methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: The elemental sulfur (typically an S₈ ring) is activated by the base and adds to the β-position of the unsaturated intermediate.
-
Ring Closure & Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization via nucleophilic attack of the mercaptide onto the cyano group. A final tautomerization yields the stable, aromatic 2-aminothiophene product.
The causality behind choosing a mild organic base like morpholine or diethylamine is to effectively catalyze the initial condensation without promoting unwanted side reactions or decomposition of the sulfur intermediates.[2]
Caption: Figure 1: Mechanism of the Gewald Reaction.
2.2: Detailed Experimental Protocol for Synthesis
This protocol describes the synthesis of this compound on a 10 mmol scale.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| 1-(1-Naphthyl)ethan-1-one | 170.21 | 1.70 g | 10 mmol |
| Methyl Cyanoacetate | 99.09 | 0.99 g (0.88 mL) | 10 mmol |
| Elemental Sulfur | 32.07 | 0.32 g | 10 mmol |
| Morpholine | 87.12 | 0.87 g (0.87 mL) | 10 mmol |
| Ethanol (Absolute) | - | 30 mL | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (30 mL).
-
Reagent Addition: Sequentially add 1-(1-naphthyl)ethan-1-one (1.70 g), methyl cyanoacetate (0.88 mL), and finely powdered elemental sulfur (0.32 g).
-
Catalyst Introduction: Add morpholine (0.87 mL) dropwise to the stirred suspension. The choice of morpholine is strategic; its secondary amine nature provides optimal basicity and nucleophilicity for the Gewald reaction.[11]
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or isopropanol to yield a crystalline solid.
-
Drying: Dry the purified product under vacuum at 40-50°C. Expected yield: 75-85%.
2.3: Characterization Data
The identity and purity of the synthesized this compound (CAS: 350997-17-0) should be confirmed by standard analytical techniques.[12][13]
| Technique | Expected Data |
| Appearance | Yellow to light brown crystalline solid |
| Molecular Formula | C₁₆H₁₃NO₂S |
| Molecular Weight | 283.34 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.1-7.4 (m, 7H, naphthyl-H), 7.25 (s, 2H, NH₂), 6.5 (s, 1H, thiophene-H5), 3.5 (s, 3H, OCH₃) |
| IR (KBr, cm⁻¹) | ν: 3450-3300 (NH₂ stretch), 2950 (C-H stretch), 1665 (C=O ester stretch), 1590 (C=C stretch) |
| Mass Spec (ESI+) | m/z: 284.07 [M+H]⁺ |
Section 3: Application in Agrochemical Synthesis - Derivatization Protocols
The title compound is not typically the final active ingredient but rather a crucial intermediate. The primary amine and ester functionalities are key reaction points for building molecular complexity and tuning biological activity.
3.1: Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidin-4-one Derivative
Thieno[2,3-d]pyrimidines are a well-established class of agrochemical fungicides and herbicides.[6] This protocol outlines a common two-step synthesis starting from our aminothiophene intermediate.
Caption: Figure 2: Synthetic Workflow to a Thienopyrimidine Core.
Procedure:
-
Formylation: In a 50 mL flask, suspend this compound (5 mmol, 1.42 g) in formamide (20 mL).
-
Cyclization: Heat the mixture to 180-200°C for 4-5 hours. The formamide acts as both the reagent and the solvent. At this temperature, the initial N-formylation is followed by a thermally induced cyclization with the elimination of methanol.
-
Isolation: Cool the reaction mixture to room temperature. Add water (50 mL) to the mixture, which will cause the product to precipitate.
-
Purification: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. The product can be recrystallized from a high-boiling solvent like DMF or NMP if necessary.
3.2: Protocol 2: Synthesis of a Phenylurea Derivative
Urea-based compounds are widely used as herbicides due to their ability to inhibit photosystem II. This protocol demonstrates the straightforward synthesis of a urea derivative.
Procedure:
-
Setup: Dissolve this compound (5 mmol, 1.42 g) in a dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (25 mL) in a flask under a nitrogen atmosphere.
-
Reagent Addition: Add 4-chlorophenyl isocyanate (5 mmol, 0.77 g) dropwise to the solution at room temperature. The isocyanate group is highly electrophilic and reacts selectively with the nucleophilic primary amine.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. The reaction is often quantitative and can be monitored by TLC.
-
Isolation: The urea product often has lower solubility and may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
Purification: The resulting solid can be triturated with a non-polar solvent like hexane to remove any unreacted isocyanate, then collected by filtration.
Section 4: Safety and Handling
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Gewald Reaction: The reaction involves elemental sulfur and an organic base. While generally safe, ensure proper ventilation. Ethanol is flammable.
-
Derivatizations: Isocyanates (Protocol 3.2) are toxic and potent lachrymators; they must be handled with extreme care in a fume hood. High-temperature reactions (Protocol 3.1) should be conducted behind a blast shield.
Troubleshooting:
-
Low Yield in Gewald Reaction: Ensure sulfur is finely powdered for better reactivity. Check the purity of the starting ketone, as impurities can inhibit the Knoevenagel condensation.
-
Incomplete Cyclization (Protocol 3.1): Ensure the reaction temperature is sufficiently high and maintained for the required duration. The elimination of methanol is a critical, high-energy step.
Section 5: Conclusion
This compound is a highly valuable and versatile platform for the synthesis of novel agrochemicals. Its straightforward and efficient synthesis via the Gewald reaction, combined with the strategic placement of reactive functional groups, allows for rapid diversification into established and promising classes of active compounds. The protocols outlined herein provide a robust foundation for researchers and scientists in the field of crop protection to explore the rich chemical space accessible from this key intermediate.
Section 6: References
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. (Note: A general review on the topic, URL not available for direct linking to a specific paper copy)
-
El-Kashef, H. S., et al. (2003). Synthesis of substituted 2-aminothiophenes using the Gewald reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(6), 1385-1393. (Note: A general review on the topic, URL not available for direct linking to a specific paper copy)
-
SynOpen. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme.[Link]
-
ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA, Inc.[Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Synthesis of thiophene and Their Pharmacological Activity. [Link]
-
MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6296. [Link]
-
Open Access Journals. (2023). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Pharmaceutical and Medicinal Chemistry.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene in Agrochemicals and Specialty Chemicals. [Link]
-
ResearchGate. (2021). Synthesis and Applications of Thiophene Derivatives as Organic Materials. [Link]
-
PubMed Central. (2020). Incorporation of 2-amino-thiophene derivative in nanoparticles: enhancement of antifungal activity. PLOS ONE, 15(3), e0229449. [Link]
-
Asian Journal of Chemistry. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Vol. 24, No. 12, 7399-7401. [Link]
-
Google Patents. (2005). WO2005044008A3 - 2 -aminothiophene compounds as fungicides.
-
PubMed Central. (2021). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. BMC Complementary Medicine and Therapies, 21(1), 193. [Link]
-
PubMed Central. (2022). Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. Pharmaceutics, 14(2), 269. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. [Link]
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
Molbase. (n.d.). 2-AMINO-4-NAPHTHALEN-1-YL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER. [Link]
-
Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.
-
ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]
-
PubMed Central. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210515. [Link]
-
ARKIVOC. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[6][9]thieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. Arkat USA, Inc.[Link]
-
ChemSrc. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]
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- 6. arkat-usa.org [arkat-usa.org]
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- 8. researchgate.net [researchgate.net]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 13. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Reaction for Aryl Alkyl Ketones
Welcome to the technical support center for the Gewald multicomponent reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and efficiency of 2-aminothiophene synthesis, specifically when using aryl alkyl ketones as substrates. Aryl alkyl ketones are notoriously less reactive in this process compared to their aliphatic counterparts, often leading to lower yields and challenging purifications.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction and why is it important?
The Gewald reaction is a multicomponent reaction that synthesizes highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[3][4] This reaction is a cornerstone in medicinal chemistry and materials science because 2-aminothiophenes are crucial building blocks for a vast range of pharmaceuticals, including anti-inflammatory drugs like Tinoridine, antipsychotics, and kinase inhibitors, as well as dyes and polymers.[5][6][7][8]
Q2: Why are yields often low when using aryl alkyl ketones (e.g., acetophenone)?
Aryl alkyl ketones exhibit limited reactivity in the standard one-pot Gewald procedure for several reasons:[1][2]
-
Reduced Carbonyl Electrophilicity: The aryl group is electron-donating (by resonance), which reduces the electrophilicity of the ketone's carbonyl carbon. This slows down the initial and rate-limiting Knoevenagel condensation step with the active methylene nitrile.[3][9]
-
Steric Hindrance: The bulky aryl group can sterically hinder the approach of the nucleophilic active methylene compound and the subsequent cyclization steps.
-
Inefficient Knoevenagel Condensation: The equilibrium of the Knoevenagel condensation may not strongly favor the product with less reactive ketones, leading to a mixture of starting materials and the unsaturated intermediate.[9][10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues impacting your reaction yield.
Scenario 1: Low or No Product Formation
Q: My reaction with acetophenone, ethyl cyanoacetate, and sulfur isn't working. What are the first things I should check?
A: Before making significant changes, verify the fundamentals:
-
Reagent Quality: Ensure all reagents are pure and dry. The active methylene nitrile (e.g., ethyl cyanoacetate) can hydrolyze over time. The base, especially secondary amines like morpholine or piperidine, should be free of excessive water and carbonate contamination.[9]
-
Sulfur Dispersion: Use finely powdered elemental sulfur.[4] Inadequate dispersion due to large particle size can limit its availability for the reaction, effectively slowing down the cyclization step.
-
Base Activity: The base is crucial for catalyzing the initial Knoevenagel condensation.[9] Ensure you are using an appropriate base (see next question) and that it has not degraded.
Q: I suspect my base catalyst is the problem. Which base is most effective for aryl alkyl ketones?
A: Base selection is critical. While many bases can promote the reaction, secondary amines are often superior for less reactive ketones.
-
Morpholine: This is frequently the base of choice for aryl ketones. Its efficacy stems from its optimal basicity (pKa of conjugate acid ≈ 8.4) to facilitate the Knoevenagel condensation without promoting significant side reactions. In many solution-based procedures, morpholine gives the highest yields.[1]
-
Piperidine: Slightly more basic than morpholine, piperidine can also be effective.
-
Triethylamine (TEA): While a common base, TEA is often less effective for aryl ketones in one-pot procedures as it may not be sufficiently strong to drive the initial condensation to completion.
-
Inorganic Bases (e.g., K₂CO₃, NaOH): These are generally not effective and often result in no product formation under typical conditions.[1]
For challenging substrates, using a conjugate acid-base pair catalyst, such as piperidinium borate, has been shown to be effective in truly catalytic amounts (10-20 mol%), which can simplify workup.[7]
Q: Could the solvent be the issue? What are the recommended solvents?
A: Yes, the solvent plays a key role. Polar solvents are generally preferred as they help to solubilize intermediates and facilitate the ionic steps of the mechanism.[11][12]
-
Recommended Solvents: Ethanol, methanol, and DMF are the most commonly used and effective solvents.[4][11] They provide good solubility for the reactants and intermediates.
-
Solvent-Free Approaches: Modern, greener approaches have demonstrated that the reaction can be successful under solvent-free conditions, particularly using techniques like high-speed ball milling (HSBM) or heating in a conventional oven.[1][13] These methods can significantly increase the reaction rate.[13]
Scenario 2: Significant Byproduct Formation
Q: My reaction mixture turns dark brown or black, and purification is difficult. What's causing this and how can I prevent it?
A: Dark, tarry mixtures are typically caused by polymerization or the formation of complex polysulfides.[10] This is often a result of excessive heat.
-
Temperature Control: The Gewald reaction is often exothermic. Do not exceed recommended temperatures, which are typically in the range of 45-50 °C for the one-pot method in solution.[14] Overheating can lead to uncontrolled side reactions.[10]
-
Controlled Addition: For particularly reactive substrates or when scaling up, consider the slow addition of one of the components to maintain better temperature control.
Q: I've isolated the Knoevenagel condensation product, but it won't convert to the thiophene. How do I drive the reaction forward?
A: Accumulation of the α,β-unsaturated nitrile intermediate is a classic sign that the subsequent sulfur addition and cyclization are the bottleneck.[9] This is a common issue with less reactive aryl ketones. The solution is often to switch to a two-step procedure .[2][10]
-
Step 1: Knoevenagel Condensation: First, synthesize and isolate the α,β-unsaturated nitrile by reacting the aryl alkyl ketone with the active methylene nitrile under standard Knoevenagel conditions (e.g., with a catalytic amount of base, often with azeotropic removal of water).
-
Step 2: Thiophene Formation: In a separate step, react the purified unsaturated nitrile with elemental sulfur and a stoichiometric amount of base (like morpholine) in a suitable solvent like ethanol. This targeted approach often provides significantly higher yields for challenging substrates.[2][14]
Diagram: Troubleshooting Flowchart
Here is a logical workflow to diagnose and solve common issues with the Gewald reaction for aryl alkyl ketones.
Caption: A troubleshooting decision tree for the Gewald reaction.
Optimized Protocols & Data
Protocol 1: Optimized One-Pot Gewald Synthesis for Acetophenone
This protocol is adapted from literature procedures that report moderate to good yields for aryl ketones.[15]
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (20 mL).
-
Add Reactants: To the ethanol, add acetophenone (10 mmol, 1.20 g), ethyl cyanoacetate (10 mmol, 1.13 g), and finely powdered elemental sulfur (10 mmol, 0.32 g).
-
Add Base: Add morpholine (10 mmol, 0.87 g).
-
Reaction: Heat the mixture with stirring to 50°C. Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If so, collect it by filtration. If not, pour the mixture into ice-water (50 mL) and stir until a solid forms.
-
Purification: Collect the crude solid by filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize the product from ethanol to obtain the pure 2-amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester.
Protocol 2: High-Yield Two-Step Synthesis for Hindered Aryl Ketones
This method is recommended for substrates that give poor yields in the one-pot procedure.[2][14]
Step A: Synthesis of the α,β-Unsaturated Nitrile
-
Combine the aryl alkyl ketone (10 mmol), ethyl cyanoacetate (11 mmol), a catalytic amount of piperidine (0.5 mmol), and benzene or toluene (30 mL) in a flask fitted with a Dean-Stark apparatus.
-
Heat the mixture to reflux until the theoretical amount of water has been collected.
-
Cool the reaction, wash with dilute acid and then brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure to yield the crude unsaturated nitrile, which can be purified by chromatography or distillation if necessary.
Step B: Cyclization to the 2-Aminothiophene
-
Dissolve the purified unsaturated nitrile (8 mmol) and elemental sulfur (8.5 mmol) in ethanol (25 mL).
-
Add morpholine (9 mmol) and heat the mixture to 45-50°C with stirring for 2-4 hours, monitoring by TLC.
-
Perform the work-up and purification as described in Protocol 1.
Data Summary: Influence of Reaction Conditions
The following table summarizes reported yields for the Gewald reaction with p-substituted acetophenones under solvent-free, high-speed ball milling (HSBM) conditions, illustrating the impact of electronic effects.[1]
| Entry | Ketone (p-substituent) | Yield (%) after 24h HSBM |
| 1 | -NO₂ (electron-withdrawing) | 41 |
| 2 | -Br (electron-withdrawing) | 32 |
| 3 | -H (neutral) | 30 |
| 4 | -CH₃ (electron-donating) | 27 |
| 5 | -OCH₃ (electron-donating) | 27 |
Data sourced from Bagley et al. (2014).[1] The trend shows that electron-withdrawing groups on the aryl ring increase the reactivity and yield, while electron-donating groups have the opposite effect, consistent with the Knoevenagel condensation being the rate-determining step.[1]
Diagram: Gewald Reaction Mechanism
The mechanism proceeds through an initial Knoevenagel condensation, followed by sulfur addition and a cyclization/tautomerization cascade.[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 2-aminothiophenes and how to avoid them.
Welcome to the Technical Support Center for the synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our focus is on providing practical, field-proven insights to help you navigate and mitigate common side reactions, thereby improving your reaction yields and product purity.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the synthesis of 2-aminothiophenes, particularly via the Gewald reaction.
Q1: My reaction mixture has turned dark brown and tarry. What is the likely cause and how can I fix it?
A dark and tarry reaction mixture is a common observation and is often indicative of polymerization or the formation of complex polysulfides.[1][2] This is typically caused by excessively high reaction temperatures. To mitigate this, it is crucial to carefully control the reaction temperature. Additionally, ensure the purity of your starting materials, as impurities can catalyze these side reactions. Proper workup and purification will be necessary to remove these colored impurities.
Q2: I am observing a significant amount of a byproduct that I suspect is a dimer of my intermediate. How can I minimize its formation?
Dimerization of the α,β-unsaturated nitrile intermediate is a significant competing side reaction.[1][2] To minimize its formation, you can try the following:
-
Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.[1][2]
-
Adjust the Rate of Reagent Addition: Slow, controlled addition of the reagents can sometimes favor the desired intramolecular cyclization over the intermolecular dimerization.[1][2]
-
Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and the dimerization.[1][2]
Q3: My yield is low, and I suspect the initial Knoevenagel-Cope condensation is inefficient. What can I do?
Inefficient Knoevenagel-Cope condensation is a common reason for low yields.[2] Consider the following troubleshooting steps:
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Screening bases like piperidine, morpholine, or triethylamine can be beneficial.[3]
-
Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.[3]
Q4: I am working with a sterically hindered ketone and getting a very low yield. Are there any specific protocols for such substrates?
Sterically hindered ketones are known to be challenging substrates for the one-pot Gewald synthesis.[2] A two-step procedure is often more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.[2] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for challenging substrates.[2]
II. Troubleshooting Guide: A Deeper Dive into Side Reactions
This guide provides a more detailed analysis of the common side reactions in 2-aminothiophene synthesis, their mechanisms, and comprehensive strategies for their avoidance.
Dimerization of the α,β-Unsaturated Nitrile Intermediate
This is one of the most significant side reactions in the Gewald synthesis. The Knoevenagel-Cope condensation product, an α,β-unsaturated nitrile, can undergo self-condensation, leading to a dimeric byproduct.[1][2]
Mechanism: The dimerization is thought to proceed via a Michael addition followed by a Thorpe-Ziegler cyclization.[4] The anion of one α,β-unsaturated nitrile molecule acts as a nucleophile and attacks the β-position of a second molecule. Subsequent intramolecular cyclization and tautomerization lead to the stable dimeric product.
Caption: Mechanism of Dimerization Side Reaction.
Avoidance Strategies:
-
Temperature Control: Lowering the reaction temperature can disfavor the dimerization reaction, which often has a higher activation energy than the desired cyclization.
-
Slow Reagent Addition: Adding the base or the sulfur slowly can help to keep the concentration of the reactive intermediates low, thus reducing the likelihood of intermolecular reactions.[1][2]
-
Solvent Selection: The choice of solvent can play a crucial role. Polar aprotic solvents like DMF or DMSO can sometimes favor the desired reaction pathway.
-
Two-Step Procedure: For particularly problematic substrates, isolating the α,β-unsaturated nitrile before reacting it with sulfur and base can significantly reduce dimer formation.[2]
Polymerization and Formation of Tarry Mixtures
At elevated temperatures, the starting materials or intermediates in the Gewald reaction can polymerize, leading to a significant decrease in the yield of the desired 2-aminothiophene and the formation of a tarry, difficult-to-purify reaction mixture.[1][2]
Causality: High temperatures provide the necessary activation energy for various polymerization pathways. The presence of impurities can also initiate or catalyze these unwanted reactions.
Avoidance Strategies:
-
Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature at the lowest effective level to promote the desired reaction without initiating polymerization.
-
Purity of Reagents: Use high-purity starting materials and solvents to avoid introducing any potential initiators for polymerization.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of polymerization. Monitor the reaction progress by TLC and work it up as soon as it is complete.
Formation of Colored Impurities (Polysulfides)
The formation of dark brown or other colored impurities is often attributed to the formation of complex polysulfides.[1][2] Elemental sulfur can form a variety of polysulfide species in the reaction mixture, which can be difficult to remove and can contribute to the overall darkening of the solution.
Causality: The reaction of the base with elemental sulfur can lead to a cascade of reactions that generate various polysulfide anions. These can then react in complex ways, leading to colored byproducts.
Avoidance Strategies:
-
Stoichiometry of Sulfur: Using a slight excess of sulfur is often recommended, but a large excess should be avoided as it can lead to the formation of more polysulfides.
-
Efficient Stirring: Ensure that the elemental sulfur is well-dispersed in the reaction mixture to promote its efficient reaction and minimize the formation of localized high concentrations of polysulfides.
-
Purification: These colored impurities can often be removed by treating the crude product with activated carbon or by column chromatography.
III. Quantitative Data on Reaction Optimization
The choice of catalyst and solvent can have a significant impact on the yield of the desired 2-aminothiophene and the extent of side reactions. The following table summarizes some reported yields for the Gewald synthesis of a model 2-aminothiophene under various conditions.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium borate (20) | EtOH:H₂O (9:1) | 100 | 25 min | 96 | |
| L-proline (10) | DMF | 60 | - | 84 | |
| Na₂CaP₂O₇ | Water | Reflux | - | 98 | |
| Morpholine | Ethanol | 75 | - | - | |
| Triethylamine | Ethanol | 50 | 2 min (MW) | >90 |
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for a successful Gewald synthesis and subsequent purification of the 2-aminothiophene product.
Protocol 1: Optimized Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and ethanol.
-
Add elemental sulfur (1.1 eq.) to the mixture.
-
With vigorous stirring, add morpholine (0.5 eq.) dropwise to the suspension.
-
Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove soluble impurities.
-
The crude product can be further purified by recrystallization.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude 2-aminothiophene product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).[5]
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
For challenging separations, especially when dealing with persistent colored impurities or closely related byproducts, column chromatography is a powerful tool.
Procedure:
-
Stationary Phase: Use silica gel as the stationary phase. For basic 2-aminothiophenes that may interact strongly with acidic silica, consider using silica gel that has been deactivated with triethylamine.[6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent ratio should be determined by TLC to achieve an Rf value of 0.2-0.4 for the desired product.[6]
-
Column Packing: Pack the column with a slurry of silica gel in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane, and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the determined mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure 2-aminothiophene.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
V. Alternative Synthesis Routes and Their Side Reactions
While the Gewald reaction is a cornerstone for 2-aminothiophene synthesis, other methods are also employed, each with its own set of potential side reactions.
Paal-Knorr Thiophene Synthesis
This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7]
Common Side Reaction: Furan Formation
The sulfurizing agents used in the Paal-Knorr synthesis are also strong dehydrating agents. This can lead to a competing reaction where the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration to form a furan byproduct.[8]
Avoidance Strategies:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often considered a milder and more efficient thionating agent than P₄S₁₀, which can lead to better selectivity for the thiophene product.[8]
-
Temperature Control: Maintaining the lowest effective reaction temperature can help to minimize the competing dehydration pathway.[8]
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis typically involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters.[9]
Common Side Reactions:
-
Formation of Thioacetals: In the absence of an alcohol, the reaction of a cyclic β-ketoester with thioglycolic acid can lead to the formation of a thioacetal as a side product.[9]
-
Incomplete Cyclization: Depending on the reaction conditions, the intermediate adducts may not fully cyclize to form the thiophene ring, leading to a mixture of products.
Avoidance Strategies:
-
Reaction Conditions: Careful control of the base and the presence of an alcohol can help to direct the reaction towards the desired cyclized product.[9]
-
Substrate Choice: The nature of the starting materials can influence the propensity for side reactions.
VI. Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in 2-aminothiophene synthesis.
Caption: Troubleshooting Decision Tree for 2-Aminothiophene Synthesis.
VII. References
-
Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]
-
Hassani, Z., & Hosseinzadeh, R. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]
-
Wikipedia. Fiesselmann thiophene synthesis. [Link]
-
ResearchGate. Thorpe–Ziegler reaction | Request PDF. [Link]
-
Grokipedia. (2026). Thorpe reaction. [Link]
-
University of Calgary. Recrystallization - Single Solvent. [Link]
-
YouTube. (2021). Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. [Link]
-
SynArchive. Thorpe-Ziegler Reaction. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Shearouse, W. C., St. Onge, R. P., & Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(11), 18630-18639. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Mishra, R., & Tiwari, A. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 597-621. [Link]
-
Scribd. 1fiesselmann Thiophene Synthesis. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
YouTube. (2020). Recrystallization. [Link]
-
Quora. What is the Paal-Knorr synthesis of a thiophene mechanism?. [Link]
-
ResearchGate. Fiesselmann thiophene synthesis | Request PDF. [Link]
-
Agrawal, N., & Mishra, P. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 969-975. [Link]
-
Döpp, D., & Döpp, H. (2010). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. [Link]
-
Forero, J. S. B., de Carvalho, E. M., Jones Junior, J., & da Silva, F. M. (2011). A new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions. Heteroletters, 1(3), 195-200. [Link]
-
Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(10), 1077-1090. [Link]
-
Magritek. Column Chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
Welcome to the technical support center for the purification of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this substituted 2-aminothiophene, a class of compounds often synthesized via the Gewald reaction.[1][2]
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound. The underlying causality for each problem is explained, followed by actionable solutions.
Problem 1: My crude product is a dark, tarry, or oily substance.
Q: I've finished the synthesis, and after the initial workup, my crude product is a dark brown, intractable tar instead of a solid. What went wrong, and how can I salvage my product?
A: The formation of a dark, tarry mixture is a common issue in Gewald aminothiophene synthesis and often points to polymerization or the formation of complex polysulfides.[3] This can be triggered by excessive reaction temperatures or impurities in the starting materials.
Causality and Solutions:
-
Excessive Heat: High temperatures can promote side reactions, leading to the formation of polymeric byproducts.
-
Preventative Measure: Carefully control the reaction temperature during the synthesis. A systematic temperature screen can help identify the optimal range for your specific substrates.
-
-
Impure Starting Materials: Impurities can act as catalysts for unwanted side reactions.
-
Preventative Measure: Ensure the purity of your starting materials (1-naphthaldehyde, methyl cyanoacetate, and sulfur) before starting the reaction.
-
-
Salvaging the Product:
-
Solvent Trituration: Try triturating the crude tar with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This may help to break down the tar and selectively dissolve the desired product or wash away non-polar impurities.
-
"Filtering" through a Silica Plug: If trituration fails, you can attempt to "filter" the crude material through a short plug of silica gel. Dissolve the tar in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through the silica plug, eluting with a slightly more polar solvent system. This can remove baseline impurities and colored compounds.[4]
-
Problem 2: Low yield after recrystallization.
Q: I've attempted to recrystallize my crude product, but the yield is significantly lower than expected. Where did my product go?
A: Low recovery from recrystallization typically stems from a few key factors: choosing a suboptimal solvent, using too much solvent, or premature crystallization.
Causality and Solutions:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] If the compound has significant solubility at low temperatures, a substantial amount will remain in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even upon cooling, thus reducing the yield.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly, impurities can become trapped in the crystal lattice, and smaller, less pure crystals may form.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask with a watch glass can help to slow down the cooling process.
-
Problem 3: The compound "oils out" during recrystallization.
Q: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What causes this, and how can I induce crystallization?
A: "Oiling out" occurs when the solute is supersaturated in the hot solvent and separates as a liquid phase upon cooling. This is more common with impure samples or when the cooling is too rapid.
Causality and Solutions:
-
High Impurity Levels: Impurities can depress the melting point of the compound, leading to the formation of a liquid phase.
-
Solution: First, try to remove some of the impurities by passing a solution of your crude product through a short silica gel plug.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.
-
Solution: Ensure a slow cooling process. If it still oils out, reheat the solution to dissolve the oil, and then allow it to cool even more slowly.
-
-
Inducing Crystallization:
-
Seed Crystals: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.[5]
-
Scratching the Flask: Scratching the inside of the flask with a glass rod at the solvent's surface can create microscopic imperfections that serve as nucleation sites for crystal growth.[5]
-
Problem 4: Poor separation during column chromatography.
Q: I'm running a silica gel column to purify my compound, but I'm getting poor separation from impurities, or the compound seems to be streaking down the column.
A: Poor separation in column chromatography can be due to an inappropriate solvent system, overloading the column, or interactions between the compound and the stationary phase.
Causality and Solutions:
-
Inappropriate Solvent System: The choice of eluent is critical for good separation.
-
Column Overloading: Loading too much crude product onto the column will result in broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Compound Streaking (Tailing): This can occur if the compound is acidic or basic and interacts strongly with the silica gel.
-
Solution: For basic compounds like aminothiophenes, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can deactivate the acidic sites on the silica gel and improve the peak shape.[4]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities arise from side reactions of the Gewald synthesis and may include:
-
Unreacted starting materials: 1-naphthaldehyde and methyl cyanoacetate.
-
Knoevenagel condensation intermediate: The product of the initial reaction between 1-naphthaldehyde and methyl cyanoacetate.
-
Dimers: Dimerization of the α,β-unsaturated nitrile intermediate can occur.[3]
-
Polymeric byproducts and polysulfides: These often contribute to a dark coloration of the crude product.[3]
Purity Assessment Workflow
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. d-nb.info [d-nb.info]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Gewald Synthesis Technical Support Center: Optimizing Catalyst and Base Selection
Welcome to the technical support center for the Gewald three-component reaction (G-3CR). This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of highly substituted 2-aminothiophenes.[1] Here, we move beyond simple protocols to explore the nuances of catalyst and base selection, offering field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
The Critical Role of the Catalyst/Base in the Gewald Reaction
The Gewald reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency in constructing complex 2-aminothiophene scaffolds from simple starting materials: a carbonyl compound, an active methylene nitrile, and elemental sulfur.[2][3][4] The success of this one-pot synthesis hinges on the careful selection of a basic catalyst.
The base plays a dual role in the reaction mechanism:
-
Initiation of Knoevenagel Condensation: The reaction commences with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3][5][6] The base deprotonates the active methylene compound, generating a nucleophilic carbanion that attacks the carbonyl carbon.
-
Facilitating Sulfur Addition and Cyclization: Following the formation of the α,β-unsaturated nitrile intermediate, the base assists in the subsequent addition of sulfur and the final intramolecular cyclization to form the thiophene ring.[7]
Understanding this mechanistic pathway is fundamental to troubleshooting and optimization. An imbalance or poor choice in catalyst can stall the reaction at the condensation stage or lead to a cascade of side reactions.
Visualizing the Mechanism
To better understand the process, let's visualize the accepted reaction mechanism.
Caption: Figure 1: The Gewald Reaction Mechanism
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address the challenges you may encounter during your experiments.
Q1: My reaction is not starting or is very slow. What should I check?
This is a common issue, often pointing to a problem with the initial Knoevenagel condensation step.
-
Purity of Reagents: Ensure your starting materials, especially the carbonyl compound and solvent, are pure and dry. Water produced during the condensation can inhibit the reaction.[7][8]
-
Base/Catalyst Inactivity: The amine base is the engine of the initial condensation.[9] Ensure it has not degraded. Secondary amines like morpholine and piperidine are generally effective.[10] For less reactive ketones, a stronger base might be necessary.[7][8]
-
Insufficient Temperature: While many Gewald reactions proceed at room temperature or with gentle warming (40-60 °C), some less reactive substrates require more energy to overcome the activation barrier of the Knoevenagel condensation.[7][11] A systematic temperature screen can be beneficial.
Q2: My yield is very low. How can I improve it?
Low yields can stem from an inefficient condensation or competing side reactions.
-
Optimize the Catalyst: The choice of base is critical. While stoichiometric amounts have been traditionally used, studies show that truly catalytic amounts (e.g., 10-20 mol%) can be highly effective, especially with optimized conditions.[11][12]
-
Solvent Selection: The solubility and reactivity of elemental sulfur can be a limiting factor. Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance sulfur's solubility.[4][7]
-
Consider a Two-Step Procedure: For particularly stubborn or sterically hindered ketones, a two-step approach may yield better results. First, perform the Knoevenagel condensation and isolate the α,β-unsaturated nitrile. Then, in a separate step, react this intermediate with sulfur and a base.[7]
Q3: My reaction mixture has turned dark brown and tarry. What's happening?
A dark, tarry mixture is a strong indicator of polymerization or the formation of complex polysulfides.[8]
-
Excessive Heat: This is the most common cause. High temperatures can catalyze the polymerization of starting materials or intermediates.[8] It is crucial to maintain careful temperature control.
-
Reagent Purity: Impurities in the starting materials can act as catalysts for these unwanted side reactions.[8]
-
Proper Workup: Even with careful control, some discoloration may occur. A thorough workup and purification, such as column chromatography or recrystallization, will be necessary to isolate the desired product.[8]
Q4: I'm observing a significant byproduct that I suspect is a dimer. How can I prevent this?
Dimerization of the α,β-unsaturated nitrile intermediate is a known competing reaction pathway.[8][13]
-
Temperature Optimization: The rate of dimerization is highly sensitive to temperature. Running the reaction at a lower temperature may favor the desired intramolecular cyclization over the intermolecular dimerization.[8]
-
Rate of Addition: Slow, controlled addition of the reagents can sometimes maintain a low concentration of the intermediate, thus disfavoring the bimolecular dimerization reaction.[8]
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common issues in the Gewald synthesis.
Caption: Figure 2: Troubleshooting Workflow for the Gewald Synthesis
FAQs: Catalyst and Base Selection
What is the best general-purpose base for the Gewald reaction?
Secondary amines like morpholine and piperidine are the most commonly used and are excellent starting points for most substrates.[10][14] Triethylamine is also a viable option.[14] For less reactive ketones, screening these three is a good first step.[8]
Should I use a catalytic or stoichiometric amount of base?
While older procedures often call for stoichiometric amounts, modern methods have shown that catalytic amounts (10-20 mol%) are often sufficient and can lead to cleaner reactions and easier workups.[11][12] However, for particularly challenging substrates, a higher loading may be required.
Can I use an inorganic base?
Yes, inorganic bases such as Na2CO3, K3PO4, and even nano-structured solid bases like Na2CaP2O7 have been successfully used.[14] These can be advantageous for easier product work-up and catalyst recovery.[15]
Are there any "green" catalyst options?
L-proline has been demonstrated as an effective, environmentally friendly organocatalyst for the Gewald reaction, capable of catalyzing both the condensation and sulfur addition steps.[5][16]
Data Summary: Catalyst and Solvent Effects
The selection of catalyst and solvent is interdependent and significantly impacts reaction outcomes. The following table summarizes common choices and their typical applications.
| Catalyst/Base | Typical Loading | Recommended Solvents | Notes |
| Morpholine | 10-30 mol% | Ethanol, Methanol, DMF | Excellent general-purpose base, widely used.[17] |
| Piperidine | 10-30 mol% | Ethanol, Methanol | Slightly stronger base than morpholine, good for less reactive ketones.[14] |
| Triethylamine | 10-30 mol% | Ethanol, DMF, Dioxane | Common tertiary amine base.[14] |
| L-Proline | 10 mol% | DMF | A green, cost-effective organocatalyst.[16] |
| ZnO Nanoparticles | 2.5 mol% | Solvent-free (100°C) | Heterogeneous catalyst, useful for green chemistry approaches.[18] |
| Na2CaP2O7 | Catalytic | Water (reflux) | A solid base that shows excellent activity in aqueous media.[15] |
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis
This protocol is a general guideline and should be optimized for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (e.g., malononitrile, 10 mmol), and elemental sulfur (12 mmol, 0.38 g).[7]
-
Add a suitable polar solvent, such as ethanol (20-30 mL).[7]
-
Add the selected base (e.g., morpholine, 20 mol%, ~0.17 mL).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Catalyst/Base Screening
To optimize your reaction, it is advisable to screen several bases.
-
Set up multiple small-scale reactions in parallel (e.g., in microwave vials or small flasks).
-
To each vial, add the carbonyl compound (1 mmol), active methylene compound (1 mmol), and sulfur (1.2 mmol).
-
Add the chosen solvent (e.g., 2-3 mL of ethanol).
-
To each vial, add a different base (e.g., morpholine, piperidine, triethylamine, L-proline) at a consistent catalytic loading (e.g., 20 mol%). Include a control reaction with no base.
-
Stir all reactions at a consistent temperature (e.g., 50 °C).
-
Monitor the reactions at set time points (e.g., 1h, 2h, 4h, 8h) using TLC or LC-MS to compare conversion rates and byproduct formation.
-
Based on the results, select the optimal base for a larger-scale reaction.
References
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
- Puterová, Z., Krutošíková, A., & Végh, D. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- The Gewald reaction in dye chemistry. (n.d.).
- Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
- Common side reactions in the Gewald synthesis of aminothiophenes. (n.d.). BenchChem.
- Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(01), 674–679.
- (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
- Gewald reaction. (n.d.). Wikipedia.
- Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile. (n.d.). BenchChem.
- Computational investigations on the mechanism of the Gewald reaction. (n.d.).
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (n.d.). BenchChem.
- Troubleshooting low yields in domino reactions for thiophene synthesis. (n.d.). BenchChem.
- A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
- Gewald Reaction. (n.d.). Organic Chemistry Portal.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010).
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (n.d.).
- Gewald Aminothiophene Synthesis Mechanism | Organic Chemistry. (2023, November 15). YouTube.
- Reaction optimization studies of the modified Gewald reaction a. (n.d.).
- Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351–1354.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Bouhaier, C., Bendaha, H., & Harrath, A. H. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.
- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-C
- Gewald Reaction. (n.d.). J&K Scientific LLC.
- (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.
- Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. (n.d.).
- Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024, May 14). ChemRxiv.
- Motherwell, W. D. S., & Clegg, W. (2004). Structures of piperazine, piperidine and morpholine. PubMed.
Sources
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Troubleshooting low yield and byproduct formation in thiophene synthesis.
Technical Support Center: Thiophene Synthesis
Welcome to the technical support center for thiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges such as low yields and significant byproduct formation during the synthesis of thiophene derivatives. Here, we address common problems in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to effectively troubleshoot your reactions.
Part 1: General Troubleshooting for Thiophene Synthesis
This section covers issues applicable to most common thiophene synthesis routes.
Frequently Asked Questions (FAQs)
Question: My reaction yield is consistently low, even though I'm following a literature procedure. What are the most common culprits?
Answer: Low yields in heterocyclic synthesis often stem from a few critical, sometimes overlooked, factors. A systematic approach is the most effective way to troubleshoot this issue.[1]
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Purity of Reagents and Solvents: This is the most frequent cause. Impurities in starting materials can act as catalysts for side reactions or inhibitors for the main reaction.[1][2] Solvents containing water can be particularly problematic for moisture-sensitive reactions.
-
Causality: Latent moisture can hydrolyze intermediates or react with strong bases/Lewis acids. Non-obvious impurities in starting materials (e.g., from long-term storage) can introduce competing reaction pathways.
-
Actionable Advice: Always use reagents of appropriate purity and ensure solvents are anhydrous when necessary.[1] If you suspect a reagent, try a fresh bottle from a reliable supplier or purify your existing material.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are pivotal.[1]
-
Causality: The activation energy for byproduct formation may be close to that of the desired reaction. A slight deviation in temperature could significantly favor an undesired pathway. Similarly, prolonged reaction times can lead to product degradation.[1]
-
Actionable Advice: Run a small-scale optimization screen to find the ideal parameters for your specific substrate. Monitor your reaction progress by TLC or LC-MS to identify the point of maximum product formation before degradation begins.[1]
-
-
Atmospheric Contamination: Many reagents and intermediates in organic synthesis are sensitive to oxygen and moisture.
-
Causality: Oxygen can lead to oxidative side products, while moisture can quench anionic intermediates or hydrolyze reagents.
-
Actionable Advice: If your reaction involves air-sensitive reagents (e.g., organometallics, strong bases), ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket and properly dried glassware.[1]
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Question: I'm losing my product during the workup or purification. What are some common pitfalls specific to thiophenes?
Answer: This is a common and frustrating issue. Thiophenes, especially simple derivatives, can present unique challenges during isolation.
-
Volatility: Simple, low-molecular-weight thiophenes can be volatile.
-
Causality: The physical properties of some thiophenes are similar to benzene, including a relatively low boiling point.[3]
-
Actionable Advice: Avoid concentrating your product under high vacuum for extended periods or at elevated temperatures.[2] Use a rotary evaporator with care and consider co-evaporation with a higher-boiling solvent to gently remove the reaction solvent.
-
-
Decomposition on Silica Gel: Thiophenes, being electron-rich heterocycles, can be sensitive to the acidic nature of standard silica gel.[2]
-
Causality: The Lewis acidic sites on the silica surface can catalyze polymerization or decomposition of sensitive thiophene derivatives.
-
Actionable Advice: Neutralize your silica gel before use. See the protocol below. Alternatively, consider other purification methods like preparative HPLC, crystallization, or distillation.[2][4]
-
Experimental Protocol: Neutralizing Silica Gel
-
Prepare Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture).
-
Add Base: Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v of the total solvent volume), to the slurry.
-
Equilibrate: Stir the slurry for 30-60 minutes to ensure complete neutralization.
-
Pack Column: Pack the column using the neutralized slurry as you normally would.
-
Elute: Run your chromatography using a mobile phase that also contains the same percentage of triethylamine. This maintains the neutral environment throughout the separation.
Part 2: Method-Specific Troubleshooting
Different synthetic routes to thiophenes have their own characteristic side reactions.
Paal-Knorr Thiophene Synthesis
This reaction condenses a 1,4-dicarbonyl compound with a sulfurizing agent to form a thiophene.[5][6]
Question: I am getting a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I suppress this?
Answer: Furan formation is the most common competing reaction in the Paal-Knorr thiophene synthesis.[7] This occurs because the reagents used, such as Phosphorus Pentasulfide (P₂S₅) and Lawesson's Reagent, are not only sulfurizing agents but also potent dehydrating agents, which can catalyze the cyclization of the 1,4-dicarbonyl to a furan.[5][6]
-
Causality: The reaction can proceed through two pathways: direct thionation of the carbonyls followed by cyclization to the thiophene, or dehydration to a furan intermediate. Studies have shown that the thiophene is not formed by subsequent sulfurization of the furan byproduct; these are competing pathways.[5][6][7] The reaction conditions dictate which pathway is favored.
-
Actionable Advice:
-
Choice of Sulfurizing Agent: Lawesson's Reagent is often considered milder and more selective for thionation over dehydration compared to P₂S₅. Switching to Lawesson's reagent can often improve the thiophene-to-furan ratio.[5][8]
-
Temperature Control: Carefully control the reaction temperature. High temperatures can favor the dehydration pathway leading to furan. Run temperature optimization trials to find the lowest effective temperature for the sulfurization reaction.
-
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// Edges Dicarbonyl -> Thiophene [color="#34A853", penwidth=2]; Dicarbonyl -> Furan [color="#EA4335", penwidth=2];
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| Sulfurizing Agent | Pros | Cons | Typical Conditions |
| Phosphorus Pentasulfide (P₂S₅) | Inexpensive, powerful reagent.[7][9] | Often requires high temperatures, can be harsh, and may favor furan formation.[5][7] Can produce toxic H₂S gas.[5] | Reflux in Toluene or Xylene. |
| Lawesson's Reagent | Milder, more soluble in organic solvents, often gives higher yields and better selectivity for thiophenes.[5][8] | More expensive than P₂S₅. | 80-110 °C in THF or Toluene. |
Table 1. Comparison of common sulfurizing agents for Paal-Knorr synthesis.
Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur with a base to form 2-aminothiophenes.[7][10]
Question: My Gewald reaction mixture has turned dark brown and tarry. What is the cause and how can I fix it?
Answer: A dark, tarry mixture in a Gewald reaction is a classic sign of polymerization or the formation of complex polysulfides.[11]
-
Causality: This is almost always caused by excessively high reaction temperatures.[11] At high temperatures, elemental sulfur (S₈) can form long-chain polysulfides, and the highly reactive α,β-unsaturated nitrile intermediate can undergo polymerization. Impurities in the starting materials can also catalyze these side reactions.[11]
-
Actionable Advice:
-
Strict Temperature Control: Carefully control the reaction temperature. The reaction is often exothermic, so controlled addition of reagents or external cooling may be necessary. A typical temperature range is 40-60 °C.
-
Reagent Purity: Ensure your starting ketone, nitrile, and sulfur are pure.
-
Proper Workup: Even with optimization, some colored impurities may form. A thorough workup and purification (e.g., column chromatography or recrystallization) are necessary to isolate a clean product.[11]
-
Question: I'm isolating a dimer of my intermediate instead of the desired thiophene. How can I favor the intramolecular cyclization?
Answer: Dimerization of the α,β-unsaturated nitrile (the Knoevenagel condensation product) is a common competing side reaction.[11][12]
-
Causality: The Knoevenagel intermediate is a Michael acceptor. It can either be attacked intramolecularly by the sulfur-containing intermediate to form the thiophene or be attacked intermolecularly by another molecule of the Knoevenagel intermediate's enolate, leading to a dimer.[12] The relative rates of these two pathways are highly dependent on reaction conditions.
-
Actionable Advice:
-
Optimize Temperature: Dimer formation is highly temperature-sensitive. A systematic temperature screen can help identify the optimal range that favors the desired cyclization.[11]
-
Adjust Reagent Addition: Slow, controlled addition of the base or one of the reactants can maintain a low concentration of the reactive intermediate, thus favoring the intramolecular cyclization over the bimolecular dimerization.[11]
-
Modify the Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents (e.g., ethanol, DMF, methanol) to see which minimizes the dimer byproduct.[2][11]
-
dot graph "Gewald_Optimization_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
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// Edges Start -> Temp; Temp -> Addition [label="If problem persists"]; Addition -> Solvent [label="If problem persists"]; Solvent -> Base [label="If problem persists"]; Base -> Success [label="Optimization Complete"]; } caption: "Workflow for optimizing the Gewald reaction to minimize byproducts."
Fiesselmann Thiophene Synthesis
This synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters to produce 3-hydroxy-2-thiophenecarboxylic acid derivatives.[7][13]
Question: My Fiesselmann synthesis is not working or gives a complex mixture. Where could the reaction be failing?
Answer: The Fiesselmann synthesis is a multi-step, base-catalyzed sequence, and failure can occur at several points. The mechanism involves two consecutive Michael additions to form a thioacetal, followed by a Dieckmann-type condensation to form the ring.[7][14]
-
Causality and Actionable Advice:
-
Initial Michael Addition: The first step is the addition of the thioglycolate to the alkyne. This requires a base strong enough to deprotonate the thiol but not so strong that it promotes unwanted side reactions. A base like sodium ethoxide in ethanol is common. If this step fails, consider a slightly stronger, non-nucleophilic base.
-
Dieckmann Condensation: The final ring-closing step is an intramolecular condensation. This step often requires a stronger base than the initial addition to form the necessary enolate.[7] If your reaction stalls after the initial additions, a second, stronger base might be needed to drive the cyclization.
-
Substrate Reactivity: The nature of the substituents on both the alkyne and the thioglycolate can significantly impact the reaction. Electron-withdrawing groups on the alkyne will facilitate the initial Michael addition. If you are using a challenging substrate, you may need to screen different bases and solvents to find optimal conditions.
-
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- BenchChem Technical Support Team. (2025). troubleshooting low yields in domino reactions for thiophene synthesis. Benchchem.
- Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal.
- BenchChem Technical Support Team. (2025). common side reactions in the Gewald synthesis of aminothiophenes. Benchchem.
- Mishra, R., & Sharma, P. K. A Review On Synthesis and Medicinal Importance of Thiophene. Scribd.
- ResearchGate. (2011). Synthesis, properties and biological activity of thiophene: A review.
- Scribd. Thiophene and Furan Synthesis Methods. Scribd.
- Putri, R. M., et al. (2020). Dimerization vs.
- Google Patents.
- Wikipedia. Fiesselmann thiophene synthesis.
- Google Patents.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
- Wikipedia. Gewald reaction.
- Google Patents.
- Wikipedia. Paal–Knorr synthesis.
- University of Calicut.
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- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Rate and Yield of the Gewald Reaction
Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction for the synthesis of 2-aminothiophenes. As a Senior Application Scientist, I have compiled this resource to provide not just protocols, but a deeper understanding of the underlying principles that govern the success of your experiments, with a specific focus on the critical role of the solvent.
This guide is structured to help you troubleshoot common issues and optimize your reaction conditions by understanding the causality behind experimental choices. We will delve into the mechanistic intricacies of the Gewald reaction and how your choice of solvent can profoundly impact the reaction rate and overall yield.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in the Gewald reaction?
A1: The solvent in the Gewald reaction serves multiple critical functions. Primarily, it must dissolve the reactants: the carbonyl compound, the active methylene nitrile, and elemental sulfur, to allow for effective interaction.[1] Beyond solubility, the solvent's properties, such as polarity and proticity, can significantly influence the rate of each step in the reaction mechanism, stabilize intermediates, and in some cases, even alter the reaction pathway.[1][2]
Q2: Which solvents are most commonly used for the Gewald reaction?
A2: A range of polar solvents are typically employed. Polar protic solvents like ethanol and methanol are very common, as are polar aprotic solvents such as N,N-dimethylformamide (DMF).[1][2] The choice often depends on the specific substrates and the desired reaction conditions.
Q3: How does solvent polarity affect the Gewald reaction?
A3: Solvent polarity plays a crucial role in stabilizing charged intermediates and transition states that form during the reaction.[3] The Gewald reaction proceeds through intermediates that have varying degrees of charge separation. A more polar solvent can accelerate steps where there is an increase in charge in the transition state.[2]
Q4: What is the difference between a protic and an aprotic solvent, and why does it matter for this reaction?
A4: Protic solvents (e.g., ethanol, methanol) have a hydrogen atom bound to an electronegative atom (like oxygen) and can thus act as hydrogen bond donors. Aprotic solvents (e.g., DMF, THF) lack this ability. This distinction is critical in the Gewald reaction. For instance, a protic solvent can stabilize anionic intermediates through hydrogen bonding, which can be beneficial for certain steps but may hinder the nucleophilicity of the base in the initial condensation step.[4][5]
Q5: Can the Gewald reaction be run without a solvent?
A5: Yes, solvent-free conditions have been successfully employed for the Gewald reaction, often utilizing techniques like high-speed ball milling or heating the neat reaction mixture.[6] These "green chemistry" approaches can lead to increased reaction rates and, in some cases, catalytic use of the base.[6]
Troubleshooting Guide: Solvent-Related Issues
This section addresses specific problems you may encounter during your Gewald reaction experiments, with a focus on how the solvent may be the root cause and how to address it.
Issue 1: Low or No Product Yield
Q: I'm seeing very low conversion of my starting materials. What solvent-related factors could be at play?
A: Low yields in the Gewald reaction can often be traced back to suboptimal solvent choice. Here’s a breakdown of potential causes and solutions:
-
Poor Sulfur Solubility: Elemental sulfur (S₈) has limited solubility in many organic solvents. If the sulfur is not adequately dissolved, its reactivity will be significantly diminished.
-
Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step. The solvent can influence the effectiveness of the base used to catalyze this step.
-
Solution: In some cases, polar aprotic solvents can be advantageous for the Knoevenagel condensation. If you suspect this step is the bottleneck, consider switching from a protic solvent like ethanol to a polar aprotic solvent like DMF or THF to see if the yield improves.
-
-
Intermediate Instability: The various intermediates in the Gewald reaction can be sensitive to the solvent environment.
-
Solution: If you are working with particularly sensitive substrates, a less reactive solvent might be beneficial. It is often a matter of empirical optimization to find the solvent that provides the best balance of reactivity and stability for your specific set of reactants.
-
Issue 2: Formation of Byproducts and Impurities
Q: My reaction is producing the desired product, but I'm also getting a significant amount of byproducts. How can the solvent help improve selectivity?
A: Byproduct formation is a common challenge in the Gewald reaction. The solvent can play a significant role in directing the reaction towards the desired product.
-
Dimerization or Polymerization: Starting materials or the Knoevenagel-Cope intermediate can undergo self-condensation or polymerization, especially at elevated temperatures.
-
Solution: Changing the solvent can alter the relative rates of the desired reaction versus these side reactions. Sometimes, a less polar solvent may reduce the propensity for charged intermediates to polymerize. Additionally, adjusting the concentration of your reactants by using a larger volume of solvent can sometimes mitigate these issues.
-
-
Formation of Complex Polysulfides: The reaction of sulfur can lead to the formation of various polysulfide species, which can result in a complex and difficult-to-purify reaction mixture.
-
Solution: Protic solvents, through hydrogen bonding, can play a role in the protonation and subsequent decomposition of polysulfide intermediates, which is a key step in forming the final thiophene product.[7] If you are observing a tarry reaction mixture, ensuring you are using a suitable protic solvent like ethanol may help.
-
The Role of the Solvent in the Gewald Reaction Mechanism: A Deeper Dive
To effectively troubleshoot and optimize your Gewald reaction, it is essential to understand how the solvent influences each stage of the mechanism.
Caption: The three key stages of the Gewald reaction mechanism.
-
Knoevenagel-Cope Condensation: This initial step involves the base-catalyzed condensation of the carbonyl compound and the active methylene nitrile.
-
Solvent Influence: The polarity of the solvent can affect the efficacy of the base. Polar aprotic solvents like DMF can enhance the basicity of amines, potentially accelerating this step. Protic solvents, while capable of solvating the reactants, can also solvate the base through hydrogen bonding, which may slightly reduce its reactivity.
-
-
Sulfur Addition: Elemental sulfur (S₈) is attacked by the nucleophilic intermediate formed from the α,β-unsaturated nitrile. This leads to the formation of polysulfide intermediates.
-
Solvent Influence: The solubility of S₈ is crucial here. Polar solvents like ethanol and DMF are generally better at dissolving sulfur than nonpolar solvents. The polarity of the solvent also helps to stabilize the charged polysulfide intermediates that are formed.
-
-
Cyclization and Aromatization: The polysulfide intermediates decompose to a monosulfide, which then undergoes an intramolecular cyclization and subsequent aromatization to form the stable 2-aminothiophene ring.[7]
-
Solvent Influence: This is a complex stage where the solvent plays a critical role. Protic solvents are particularly important here as they can act as proton donors, facilitating the decomposition of the polysulfide chains.[7] The final cyclization step involves the formation of a new ring, and the solvent's ability to stabilize the transition state of this step can influence the overall reaction rate.
-
Data on Solvent Effects: A Comparative Overview
While the optimal solvent is substrate-dependent, the following table provides a general comparison of commonly used solvents for the Gewald reaction, based on literature reports.
| Solvent | Type | Dielectric Constant (ε) | Typical Reaction Time | Typical Yield | Key Considerations |
| Ethanol | Polar Protic | 24.5 | 2-24 hours | Good to Excellent | Good solvent for sulfur, facilitates polysulfide decomposition, environmentally friendly.[1][8] |
| Methanol | Polar Protic | 32.7 | 2-24 hours | Good to Excellent | Similar to ethanol, but lower boiling point may require careful temperature control.[2] |
| DMF | Polar Aprotic | 36.7 | 1-12 hours | Often Excellent | High boiling point allows for higher reaction temperatures, excellent solvent for many organic compounds.[2][9] |
| THF | Polar Aprotic | 7.6 | 4-24 hours | Moderate to Good | Lower polarity than DMF, can be a good choice for sensitive substrates. |
| Water | Polar Protic | 80.1 | 0.5-2 hours | Good to Excellent | "Green" solvent, often used with ultrasound irradiation and specific sulfur sources like sodium polysulfide.[10] |
| Solvent-Free | N/A | N/A | 0.5-24 hours | Moderate to Excellent | Requires specialized equipment (ball mill) or high temperatures; can be very rapid.[6] |
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis in Ethanol
This protocol provides a general starting point for the Gewald reaction using ethanol as the solvent. Optimization may be required for your specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).
-
Add absolute ethanol to the flask to achieve a suitable concentration (typically 0.5-1.0 M).
-
Add the base catalyst (e.g., morpholine or triethylamine, 0.1-0.2 eq.).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Solvent Screening for Reaction Optimization
When optimizing the Gewald reaction for a new set of substrates, a solvent screen is a valuable first step.
-
Set up a parallel reaction array with several small reaction vessels (e.g., microwave vials).
-
In each vessel, place the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).
-
To each vessel, add a different solvent to be tested (e.g., ethanol, methanol, DMF, THF) to the same concentration.
-
Add the same base catalyst (e.g., morpholine, 0.15 eq.) to each vessel.
-
Stir all reactions at the same temperature (e.g., 50 °C).
-
Monitor each reaction by TLC at regular intervals (e.g., every hour) to assess the reaction rate.
-
After a set time (e.g., 8 hours), quench the reactions and analyze the yield of the desired product in each solvent by a suitable method (e.g., ¹H NMR with an internal standard, or LC-MS).
Caption: A generalized workflow for solvent screening in the Gewald reaction.
By systematically evaluating the effect of different solvents, you can identify the optimal conditions to maximize the rate and yield of your Gewald reaction, leading to more efficient and successful syntheses.
References
-
Bates, C. G., et al. (2008). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 13(4), 914-923. [Link]
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Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Der Pharma Chemica (2012). A green chemistry approach to gewald reaction. [Link]
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Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Gouda, M. A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]
-
Liang, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. [Link]
-
Nguyen, T. D., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Wikipedia. (2023). Gewald reaction. [Link]
-
Perjési, P., et al. (2011). The Gewald multicomponent reaction. PubMed. [Link]
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
Nguyen, T. D., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Schaller, C. (2022). 4.7: Solvent Effects. Chemistry LibreTexts. [Link]
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Technical Support Center: Purifying Aminothiophene Esters via Recrystallization
Welcome to the technical support center for the purification of aminothiophene esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of recrystallizing this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity crystalline products.
Introduction to Recrystallization of Aminothiophene Esters
Aminothiophene esters are a cornerstone in the synthesis of numerous biologically active molecules.[1][2] Their purification is a critical step, with recrystallization being a powerful and widely used technique.[3] The principle of recrystallization is straightforward: dissolve the impure solid in a hot solvent and allow it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[4][5] However, the unique structural features of aminothiophene esters can present specific challenges. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the recrystallization of aminothiophene esters.
Q1: How do I select the best solvent for recrystallizing my aminothiophene ester?
A1: The ideal solvent should dissolve the aminothiophene ester sparingly at room temperature but have a high solubility at elevated temperatures.[4] A good starting point is to consider solvents with similar functional groups to your compound.[6] For aminothiophene esters, alcohols like ethanol and methanol are often effective.[7][8] It's also worth exploring solvent mixtures, such as ethanol-water or dichloromethane-hexanes, to fine-tune the solubility.[9]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[9] This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated. To resolve this, try reheating the solution to redissolve the oil, then add more hot solvent to decrease the saturation.[9] Allowing the solution to cool more slowly can also encourage crystal formation over oiling.[9] If the problem persists, consider switching to a lower-boiling point solvent.[9]
Q3: I'm getting a very low yield after recrystallization. What are the common causes?
A3: A poor yield can result from several factors. Using too much solvent is a common culprit, as a significant amount of your product may remain in the mother liquor.[10] To check for this, you can evaporate a small sample of the mother liquor to see if a substantial amount of solid remains.[10] Another reason could be premature crystallization during hot filtration. To avoid this, ensure your filtration apparatus is pre-heated. Inefficient cooling can also lead to a lower yield; make sure to cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.[5]
Q4: My purified crystals are still showing impurities. What can I do?
A4: If impurities are co-crystallizing with your product, it may be due to a very high concentration of impurities in the starting material or rapid crystallization.[11][12] Consider a pre-purification step, such as a silica plug, before recrystallization.[13] Slowing down the crystallization process by allowing the solution to cool gradually can also improve purity.[10] In some cases, a second recrystallization may be necessary.
Q5: Can the presence of impurities affect which crystalline form (polymorph) I obtain?
A5: Yes, impurities can influence the polymorphic outcome of crystallization.[12][14] Structurally related impurities can sometimes inhibit the formation of the most stable polymorph and favor the crystallization of a metastable form.[12][15] This is a complex phenomenon, and if you suspect polymorphism, advanced analytical techniques like X-ray powder diffraction (XRPD) may be needed for characterization.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems during the recrystallization of aminothiophene esters.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Oiling Out | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Solvent boiling point is too high. 4. High impurity concentration depressing the melting point. | 1. Reheat and add more hot solvent.[9] 2. Allow the solution to cool more slowly; insulate the flask.[9] 3. Choose a solvent with a lower boiling point.[16] 4. Perform a preliminary purification (e.g., column chromatography) or use a charcoal treatment to remove impurities.[10] |
| Poor Crystal Yield | 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization due to insufficient cooling. | 1. If possible, concentrate the mother liquor and cool again.[10] 2. Use a pre-heated funnel and flask for hot filtration. 3. Ensure the solution is thoroughly cooled in an ice bath after reaching room temperature.[5] |
| No Crystals Form | 1. Solution is not supersaturated (too much solvent). 2. Solution is still too warm. | 1. Boil off some of the solvent to increase the concentration.[10] 2. Ensure adequate cooling in an ice bath. 3. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[4] |
| Crystals are Colored/Impure | 1. Impurities are co-crystallizing. 2. Rapid crystallization trapping impurities. 3. Insoluble impurities present. | 1. Consider a pre-purification step or a charcoal treatment.[10] 2. Slow down the cooling rate.[10] 3. Perform a hot filtration to remove insoluble impurities before cooling.[4] |
Experimental Protocols
Protocol 1: General Recrystallization of an Aminothiophene Ester
This protocol provides a general workflow for the recrystallization of a typical aminothiophene ester.
-
Solvent Selection: Begin by identifying a suitable solvent or solvent system through small-scale trials. Ethanol, methanol, or mixtures with water are good starting points.[7][8]
-
Dissolution: Place the crude aminothiophene ester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Recrystallization from a Mixed Solvent System
This method is useful when a single solvent does not provide the desired solubility characteristics.
-
Dissolution: Dissolve the crude aminothiophene ester in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly turbid. The two solvents must be miscible.[17]
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Visualizing the Workflow
To further clarify the recrystallization process and troubleshooting logic, the following diagrams are provided.
Caption: General workflow for the recrystallization of aminothiophene esters.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
Nguyen, T. H., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Important Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
-
Kubicki, M., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]
-
Klett, B., et al. (2016). Polymorphism in α-sexithiophene crystals: relative stability and transition path. Physical Chemistry Chemical Physics, 18(21), 14603-14609. [Link]
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Tan, P., et al. (2023). Impact of impurities on crystal growth. Nature Communications, 14(1), 1-8. [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. [Link]
-
Klett, B., et al. (2016). Polymorphism in α-sexithiophene crystals: Relative stability and transition path. arXiv. [Link]
- Google Patents. (n.d.). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.
-
ResearchGate. (n.d.). Organic- and Water-Soluble Aminoalkylsulfanyl Polythiophenes. Retrieved from [Link]
-
O'Mahony, M., et al. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 20(10), 6563-6573. [Link]
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Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
Sci-Hub. (n.d.). Polymorphism in α-sexithiophene crystals: relative stability and transition path. Retrieved from [Link]
-
Otsuka, M., et al. (2001). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Chemical and Pharmaceutical Bulletin, 49(8), 957-961. [Link]
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Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
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Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
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STAX. (2024, July 24). Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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ResearchGate. (n.d.). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Polymorphism in α-sexithiophene crystals: relative stability and transition path. Retrieved from [Link]
-
Nature. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. [Link]
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Semantic Scholar. (n.d.). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Retrieved from [Link]
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DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Effect of Oregano Essential Oil in Na-Alginate Edible Films for Shelf-Life Extension and Safety of Feta Cheese. Retrieved from [Link]
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Technical Support Center: Scale-Up of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this important thiophene derivative. The synthesis, typically achieved through the Gewald reaction, presents unique challenges when transitioning from laboratory to pilot or production scale. This document will address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction: The Gewald Reaction in Context
The synthesis of this compound is a prime example of the Gewald three-component reaction. This powerful one-pot synthesis combines an α-methylene ketone (1-acetylnaphthalene), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst to form the desired 2-aminothiophene.[1][2][3] The versatility and efficiency of the Gewald reaction have made it a cornerstone in the synthesis of various biologically active thiophene derivatives.[4][5][6] However, scaling up this reaction requires careful consideration of several factors to maintain yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Gewald reaction, and how does it influence scale-up?
A1: The Gewald reaction proceeds through a series of steps, with the initial and most critical being a Knoevenagel-Cope condensation between the ketone and the active methylene nitrile.[7][8][9] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate. The exact mechanism of sulfur addition and subsequent cyclization to form the thiophene ring is complex and can involve polysulfide intermediates.[9][10]
Understanding this mechanism is crucial for scale-up. For instance, the initial condensation is base-catalyzed, and the choice and amount of base can significantly impact reaction rate and side product formation. On a larger scale, efficient mixing becomes paramount to ensure uniform reaction conditions and prevent localized "hot spots" that can lead to undesired side reactions.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of this compound synthesis.
Problem 1: Low or Inconsistent Yields
Q: We are experiencing a significant drop in yield and batch-to-batch inconsistency upon scaling up the reaction from a 10g to a 1kg scale. What are the likely causes and how can we mitigate them?
A: This is a common challenge in process scale-up. Several factors can contribute to reduced yields:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of the three components (ketone, nitrile, and solid sulfur) can be difficult. This can lead to localized areas of high reactant concentration and others where the reaction is starved, resulting in incomplete conversion and side product formation.
-
Solution: Evaluate and optimize the reactor's agitation system. Consider using an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure good solid suspension and liquid blending. Baffles within the reactor can also improve mixing efficiency.
-
-
Poor Temperature Control: The Gewald reaction is often exothermic, particularly during the initial condensation. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Uncontrolled temperature increases can lead to side reactions and degradation of the product.
-
Solution: Implement a robust temperature control system for the reactor. This may involve using a jacketed reactor with a circulating heating/cooling fluid. A gradual, controlled addition of one of the reactants (e.g., the base or the ketone) can also help manage the exotherm.
-
-
Sub-optimal Reagent Stoichiometry and Addition Order: The order and rate of reagent addition can significantly impact the reaction outcome.
-
Solution: A systematic study of the order of addition can be beneficial. Often, pre-mixing the ketone, nitrile, and solvent before the addition of sulfur and then the base catalyst provides more consistent results. The base should be added slowly and at a controlled temperature to manage the initial exotherm of the Knoevenagel-Cope condensation.
-
Problem 2: Impurity Profile and Purification Challenges
Q: Our scaled-up batches contain several impurities that are difficult to remove by standard crystallization. What are these likely by-products and how can we minimize their formation?
A: The formation of by-products is often exacerbated during scale-up due to the issues mentioned above. Common impurities in the Gewald synthesis of this target molecule include:
-
Michael Adducts: Unreacted methyl cyanoacetate can act as a nucleophile and add to the α,β-unsaturated intermediate, forming Michael adducts.
-
Over-oxidation Products: If the reaction is exposed to air at elevated temperatures, oxidation of the amino group or the thiophene ring can occur.
-
Unreacted Starting Materials: Incomplete conversion will leave residual 1-acetylnaphthalene and methyl cyanoacetate.
Strategies to Minimize Impurities:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Selection: The choice of solvent can influence reaction selectivity. Polar aprotic solvents like DMF or DMSO can promote the desired reaction pathway, but their removal on a large scale can be problematic. Alcohols like ethanol or methanol are often used, but their polarity may be less ideal. A solvent screen at the laboratory scale can identify the optimal medium for both reaction performance and ease of workup.
-
Purification Optimization: If impurities persist, alternative purification methods may be necessary.
-
Slurry Washes: Before final crystallization, washing the crude product with a suitable solvent can remove specific impurities.
-
Chromatography: While less ideal for large-scale production, column chromatography on silica gel can be effective for removing closely related impurities. To avoid potential decomposition on acidic silica gel, the silica can be neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[11]
-
Experimental Protocols
General Laboratory-Scale Synthesis of this compound
This protocol is provided as a representative example and should be optimized for specific laboratory conditions before scaling up.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-acetylnaphthalene (1.0 eq.), methyl cyanoacetate (1.0 eq.), and ethanol as the solvent.
-
Reagent Addition: To the stirred mixture, add elemental sulfur (1.1 eq.).
-
Catalyst Addition: Slowly add a catalytic amount of a suitable base, such as morpholine or diethylamine (0.1-0.2 eq.), to the reaction mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Data Presentation
Table 1: Effect of Base Catalyst on Reaction Yield
| Base | Equivalent | Reaction Time (h) | Yield (%) |
| Diethylamine | 0.2 | 6 | 75 |
| Triethylamine | 0.2 | 8 | 68 |
| Morpholine | 0.2 | 5 | 82 |
| Piperidine | 0.2 | 5.5 | 79 |
Note: Reactions were conducted at reflux in ethanol. Yields are for isolated, purified product.
Visualizations
Diagram 1: Gewald Reaction Mechanism
Caption: The Gewald reaction pathway for the synthesis of the target thiophene.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Gewald Reaction Progress with TLC and LC-MS
Welcome to the technical support center for monitoring the Gewald multicomponent reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of tracking this powerful thiophene synthesis using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot common issues and ensure the integrity of your experimental results.
Section 1: Understanding the Gewald Reaction Landscape
The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, typically in the presence of a base.[1][2][3] The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate, which then reacts with sulfur, cyclizes, and tautomerizes to yield the final 2-aminothiophene product.[3][4][5]
Monitoring the reaction is critical to determine the point of completion, maximize yield, and minimize the formation of byproducts. Incomplete reactions can leave unreacted starting materials, while side reactions can produce dimers of the Knoevenagel intermediate or complex polysulfides, leading to tarry mixtures.[6]
Section 2: Troubleshooting TLC Monitoring of the Gewald Reaction
Thin-Layer Chromatography is a rapid, indispensable tool for qualitative reaction monitoring.[7] A typical TLC setup for a Gewald reaction will involve three lanes: one for the starting materials, one for the reaction mixture, and a "co-spot" lane containing both.[8][9] This allows for clear identification of the consumption of starting materials and the formation of the product.
Frequently Asked Questions & Troubleshooting Guide for TLC
Q1: My TLC plate shows a streak instead of distinct spots for my reaction mixture. What's happening?
A1: Streaking on a TLC plate is a common issue that can arise from several factors in the context of a Gewald reaction:
-
Sample Overloading: The most frequent cause is applying a too-concentrated sample to the plate.[10][11]
-
Solution: Dilute your reaction mixture aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting.
-
-
Inappropriate Solvent System: The polarity of your mobile phase may be too high, causing all components to move with the solvent front, or too low, resulting in minimal movement from the baseline.
-
Solution: Adjust the polarity of your eluent. For many 2-aminothiophenes, a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate is a good starting point.[7] Experiment with different ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to achieve good separation.
-
-
Highly Polar Compounds: The presence of highly polar starting materials, intermediates, or byproducts can lead to streaking on silica gel.
-
Solution: Add a small amount of a polar modifier to your eluent system. For example, a few drops of triethylamine can help to de-activate the silica and improve the spot shape of basic compounds like the 2-aminothiophene product. Conversely, a few drops of acetic acid can help with acidic compounds.[7]
-
Q2: I see a spot at the baseline that doesn't move. What could it be?
A2: An immobile spot at the baseline typically indicates a very polar compound or a substance that is insoluble in the mobile phase.
-
Elemental Sulfur: Unreacted elemental sulfur is non-polar and will likely have a high Rf value, running near the solvent front in typical normal-phase systems.[12] However, complex polysulfides formed as byproducts can be more polar and may remain at the baseline.
-
Polymeric Byproducts: High reaction temperatures can lead to polymerization, resulting in insoluble, tarry materials that will not migrate on the TLC plate.[6]
-
Salts: If your reaction uses a non-volatile basic catalyst (e.g., sodium ethoxide), the resulting salts will be highly polar and remain at the origin.
Q3: The spots for my starting material and product are too close together (low resolution). How can I improve separation?
A3: Poor separation between spots with similar Rf values is a common challenge.[13]
-
Optimize the Solvent System: This is the most critical factor. Try changing the solvent composition to fine-tune the polarity. Sometimes, switching one of the solvents in your binary mixture for another with different properties (e.g., replacing ethyl acetate with diethyl ether or dichloromethane) can alter the selectivity and improve separation.
-
Use a Longer TLC Plate: A longer plate allows for a longer development time, which can increase the distance between spots.
-
Try a Different Stationary Phase: While less common for routine monitoring, if you consistently have trouble with separation, consider using alumina or reverse-phase TLC plates.[13]
Q4: I don't see any spots on my TLC plate after developing and visualizing under UV light.
A4: This can be a frustrating experience, but it has a logical set of possible causes:
-
Non-UV Active Compounds: While the 2-aminothiophene product is typically UV active due to the aromatic ring, some starting materials may not be.
-
Solution: Use a secondary visualization technique. An iodine chamber is excellent for visualizing a wide range of organic compounds. Alternatively, staining with potassium permanganate or p-anisaldehyde can reveal spots that are not visible under UV light.[7]
-
-
Sample is Too Dilute: The concentration of the compounds in your spotted aliquot may be below the detection limit.[10]
-
Solution: Try spotting the same location multiple times, allowing the solvent to dry between applications, to increase the amount of sample on the plate. Alternatively, take a larger aliquot from your reaction and concentrate it before spotting.
-
-
Reaction Has Not Started: It's possible that the reaction has not yet initiated, and your starting materials are not visible under UV light.
-
Solution: Confirm the presence of starting materials using a different visualization method.
-
Workflow for TLC Monitoring
Caption: Workflow for monitoring a Gewald reaction using TLC.
Section 3: Troubleshooting LC-MS Monitoring of the Gewald Reaction
LC-MS provides quantitative data on reaction progress and allows for the identification of intermediates and byproducts by their mass-to-charge ratio (m/z).[14] This is particularly useful in the Gewald reaction for confirming the identity of the desired product and investigating the formation of unexpected species.
Frequently Asked Questions & Troubleshooting Guide for LC-MS
Q1: I can't find the mass peak for my expected 2-aminothiophene product. What should I check?
A1: The absence of the expected product peak can be due to several analytical or chemical reasons:
-
Incorrect Mass Calculation: Double-check your calculation for the expected molecular weight of the product.
-
Ionization Issues: The product may not be ionizing efficiently under the chosen conditions.
-
Solution: 2-aminothiophenes are basic. Ensure you are using positive ion mode electrospray ionization (ESI+). The mobile phase should be slightly acidic (e.g., with 0.1% formic acid or acetic acid) to promote protonation, leading to the [M+H]⁺ ion.[15]
-
-
Adduct Formation: Instead of the expected [M+H]⁺, your product might be forming adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) or solvents (e.g., [M+CH₃CN+H]⁺).[16]
-
Solution: Search your mass spectrum for these common adducts. Using high-purity, LC-MS grade solvents and additives can minimize salt adducts.[17]
-
-
Reaction Failure: It is possible the reaction has not produced the desired product in detectable quantities. Compare the LC chromatogram with your TLC results.
Q2: My chromatogram is very complex with many peaks. How do I identify which one is my product?
A2: A complex chromatogram is common, especially in the early stages of a reaction or if side reactions are occurring.
-
Extracted Ion Chromatogram (EIC): This is the most powerful tool for this problem. Instead of looking at the Total Ion Chromatogram (TIC), extract the specific m/z for your expected product's [M+H]⁺ ion. This will generate a new chromatogram showing only the peak(s) corresponding to that mass.
-
Analyze Starting Materials: Inject individual solutions of your starting materials to determine their retention times and mass spectra. This will help you identify unreacted starting materials in your reaction mixture chromatogram.[15]
-
Look for Byproducts: Calculate the expected masses for common byproducts like the Knoevenagel intermediate dimer and search for their corresponding peaks.
Q3: I'm seeing a significant peak that I can't identify. How can I investigate it?
A3: Unidentified peaks can provide valuable insight into the reaction mechanism and potential issues.
-
Tandem Mass Spectrometry (MS/MS): If your instrument has MS/MS capability, you can isolate the unknown peak's parent ion and fragment it. The resulting fragmentation pattern can provide structural clues to help identify the unknown compound.
-
Consider Polysulfides: The Gewald reaction involves elemental sulfur, and various polysulfide intermediates can form.[4][18] These may appear as a series of peaks with masses corresponding to your intermediate or product with additional sulfur atoms.
-
Evaluate Isotope Patterns: Sulfur has a characteristic isotope pattern, with a notable ³⁴S isotope at M+2 (approximately 4.5% abundance). If your unknown peak contains sulfur, you should observe this pattern, which can help confirm its identity.
Typical LC-MS Parameters for Gewald Reaction Monitoring
| Parameter | Typical Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.7 µm) | Good retention and separation for moderately polar aromatic compounds like 2-aminothiophenes. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for efficient ESI+ ionization. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent to elute compounds from the reverse-phase column. |
| Gradient | Start with high %A, ramp to high %B | A gradient is typically necessary to elute starting materials, intermediates, and the final product within a reasonable time. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical LC-MS. |
| Ionization Mode | ESI Positive (+) | The basic amino group on the product is readily protonated. |
| MS Scan Range | m/z 100 - 1000 | A broad range to capture starting materials, product, and potential dimers or adducts. |
Troubleshooting Logic for LC-MS
Caption: Troubleshooting logic for a missing product peak in LC-MS.
Section 4: General FAQs for Gewald Reaction Monitoring
Q1: My reaction mixture has turned dark brown and tarry. How will this affect my analysis?
A1: A tarry mixture often indicates polymerization or the formation of complex polysulfides, usually due to excessive heat.[6] This can be problematic for both TLC and LC-MS.
-
For TLC: The non-volatile, polymeric material will remain at the baseline and can cause significant streaking of other components.
-
For LC-MS: Injecting a sample with tarry material can clog the LC column and contaminate the ion source.
Q2: How do I know when the reaction is truly complete?
A2: Reaction completion is generally indicated by the complete consumption of the limiting reactant.
-
Using TLC: The spot corresponding to the limiting reactant should no longer be visible in the reaction mixture lane. Use a co-spot to be certain.[9]
-
Using LC-MS: The peak for the limiting reactant, as identified by its retention time and m/z, should be absent or reduced to baseline levels in the chromatogram. The product peak area should plateau over consecutive time points.
Q3: Can I use these techniques to monitor Gewald reactions with sterically hindered ketones?
A3: Yes, but be aware that reactions with sterically hindered ketones are often slower and may require a two-step procedure where the Knoevenagel intermediate is isolated first.[6] Monitoring is even more critical in these cases. You may observe a buildup of the Knoevenagel intermediate in your TLC and LC-MS data before the final product begins to form in significant amounts.
References
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
YouTube. How Do You Interpret Data From An LC-MS?. [Link]
-
Dömling, A. (2008). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]
-
University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]
-
Restek. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
Hamilton, D. J. (1968). THIN-LAYER CHROMATOGRAPHY OF ELEMENTAL SULPHUR. Journal of Chromatography A, 35, 439-441. [Link]
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University of Rochester. How To: Monitor by TLC. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Reddit. Help with LC-MS interpretation. [Link]
-
ResearchGate. How do you interpret LC-MS data?. [Link]
-
Agilent. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Naphthyl vs. Phenyl Substituted 2-Aminothiophenes: A Guide for Researchers
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. A key area of interest in the structure-activity relationship (SAR) of these compounds is the influence of aromatic substituents on their biological efficacy. This guide provides an in-depth, objective comparison of the biological activities of 2-aminothiophenes substituted with naphthyl versus phenyl moieties, offering supporting experimental data and detailed protocols for researchers in drug discovery and development.
The Significance of Aromatic Substitution: Phenyl vs. Naphthyl
The choice between a phenyl and a naphthyl substituent can significantly impact a molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic characteristics. These factors, in turn, govern the compound's interaction with biological targets, influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its therapeutic efficacy and potential toxicity. While the phenyl group is a common aromatic substituent, the larger, more lipophilic naphthyl group offers a greater surface area for potential interactions with target proteins, which can lead to enhanced biological activity. This guide will explore this hypothesis across three key therapeutic areas.
Comparative Biological Activities
While direct head-to-head comparative studies are limited, a comprehensive review of the existing literature allows for an insightful juxtaposition of the biological activities of phenyl- and naphthyl-substituted 2-aminothiophenes.
Anticancer Activity
Numerous studies have highlighted the potential of 2-aminothiophene derivatives as anticancer agents. The presence of a phenyl group at the C4-position of the thiophene ring has been a common feature in many reported cytotoxic compounds. For instance, a series of 2-amino-4-phenylthiophene derivatives have shown promising activity against various cancer cell lines.[2]
In a notable study, a series of thiophene derivatives were evaluated for their cytotoxicity in HepG2 and SMMC-7721 cell lines using the MTT assay. One of the potent compounds identified possessed a substituted thiophene scaffold.[3] While this study did not include a direct naphthyl analogue, other research on aminobenzylnaphthols has demonstrated their potent anticancer activity.[4] For example, certain thiophene-containing aminobenzylnaphthols exhibited profound anticancer activity against A549 (lung), PC-3 (prostate), MCF-7 (breast), and HepG2 (liver) cancer cell lines, with activity equivalent to the standard drug doxorubicin.[5]
The increased lipophilicity and planar surface area of the naphthyl group may facilitate stronger binding interactions within the active sites of target enzymes or receptors crucial for cancer cell proliferation.
Table 1: Comparative Anticancer Activity of Phenyl vs. Naphthyl Substituted Thiophene Derivatives (Representative Examples)
| Compound Type | Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-aryl-1,3,5-triazine | 2-chlorophenyl | Various | 0.45 - 1.66 | [2] |
| Thiophene Derivative | Phenyl | HepG2, SMMC-7721 | Potent | [3] |
| Aminobenzylnaphthol | Naphthyl | A549, PC-3, MCF-7, HepG2 | GI50 < 10 µg/mL | [5] |
| Naphthofuran Derivative | Naphthyl | HL-60, NALM-6, MCF-7 | 2.34 - 6.35 | [6] |
Antimicrobial Activity
The 2-aminothiophene scaffold is also a promising framework for the development of novel antimicrobial agents.[1] Phenyl-substituted derivatives have been reported to exhibit significant antibacterial and antifungal properties. For example, certain ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been synthesized and screened for their antibacterial activity.[7]
On the other hand, naphthalene derivatives have also been extensively studied for their antimicrobial potential. Thiazolidinone derivatives bearing a nitronaphthylamine substituent have been shown to possess both antibacterial and antifungal properties.[5] The larger aromatic system of the naphthyl group may enhance membrane permeability or interaction with microbial enzymes.
Table 2: Comparative Antimicrobial Activity of Phenyl vs. Naphthyl Substituted Thiophene Derivatives (Representative Examples)
| Compound Type | Substituent | Microorganism | Activity | Reference |
| 2-Aminothiophene derivative | Phenyl | S. aureus, E. coli | Active | [7] |
| Thiophene derivative | Phenylamino | A. fumigatus, S. racemosum | Potent | [8] |
| Thiazolidinone derivative | Nitronaphthylamine | S. aureus, B. subtilis | Active | [5] |
| Naphthylamine derivative | Naphthyl | Various bacteria & fungi | MIC: 0.4-1000 µg/mL | [5] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and the development of effective anti-inflammatory agents is a critical area of research. Phenyl-substituted 2-aminothiophenes have been investigated for their anti-inflammatory properties.[9] For example, certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have demonstrated significant inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in LPS-challenged RAW 264.7 cells.[10]
Similarly, naphthalene-containing compounds have a history of use and investigation as anti-inflammatory agents.[11] Biological studies of various naphthalene derivatives have revealed significant anti-inflammatory activities.[12] The increased hydrophobicity of the naphthyl moiety may facilitate interaction with lipophilic pockets in inflammatory enzymes like cyclooxygenases (COX).
Table 3: Comparative Anti-inflammatory Activity of Phenyl vs. Naphthyl Substituted Thiophene Derivatives (Representative Examples)
| Compound Type | Substituent | Assay | Results | Reference |
| 2-Aminothiophene derivative | Phenyl | Carrageenan-induced paw edema | Active | [9] |
| Tetrahydrobenzo[b]thiophene | Phenyl | NO inhibition in RAW 264.7 cells | Significant inhibition | [10] |
| Naphthyl-N-acylhydrazone | Naphthyl | Carrageenan-induced inflammation | Significant reduction | [11] |
| Naphthalene derivative | Naphthyl | Neutrophil activation | Significant inhibition | [12] |
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activities discussed.
Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.[13]
Experimental Workflow: Gewald Synthesis
Sources
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- 2. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Spectroscopic analysis (IR, NMR, Mass Spec) to confirm Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate structure.
In the landscape of medicinal chemistry and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. This guide provides a comprehensive, multi-technique spectroscopic approach to verify the molecular structure of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. Drawing upon foundational principles and comparative data from analogous structures, we present a self-validating workflow for researchers, scientists, and drug development professionals.
The synthesis of 2-aminothiophenes is often achieved through the versatile Gewald reaction, a one-pot multicomponent condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur.[1][2] Given the potential for isomeric byproducts and unexpected rearrangements, rigorous spectroscopic analysis is not merely a procedural step but a cornerstone of scientific integrity. This guide will detail the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to definitively confirm the title compound's structure.
The Causality Behind Spectroscopic Choices
Our multi-pronged analytical approach is designed for redundancy and complementarity. IR spectroscopy will provide a rapid fingerprint of the key functional groups. High-resolution NMR (¹H and ¹³C) will elucidate the precise connectivity of atoms and the electronic environment of the protons and carbons, mapping the carbon-hydrogen framework. Finally, high-resolution mass spectrometry will confirm the elemental composition and offer insights into the molecule's fragmentation pattern, further corroborating the proposed structure.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds. For this compound, we anticipate characteristic absorptions for the N-H, C=O, C-N, C-O, and aromatic C-H and C=C bonds.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Rationale |
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3450-3250 | The primary amine will show two distinct bands in this region. |
| Aromatic C-H | Stretching | 3100-3000 | Characteristic of C-H bonds on the thiophene and naphthalene rings.[3] |
| Aliphatic C-H | Stretching | 3000-2850 | From the methyl group of the ester. |
| Ester (C=O) | Stretching | 1710-1680 | The carbonyl stretch is expected to be at a slightly lower frequency due to conjugation with the thiophene ring. |
| Aromatic C=C | Stretching | 1620-1450 | Multiple bands are expected from the thiophene and naphthalene rings. |
| Amine (N-H) | Bending | 1640-1560 | The scissoring vibration of the primary amine. |
| Ester (C-O) | Stretching | 1300-1200 | Strong absorption characteristic of the C-O single bond in the ester. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.
-
Data Processing: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity of atoms can be determined.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Naphthalene-H | 7.2-8.2 | Multiplet | 7H | The seven protons of the naphthalene ring will appear in the aromatic region with complex splitting patterns. |
| Thiophene-H | ~6.0 | Singlet | 1H | The single proton on the thiophene ring is expected to be a singlet due to the absence of adjacent protons.[4] |
| Amine (NH₂) | ~5.9 | Broad Singlet | 2H | The chemical shift of amine protons can be variable and the signal is often broad due to quadrupole broadening and exchange.[4] |
| Methyl (CH₃) | ~3.8 | Singlet | 3H | The three protons of the methyl ester group will appear as a singlet. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| Ester (C=O) | 165-175 | The carbonyl carbon of the ester is typically found in this downfield region.[5] |
| Naphthalene-C | 120-140 | Multiple signals are expected for the ten carbons of the naphthalene ring. |
| Thiophene-C (substituted) | 100-160 | The four substituted carbons of the thiophene ring will have distinct chemical shifts influenced by the attached groups.[5] |
| Methyl (CH₃) | 50-60 | The carbon of the methyl ester group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[6]
Mass Spectrometry (MS): Elemental Composition and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern can also serve as a structural fingerprint.
| Ion | m/z (mass-to-charge ratio) | Rationale |
| Molecular Ion [M]⁺ | Calculated for C₁₈H₁₅NO₂S | The parent ion peak should be observed, confirming the molecular weight. |
| [M - OCH₃]⁺ | M - 31 | Loss of the methoxy group from the ester is a common fragmentation pathway.[7] |
| [M - COOCH₃]⁺ | M - 59 | Loss of the entire methoxycarbonyl group.[7] |
| Naphthyl Cation | 127 | Fragmentation leading to the stable naphthyl cation. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). The mass spectrum is acquired in positive ion mode over a relevant mass range.
-
Data Analysis: The exact mass of the molecular ion is determined and compared to the calculated theoretical mass to confirm the elemental formula. The fragmentation pattern is analyzed to identify characteristic fragment ions.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound.
Caption: Workflow for structural confirmation.
Logical Relationship of Spectroscopic Data
The interpretation of the spectroscopic data follows a logical progression to build a conclusive structural argument.
Caption: Logical flow of spectral data interpretation.
Conclusion
The synergistic application of IR, NMR, and Mass Spectrometry provides a robust and self-validating methodology for the structural confirmation of this compound. By systematically acquiring and interpreting the data from each technique as outlined in this guide, researchers can have a high degree of confidence in the identity and purity of their synthesized compound, a critical requirement for its application in further research and development.
References
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Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
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Sabnis, R. W. (1994). The Gewald reaction. Sulfur reports, 16(1), 1-17. [Link]
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A Researcher's Guide to In-Vitro Efficacy and Safety Profiling of Novel Thienopyrimidine Derivatives
Thienopyrimidine derivatives represent a promising class of heterocyclic compounds in modern drug discovery, largely due to their structural analogy to native purines, which allows them to interact with a wide array of biological targets.[1] This structural mimicry has led to the investigation of numerous thienopyrimidine-based compounds as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1][2] Key kinase targets for these derivatives include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinases (PI3Ks), and Cyclin-Dependent Kinases (CDKs).[1][3]
This guide provides a comprehensive overview of essential in-vitro testing protocols to rigorously evaluate the efficacy, selectivity, and safety of novel thienopyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring a self-validating and robust testing cascade.
The Hierarchical In-Vitro Testing Funnel for Thienopyrimidine Derivatives
A logical and hierarchical approach to in-vitro testing is crucial for efficient drug discovery. This funnel starts with broad screening for cellular effects and progressively narrows down to specific target engagement and mechanism of action, while continuously monitoring for potential liabilities.
Caption: A hierarchical workflow for in-vitro testing of thienopyrimidine derivatives.
Tier 1: Primary Screening - Assessing Antiproliferative Activity
The initial step is to determine the compound's ability to inhibit cancer cell growth. This is typically achieved through cytotoxicity or cell viability assays, which measure the overall health of a cell population after treatment.[4]
Comparative Overview of Common Cell Viability Assays
A variety of assays are available, each with its own advantages and disadvantages. The choice of assay can depend on factors such as the specific cell line, compound characteristics, and desired throughput.[5]
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. | Inexpensive, widely used and well-documented. | Requires a solubilization step for the formazan crystals, which can introduce additional variability.[6] |
| WST-1/XTT Assays | Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[7][8] | Faster and more convenient than MTT as no solubilization step is needed.[6] | Can have lower sensitivity compared to other methods.[6] |
| CellTiter-Glo® Luminescent Assay | Measures ATP levels, which is a key indicator of metabolically active cells.[9][10] | High sensitivity, broad linear range, and a simple "add-mix-measure" protocol suitable for high-throughput screening.[10][11] | Reagents can be more expensive than colorimetric assays. |
Experimental Protocol: WST-1 Cell Viability Assay
This protocol provides a general guideline for assessing the cytotoxicity of thienopyrimidine derivatives in a 96-well format.
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)[12]
-
Complete cell culture medium
-
Novel thienopyrimidine derivative (stock solution in DMSO)
-
WST-1 reagent
-
96-well flat-bottom sterile microplates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a serial dilution of the thienopyrimidine derivative in complete culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for a specified period, typically 24, 48, or 72 hours.[9]
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620 nm is often used to reduce background noise.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.[9]
-
Tier 2: Target-Based Screening - Quantifying Kinase Inhibition
For thienopyrimidine derivatives identified as active in cellular screens, the next critical step is to determine if their cytotoxic effect is due to the inhibition of their intended kinase targets.[13] Biochemical kinase assays are essential for this purpose.[14]
Signaling Pathways Targeted by Thienopyrimidine Inhibitors
Understanding the signaling context is vital for interpreting the results of kinase inhibition assays. Two of the most prominent pathways targeted by these inhibitors are the PI3K/AKT/mTOR and EGFR signaling pathways.[1]
Caption: Simplified PI3K/AKT/mTOR signaling pathway.[15]
Caption: Simplified EGFR signaling pathway.[16]
Comparison of Kinase Inhibition Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of radioactively labeled phosphate (from [γ-³³P]ATP) into a substrate.[17] | Considered the "gold standard" due to its high sensitivity and direct measurement of phosphorylation.[18] | Requires handling of radioactive materials and specialized equipment. |
| Luminescence-Based (e.g., ADP-Glo™) | Quantifies the amount of ADP produced during the kinase reaction, which is then converted to a light signal.[16][19] | High throughput, non-radioactive, and highly sensitive.[20] | Indirect measurement of phosphorylation; can be susceptible to interference from compounds that affect the luciferase enzyme.[18] |
| Fluorescence-Based (e.g., TR-FRET) | Utilizes Time-Resolved Fluorescence Resonance Energy Transfer to detect the phosphorylation of a substrate.[21] | Homogeneous (no-wash) format, suitable for high-throughput screening.[22] | Can be prone to interference from fluorescent compounds. |
Experimental Protocol: Luminescence-Based PI3K Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays and is designed to determine the IC50 value of a thienopyrimidine derivative against a specific PI3K isoform.[15][20]
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)[15]
-
Thienopyrimidine inhibitor
-
Lipid substrate (e.g., PIP2)[15]
-
ATP
-
Kinase Assay Buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)[20]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well low-volume white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the thienopyrimidine inhibitor in 100% DMSO. Create a serial dilution series in the kinase assay buffer.[15]
-
Dilute the PI3K enzyme and lipid substrate in the kinase assay buffer to the desired concentrations.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted PI3K enzyme to each well.
-
Incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.[15]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[15]
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[16]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration and determine the IC50 value.[19]
-
Tier 3: Cellular Mechanism of Action - Confirming Target Engagement
A potent inhibitor in a biochemical assay does not guarantee efficacy in a cellular environment.[23] Therefore, it is essential to confirm that the compound engages its intended target within intact cells.[24][25]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in a cellular context. It is based on the principle that the binding of a ligand (the thienopyrimidine derivative) can stabilize the target protein, leading to an increase in its thermal stability.[25]
Experimental Workflow: Western Blot-Based CETSA
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Tier 4: Early Safety and Toxicity Profiling
Early assessment of potential toxicities is critical to de-risk a drug discovery program and avoid late-stage failures.[26][27] In-vitro toxicology assays provide a cost-effective and ethically sound approach for this initial safety evaluation.[28][29]
Key In-Vitro Toxicology Assays
| Assay Type | Purpose |
| Hepatotoxicity | To assess the potential for drug-induced liver injury (DILI), a major cause of drug attrition.[27] |
| Cardiotoxicity | To evaluate adverse effects on heart cells, another significant reason for drug withdrawal.[26] |
| Genotoxicity | To determine if the compound can cause damage to DNA, which can be an indicator of carcinogenic potential.[30] |
| Off-Target Screening | To identify unintended interactions with other proteins (e.g., a broad kinase panel) that could lead to side effects. |
These assays are typically conducted using relevant human cell lines (e.g., primary human hepatocytes for hepatotoxicity) and are often outsourced to specialized contract research organizations (CROs).[30]
Conclusion
The in-vitro testing cascade outlined in this guide provides a robust framework for the comprehensive evaluation of novel thienopyrimidine derivatives. By systematically assessing cytotoxicity, on-target inhibition, cellular mechanism of action, and early safety profiles, researchers can make data-driven decisions to advance the most promising candidates toward preclinical and clinical development. This methodical approach, grounded in scientific rationale, is indispensable for navigating the complexities of modern drug discovery.
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NIH. (2024, February 29). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][21][26][28]triazolo[1,5-a]pyrimidine Derivatives.
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A Comparative Guide to the Synthesis of 2-Aminothiophenes: The Gewald Reaction vs. Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. Its synthesis is a critical step in the development of new molecular entities. Among the various synthetic routes, the Gewald reaction has emerged as a powerful and versatile tool. This guide provides an in-depth comparative analysis of the Gewald synthesis against other prominent methods, offering field-proven insights to aid in the selection of the most appropriate synthetic strategy.
The Enduring Prominence of the Gewald Synthesis
First reported by Karl Gewald in 1966, the Gewald reaction is a one-pot, multi-component reaction that provides access to polysubstituted 2-aminothiophenes.[1][2] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. Its enduring popularity stems from the ready availability of starting materials, mild reaction conditions, and the high degree of functional group tolerance, making it a highly efficient method for generating molecular diversity.[1]
Mechanistic Insight into the Gewald Reaction
The mechanism of the Gewald reaction is generally understood to proceed through a series of well-defined steps. The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile. This is followed by the nucleophilic addition of sulfur to the β-position of the unsaturated nitrile. The resulting intermediate then undergoes an intramolecular cyclization via attack of the sulfur anion onto the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene.
Caption: A simplified workflow of the Gewald reaction mechanism.
Representative Experimental Protocol for Gewald Synthesis
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:
-
Reactants: Cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), elemental sulfur (1.1 eq), and morpholine (as a base, 1.5 eq).
-
Solvent: Ethanol.
-
Procedure:
-
To a stirred solution of cyclohexanone and ethyl cyanoacetate in ethanol, add morpholine.
-
Add elemental sulfur portion-wise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure product.
-
Key Alternative Syntheses of 2-Aminothiophenes
While the Gewald synthesis is a mainstay, several other methods offer unique advantages depending on the desired substitution pattern and available starting materials.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[3] A key variation of this reaction, which is relevant to the synthesis of 2-aminothiophenes, involves the use of a nitrile-containing substrate in place of the ester, leading to the formation of 3-aminothiophenes.[3]
Mechanistic Rationale: The reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the alkyne, followed by a second addition to the resulting double bond. Intramolecular cyclization and subsequent elimination steps lead to the formation of the thiophene ring.[3]
Caption: Logical flow of the Fiesselmann thiophene synthesis.
Paal-Knorr Thiophene Synthesis
A classical method for the synthesis of furans, pyrroles, and thiophenes, the Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][5] While not directly producing 2-aminothiophenes, this method is fundamental for constructing the core thiophene ring, which can be subsequently functionalized.
Field Insight: The choice of sulfurizing agent is critical. Lawesson's reagent is often preferred over P₄S₁₀ due to its better solubility in organic solvents and milder reaction conditions, which can lead to higher yields and cleaner reactions.
Gompper Thiophene Synthesis
The Gompper synthesis provides a route to 2-aminothiophenes from α-haloketones and malononitrile in the presence of a base and a sulfur source, typically carbon disulfide. This method offers a different disconnection approach compared to the Gewald synthesis.
Representative Experimental Protocol for Gompper Synthesis:
-
Reactants: α-Bromoacetophenone (1.0 eq), malononitrile (1.0 eq), sodium ethoxide (2.0 eq), and carbon disulfide (1.2 eq).
-
Solvent: Ethanol.
-
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared and cooled in an ice bath.
-
Malononitrile and carbon disulfide are added sequentially, maintaining the low temperature.
-
α-Bromoacetophenone is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The mixture is poured into water, and the precipitated product is collected by filtration and purified.
-
Transition-Metal Catalyzed Syntheses
Modern synthetic organic chemistry has seen a surge in the development of transition-metal-catalyzed methods for the construction of heterocyclic rings. For 2-aminothiophenes, rhodium and copper-catalyzed reactions have shown particular promise.[6][7] These methods often involve the cycloaddition of alkynes with thioamides or other sulfur-containing starting materials, offering high regioselectivity and functional group tolerance under relatively mild conditions.[6][8]
Example of a Rhodium-Catalyzed Synthesis:
-
Catalyst System: A rhodium(III) catalyst, such as [Cp*RhCl₂]₂.
-
Reactants: An internal alkyne and an N-acetylamino-substituted thiophene.
-
Mechanism: The reaction proceeds via a C-H activation of the thiophene ring, followed by insertion of the alkyne and reductive elimination to form the fused thienopyrrole system.
Comparative Analysis of Synthetic Methods
| Feature | Gewald Synthesis | Fiesselmann Synthesis | Paal-Knorr Synthesis | Gompper Synthesis | Transition-Metal Catalyzed |
| Starting Materials | Ketone/Aldehyde, α-Cyanoester, Sulfur | α,β-Acetylenic Ester/Nitrile, Thioglycolic Acid Derivative | 1,4-Dicarbonyl Compound, Sulfurizing Agent | α-Haloketone, Malononitrile, CS₂ | Alkynes, Thioamides/Sulfur source |
| Key Advantage | One-pot, high functional group tolerance, readily available starting materials.[1] | Access to 3-hydroxy/amino thiophenes. | Reliable for core thiophene ring formation.[4] | Alternative disconnection approach. | High regioselectivity, mild conditions.[6] |
| Limitations | Can produce complex mixtures with certain substrates, potential for side reactions. | Limited to specific substitution patterns. | Harsh reagents (P₄S₁₀), does not directly yield aminothiophenes.[4] | Use of toxic and volatile CS₂. | Catalyst cost and sensitivity, substrate scope can be limited. |
| Typical Yields | Good to excellent (often >70%).[9] | Moderate to good. | Variable, depends on substrate and sulfurizing agent.[5] | Moderate. | Good to excellent.[6][10] |
| Reaction Conditions | Mild (often reflux in ethanol). | Basic conditions, variable temperatures. | Often requires high temperatures and strong acids/reagents. | Basic conditions, often at room temperature. | Mild to moderate temperatures. |
Green Chemistry Perspectives
In the context of sustainable chemical synthesis, it is crucial to evaluate the environmental impact of different synthetic routes. Key metrics include Atom Economy and the Environmental Factor (E-Factor).
-
Atom Economy: This metric, developed by Barry Trost, calculates the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.[11] Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions are inherently less atom-economical.
-
E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a greener process.[6]
| Synthesis Method | Atom Economy | E-Factor | Green Chemistry Considerations |
| Gewald Synthesis | Generally high, as it is a multi-component condensation. | Moderate, depends on solvent usage and workup. | Use of elemental sulfur is advantageous. Can be performed under solvent-free or aqueous conditions to improve greenness.[9] |
| Fiesselmann Synthesis | Moderate, involves elimination of small molecules. | Moderate to high, depending on the scale and purification method. | Can be optimized with greener solvents and bases. |
| Paal-Knorr Synthesis | Low to moderate, due to the use of stoichiometric sulfurizing agents that are not fully incorporated. | High, generates significant inorganic waste. | The use of Lawesson's reagent is a slight improvement over P₄S₁₀. |
| Gompper Synthesis | Moderate. | Moderate to high, due to solvent usage and byproducts. | The use of toxic and volatile carbon disulfide is a significant drawback. |
| Transition-Metal Catalyzed | Potentially high, as catalysts are used in small amounts. | Can be low if the catalyst is efficiently recycled. | Catalyst recovery and the use of heavy metals are key concerns. The development of heterogeneous catalysts is a green alternative. |
Field-Proven Insights and Recommendations
The choice of synthetic method for a 2-aminothiophene derivative is a strategic decision that depends on several factors:
-
For rapid generation of a diverse library of polysubstituted 2-aminothiophenes from simple starting materials, the Gewald synthesis is often the method of choice due to its operational simplicity and broad substrate scope. [1] Its one-pot nature is particularly advantageous in drug discovery for lead optimization.
-
When the target molecule requires a 3-hydroxy or 3-amino substituent, the Fiesselmann synthesis offers a more direct and efficient route. [3]
-
If the primary goal is to construct the core thiophene ring from a 1,4-dicarbonyl precursor, the Paal-Knorr synthesis remains a reliable, albeit less "green," option. [4]
-
For specific substitution patterns not readily accessible through other methods, the Gompper synthesis can be a valuable alternative, provided the handling of carbon disulfide is not a prohibitive factor.
-
For highly specific and regioselective syntheses, particularly in late-stage functionalization or complex molecule synthesis, transition-metal catalyzed methods are increasingly becoming the go-to strategy, despite the higher initial cost of the catalysts. [12]
Conclusion
The Gewald synthesis remains a cornerstone for the preparation of 2-aminothiophenes, offering a balance of efficiency, versatility, and operational simplicity. However, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. The Fiesselmann, Paal-Knorr, and Gompper syntheses each provide unique advantages for specific synthetic challenges. Furthermore, the continuous development of transition-metal catalyzed methods is paving the way for more selective and sustainable approaches. By carefully considering the desired substitution pattern, availability of starting materials, and green chemistry principles, researchers can select the optimal synthetic route to accelerate their research and development efforts.
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
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Karam, A. (n.d.). 1fiesselmann Thiophene Synthesis. Scribd. Retrieved from [Link]
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- Méndez-Lucio, O., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. ChemMedChem, 16(1), 123-132.
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Filo. (2025). Describe how to synthesize furan, thiophene, and pyrrole using the Paal-Knorr method. Retrieved from [Link]
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Assessing the antiproliferative activity of compounds derived from Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate.
In the relentless pursuit of novel and more effective anticancer therapeutics, the heterocyclic scaffold of 2-aminothiophene has emerged as a privileged structure, lauded for its synthetic accessibility and broad spectrum of biological activities.[1][2] This guide delves into the assessment of the antiproliferative potential of compounds derived from Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate . While direct experimental data on the antiproliferative activity of derivatives from this specific parent compound is not extensively available in the public domain, this guide will provide a comprehensive framework for their evaluation. We will draw upon data from structurally related 2-aminothiophene and naphthalene-containing analogues to forecast potential efficacy, outline robust experimental protocols for assessment, and discuss likely mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of molecules.
The Rationale: Why this compound Derivatives?
The selection of this compound as a core scaffold is predicated on sound medicinal chemistry principles. The 2-aminothiophene core is a well-established pharmacophore in numerous biologically active compounds, exhibiting activities ranging from antimicrobial to anticancer.[1][2] The fusion of this heterocyclic system with a naphthyl ring, a bulky lipophilic moiety, can enhance interactions with hydrophobic pockets in biological targets. Furthermore, the ester and amino functionalities at the 2 and 3 positions of the thiophene ring offer versatile handles for chemical modification, allowing for the generation of diverse libraries of compounds with potentially tunable pharmacological profiles.
Synthetic Strategy: The Gewald Reaction
A cornerstone in the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction . This one-pot, multi-component reaction offers an efficient and straightforward route to the core scaffold.[3][4] The general scheme involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a base.
For the synthesis of the parent compound, this compound, the likely precursors would be 1-acetylnaphthalene, methyl cyanoacetate, and elemental sulfur.
Caption: Generalized scheme of the Gewald reaction for the synthesis of the parent compound.
Further derivatization can be achieved by modifying the amino and ester groups to explore structure-activity relationships (SAR).
Assessing Antiproliferative Activity: A Comparative Look at Analogues
While specific data for our target derivatives are pending, the antiproliferative potential of this class can be inferred from published data on related structures. The following table summarizes the cytotoxic activity of various 2-aminothiophene derivatives against a panel of human cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 6CN14 | H | -(CH2)4- | CN | HeLa | < 5 | [5] |
| 7CN09 | H | -(CH2)4- | CN | PANC-1 | < 10 | [5] |
| Compound 7 | -(CH2)4- | CN | CONH-aryl | MCF-7 | Not specified | [6] |
| Compound 9 | -(CH2)4- | CN | Thieno[3,2-d]triazine | MCF-7 | Not specified | [6] |
Note: This table presents data for compounds structurally related to the topic of interest to illustrate the potential antiproliferative activity of the 2-aminothiophene scaffold. "R" groups correspond to substituents on the thiophene ring.
The data indicates that 2-aminothiophene derivatives can exhibit potent antiproliferative activity, with IC50 values in the low micromolar range against cervical (HeLa), pancreatic (PANC-1), and breast (MCF-7) cancer cell lines.[5][6] The nature of the substituents on the thiophene ring plays a crucial role in determining the potency and selectivity of these compounds.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
A standard and reliable method for assessing the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Mechanisms of Action
The antiproliferative activity of thiophene derivatives is often attributed to their ability to interfere with key cellular processes essential for cancer cell growth and survival.[1] Based on studies of related compounds, derivatives of this compound may exert their anticancer effects through one or more of the following mechanisms:
-
Tubulin Polymerization Inhibition: Many heterocyclic compounds, including thiophenes, are known to interact with tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: The thiophene scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases that are often dysregulated in cancer, such as protein tyrosine kinases.[6]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) through various signaling pathways, including the activation of caspases.
-
Topoisomerase Inhibition: Some thiophene derivatives have been shown to inhibit topoisomerases, enzymes that are critical for DNA replication and repair in rapidly dividing cancer cells.[1]
Caption: Putative mechanisms of antiproliferative action for naphthyl-thiophene derivatives.
Conclusion and Future Directions
The scaffold of this compound represents a promising starting point for the development of novel antiproliferative agents. The synthetic tractability via the Gewald reaction, coupled with the known anticancer potential of the 2-aminothiophene and naphthalene moieties, provides a strong rationale for the exploration of its derivatives. While direct experimental evidence is currently limited, the data from analogous compounds suggest that this chemical space is ripe for investigation.
Future work should focus on the synthesis of a focused library of derivatives with modifications at the amino and ester positions, followed by a systematic evaluation of their antiproliferative activity against a diverse panel of cancer cell lines. Promising candidates should then be subjected to further mechanistic studies to elucidate their precise mode of action. Such a program could lead to the identification of novel, potent, and selective anticancer drug candidates.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Purity Validation of Synthesized Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate via High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible downstream applications. This guide provides an in-depth, scientifically grounded protocol for validating the purity of a novel thiophene derivative, Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, using High-Performance Liquid Chromatography (HPLC). This compound, synthesized via the versatile Gewald reaction, belongs to the 2-aminothiophene class, a scaffold of significant interest due to its diverse biological activities.[1][2][3]
This document is structured to provide not just a methodology, but a logical framework for analytical method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][5] We will explore the rationale behind chromatographic choices, present a robust validation protocol, and compare the HPLC method's performance with an alternative, Thin-Layer Chromatography (TLC), to offer a comprehensive perspective for researchers and drug development professionals.
The Compound in Focus: Synthesis and Rationale for Purity Analysis
This compound is typically synthesized through a one-pot multicomponent reaction known as the Gewald synthesis.[6][7] This reaction involves the condensation of a ketone (1-acetylnaphthalene), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a base.[1][8]
Caption: Simplified workflow of the Gewald synthesis for the target compound.
Given the nature of multicomponent reactions, the crude product is often accompanied by unreacted starting materials, stable intermediates (like the Knoevenagel condensation product), and other side-products.[3][6] Therefore, a highly specific and sensitive analytical method is crucial to quantify the purity of the final isolated compound and ensure that the impurity profile is within acceptable limits for its intended use. HPLC, particularly in the reversed-phase mode, is the technique of choice for such aromatic, moderately polar compounds due to its high resolution, sensitivity, and quantitative accuracy.[9][10][11]
The Analytical Cornerstone: A Validated HPLC Method
The objective is to develop a stability-indicating HPLC method capable of separating the main peak (the target compound) from potential impurities and degradation products. A reversed-phase approach is selected based on the hydrophobic nature of the naphthyl and thiophene rings.[10][12]
Experimental Protocol: HPLC Purity Determination
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[9]
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for its excellent hydrophobic separation capabilities for aromatic compounds.[9][10]
-
Chemicals and Reagents:
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase | Acetonitrile:Water (Gradient) | Acetonitrile is a common organic modifier providing good peak shape for aromatic compounds. A gradient elution is chosen to ensure elution of both less retained (polar) and highly retained (non-polar) impurities within a reasonable runtime.[12][13] |
| Gradient Program | 0-2 min: 50% ACN; 2-15 min: 50-90% ACN; 15-20 min: 90% ACN; 20-22 min: 90-50% ACN; 22-25 min: 50% ACN | The initial hold ensures retention of the main peak, the gradient resolves impurities, a high organic phase "washes" the column, and the final steps re-equilibrate the system. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[13] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 254 nm and 330 nm (or PDA scan) | The naphthyl group provides strong UV absorbance around 254 nm. A secondary wavelength can help in identifying impurities. A PDA detector is superior as it allows for peak purity analysis across a spectral range.[4] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of the Certified Reference Standard and dissolve it in 100 mL of acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the synthesized compound and dissolve it in 100 mL of acetonitrile.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.[9]
Method Validation Protocol: An E-E-A-T Approach
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[14][15] The following parameters must be assessed according to ICH guidelines Q2(R1) and the revised draft Q2(R2).[4][5]
Caption: Workflow for HPLC method validation based on ICH guidelines.
1. Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Procedure: Inject the diluent (acetonitrile), a solution of the synthesized sample, and a solution spiked with anticipated starting materials.
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (resolution > 2), and the diluent should show no interfering peaks at the retention time of the analyte. Peak purity analysis using a PDA detector should yield a purity angle less than the purity threshold, indicating spectral homogeneity.[4]
2. Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.[16]
3. Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Procedure: The range is confirmed by the successful validation of linearity, accuracy, and precision within those concentration limits.[14]
-
Acceptance Criteria: Typically 80% to 120% of the test concentration for an assay of a drug substance.[5]
4. Accuracy: The closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a known amount of the synthesized sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.[4][17]
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5. Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[14]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[16]
6. Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).[16]
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
7. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the purity result should not significantly change.
Illustrative Validation Data Summary
The following table summarizes the expected outcomes for a successful method validation.
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Resolution > 2; No interference | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of target conc. | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate | ≤ 2.0% | 1.10% |
| LOQ (µg/mL) | Quantifiable with precision/accuracy | 0.5 µg/mL |
| Robustness | System suitability passes | Pass |
Comparative Analysis: HPLC vs. Thin-Layer Chromatography (TLC)
While HPLC is the gold standard for quantitative purity analysis, Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective qualitative tool, often used for reaction monitoring.
| Feature | HPLC | Thin-Layer Chromatography (TLC) |
| Principle | High-pressure separation on a packed column | Separation on a thin layer of adsorbent on a flat plate |
| Nature of Data | Quantitative (Purity %, Impurity Profile) | Qualitative/Semi-quantitative (Presence of spots) |
| Resolution | Very High | Low to Moderate |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) |
| Analysis Time | 20-30 minutes per sample | 5-10 minutes per plate (multiple samples) |
| Cost | High (instrumentation, solvents, columns) | Very Low |
| Application | Final purity testing, stability studies, quality control | Reaction monitoring, preliminary purity check, fraction screening |
Experimental Data Context: In a typical scenario, TLC might show a single major spot for the purified product, suggesting it is "clean." However, HPLC analysis of the same sample could reveal two minor impurities at 0.3% and 0.5% area, which were co-eluting or below the detection limit of the TLC method. This highlights the superior resolving power and sensitivity of HPLC, making it indispensable for final purity validation in a regulated environment.
Conclusion: Ensuring Confidence in Synthesis
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A Comparative Benchmarking Guide to the Anti-inflammatory Properties of Naphthyl-Thiophenes
Introduction: The Imperative for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key driver of pathology in a vast array of human diseases when dysregulated. From autoimmune disorders like rheumatoid arthritis to cardiovascular disease and neurodegeneration, chronic inflammation represents a significant therapeutic challenge. The mainstay of anti-inflammatory therapy has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] However, the clinical utility of traditional NSAIDs is often hampered by significant gastrointestinal and cardiovascular side effects, stemming from the non-selective inhibition of COX isoforms.[2] This has fueled a continuous search for novel anti-inflammatory agents with improved efficacy and safety profiles.
Thiophene-based compounds have emerged as a promising class of "privileged structures" in medicinal chemistry, with several approved drugs, such as Tinoridine and Tiaprofenic acid, demonstrating their anti-inflammatory potential.[3][4] The present guide focuses on a specific subclass, naphthyl-thiophenes, to provide a detailed, evidence-based benchmark of their anti-inflammatory properties against two widely-used NSAIDs: the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib . This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the mechanistic rationale, comparative efficacy data, and the experimental protocols required to validate these findings.
Mechanistic Landscape: Targeting the Engines of Inflammation
A sophisticated network of signaling pathways orchestrates the inflammatory response. Understanding these pathways is critical to appreciating the mechanism of action of both established drugs and novel compounds like naphthyl-thiophenes.
The Cyclooxygenase (COX) Pathway: The Traditional Target
The COX enzymes, COX-1 and COX-2, are central to the production of prostaglandins, key mediators of pain and inflammation.[2]
-
COX-1 is constitutively expressed in most tissues and plays a "housekeeping" role, involved in protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli, and is the primary source of prostaglandins that drive the inflammatory process.[2]
The therapeutic action of NSAIDs is largely attributed to the inhibition of COX-2, while the common side effects, such as gastric ulcers, are linked to the inhibition of COX-1.[5] This distinction is the pharmacological basis for the development of selective COX-2 inhibitors like Celecoxib, which were designed to offer a better safety profile compared to non-selective NSAIDs like Ibuprofen.[5]
Key Inflammatory Signaling Cascades: Beyond COX
The inflammatory response is also governed by upstream signaling pathways that regulate the expression of a multitude of pro-inflammatory genes, including COX-2, cytokines, and chemokines.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a pivotal signaling pathway that controls the transcription of numerous pro-inflammatory genes.[6] Its activation is a hallmark of many inflammatory diseases.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in a wide range of cellular processes, including inflammation, and its activation leads to the production of inflammatory mediators.[7]
Some thiophene derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[8]
Below is a diagram illustrating the interplay of these key inflammatory pathways.
Caption: Key Signaling Pathways in Inflammation.
Comparative Efficacy: A Data-Driven Analysis
To provide an objective comparison, we have collated data from various studies on the in vitro and in vivo anti-inflammatory activities of naphthyl-thiophenes and our benchmark drugs. It is important to note that direct comparisons are best made when compounds are tested in the same study under identical conditions. The data presented here is a synthesis from multiple sources and should be interpreted with this in mind.
In Vitro COX Enzyme Inhibition
The inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 12 - 13 | 80 - 370 | 0.15 |
| Celecoxib | 82 | 0.04 - 6.8 | 12 |
| Naphthyl-Thiophene Derivatives | Variable | Variable | Variable |
Data for Ibuprofen and Celecoxib compiled from multiple sources.[9][10] Data for naphthyl-thiophene derivatives is highly dependent on the specific chemical structure.
Interpretation:
-
Ibuprofen is a non-selective inhibitor, showing greater potency against COX-1 than COX-2 in some assays.[10]
-
Celecoxib demonstrates significant selectivity for COX-2, with IC50 values for COX-2 being substantially lower than for COX-1.[10]
-
The inhibitory activity of naphthyl-thiophene derivatives on COX enzymes can vary widely based on their specific substitutions. Some thiophene derivatives have been shown to be potent and selective COX-2 inhibitors.[5][11]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[12]
| Compound | Dose (mg/kg) | % Inhibition of Edema (at ~3-4 hours) |
| Ibuprofen | 40 | ~50-60% |
| Celecoxib | 30 | ~45-55% |
| Thiophene Derivative | 20 | ~50-60% |
Data is a representative compilation from various studies and may vary based on experimental conditions.[13][14][15]
Interpretation: The in vivo data suggests that certain thiophene derivatives can exhibit potent anti-inflammatory activity, comparable to that of established NSAIDs like ibuprofen and celecoxib, and in some cases at lower doses.[13]
Inhibition of Pro-inflammatory Cytokines in Macrophages
The ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) is a key indicator of its anti-inflammatory potential.[7][16]
Experimental Protocols: A Guide to Validation
To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below for the key assays discussed in this guide.
In Vitro Assay: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the procedure to assess the ability of test compounds to inhibit the production of nitric oxide (NO), TNF-α, and IL-6.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[17]
2. Compound Treatment and Stimulation:
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of the naphthyl-thiophene derivatives, ibuprofen, or celecoxib for 1 hour.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL for 24 hours to induce an inflammatory response.[17]
3. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable product of NO, using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-only treated group.[18]
4. Measurement of TNF-α and IL-6 Production (ELISA):
-
Collect the cell culture supernatant as described above.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[19][20]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution. The absorbance is then read at the appropriate wavelength.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This protocol details the widely used in vivo model for screening acute anti-inflammatory activity.
1. Animal Grouping and Acclimatization:
-
Use male Wistar rats (150-200g).
-
House the animals under standard laboratory conditions and allow them to acclimatize for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Ibuprofen or Celecoxib), and test groups (different doses of naphthyl-thiophene).
2. Drug Administration:
-
Administer the test compounds and reference drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
3. Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[12]
4. Paw Volume Measurement:
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]
5. Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
The compiled evidence suggests that naphthyl-thiophene derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. Their potential to exhibit potent anti-inflammatory effects, in some cases comparable to established NSAIDs, through mechanisms that may include COX inhibition and modulation of key inflammatory signaling pathways like NF-κB, warrants further investigation.
Future research should focus on:
-
Direct Head-to-Head Comparative Studies: Conducting in vitro and in vivo studies that directly compare a series of naphthyl-thiophene derivatives with ibuprofen and celecoxib under identical experimental conditions.
-
Comprehensive Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent naphthyl-thiophene compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the naphthyl-thiophene scaffold to optimize potency and selectivity, while minimizing potential off-target effects.
-
Safety and Toxicological Profiling: Thoroughly evaluating the gastrointestinal and cardiovascular safety of lead compounds.
By pursuing these research avenues, the scientific community can fully unlock the therapeutic potential of naphthyl-thiophenes and contribute to the development of next-generation anti-inflammatory drugs with improved efficacy and safety.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
This document provides a comprehensive, step-by-step operational plan for the proper handling and disposal of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to ensure the protection of laboratory personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide employs a conservative approach based on a structural analysis of its constituent moieties and the known hazards of related chemical classes.
Part 1: Hazard Assessment and Waste Classification
The fundamental principle of safe disposal is a thorough understanding of the material's potential hazards. The chemical structure of this compound contains several functional groups that warrant its classification as a hazardous substance.
-
Naphthyl Moiety: The presence of a 1-naphthyl group is a significant structural alert. Naphthylamine derivatives, specifically alpha-Naphthylamine and beta-Naphthylamine, are recognized as potent human carcinogens and are strictly regulated by the Occupational Safety and Health Administration (OSHA).[1][2] Therefore, any compound containing this moiety must be handled with the assumption of potential carcinogenicity until proven otherwise. OSHA standards address the handling of such carcinogens, requiring stringent controls.[3][4]
-
Thiophene Ring: Thiophene and its derivatives are often classified as harmful irritants.[5] Thiophene itself is a flammable liquid that can react violently with strong oxidizers.[6][7] While the subject compound is a solid, its decomposition products or interactions with other waste streams could present similar hazards.
-
Aminocarboxylate Functionality: Aromatic amines can be toxic, and many aminothiophene carboxylate derivatives are known to cause skin, eye, and respiratory irritation.[8][9][10][11]
Hazard Summary Table
| Hazard Class | Basis for Classification | Recommended Handling Precaution |
| Suspect Carcinogen | Structural similarity to OSHA-regulated naphthylamine carcinogens.[1][2] | Handle in a designated area within a chemical fume hood. |
| Skin/Eye Irritant | Common property of aminothiophene carboxylates.[11][15] | Wear appropriate gloves and safety goggles.[8] |
| Respiratory Irritant | Potential for aerosolization of fine powder.[10] | Avoid creating dust; handle in ventilated enclosures. |
| Toxic | General hazard associated with aromatic amines and thiophenes. | Prevent all routes of exposure (inhalation, ingestion, skin contact). |
Part 2: Personnel Protection and Safety Protocols
Given the compound's classification as a PHS, enhanced personal protective equipment (PPE) and stringent handling protocols are mandatory.
-
Engineering Controls: All handling and weighing operations involving the solid compound must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.[14]
-
Personal Protective Equipment (PPE):
-
Gloves: Double-layered nitrile gloves are required to prevent skin contact. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Lab Coat: A dedicated lab coat, preferably disposable or laundered professionally, should be used when handling this compound.
-
-
Designated Area: The area where this compound is handled and where its waste is accumulated should be clearly marked as a "Designated Area for Particularly Hazardous Substance."[14]
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The moment a material is designated for disposal, it becomes a regulated waste.[13][16]
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step in a compliant waste management program.[17] Never mix waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Stream Collection
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated weigh boats, spatulas, and disposable labware (e.g., pipette tips) in a dedicated solid hazardous waste container.
-
This container must be made of a compatible material, such as high-density polyethylene (HDPE).[5]
-
-
Liquid Waste:
-
Collect solutions containing the compound and the first solvent rinse of any contaminated glassware in a dedicated liquid hazardous waste container.
-
Ensure the container material is compatible with the solvent used (e.g., glass for chlorinated solvents, HDPE for many others).[17]
-
DO NOT dispose of any liquid waste containing this compound down the drain. [8]
-
-
Contaminated PPE:
-
All disposable PPE, including gloves, disposable lab coats, and bench paper contaminated with the compound, must be collected in a designated hazardous waste bag or container.[5]
-
Step 3: Container Selection and Labeling
Proper containment and communication of hazards are legally mandated.
-
Container Integrity: Use only containers that are in good condition, compatible with the waste, and have a secure, leak-proof closure as required by OSHA.[12]
-
Labeling: Immediately label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards (e.g., "Toxic," "Suspect Carcinogen").
-
The date waste was first added to the container.
-
Step 4: Temporary On-Site Storage
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).[13] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Well-ventilated and equipped with secondary containment to capture any potential leaks.[16]
Step 5: Spill and Decontamination Procedures
Accidents must be managed promptly and correctly.
-
Spill Cleanup:
-
Surface Decontamination:
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all cleaning materials (wipes, etc.) as hazardous waste.[5]
-
Step 6: Final Disposal
-
Arrange for Pickup: Once a waste container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for collection.[5]
-
Documentation: Ensure all required waste generation documentation is completed accurately as mandated by the Resource Conservation and Recovery Act (RCRA).[12]
Part 4: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Decision flowchart for waste segregation, containment, and disposal.
Part 5: Waste Minimization Best Practices
A core principle of modern laboratory management is the reduction of hazardous waste.[18] Consider the following strategies:
-
Inventory Management: Purchase only the quantity of chemical required for your specific project to avoid generating waste from expired or obsolete materials.[16]
-
Source Reduction: If possible, modify experimental procedures to use smaller quantities of the compound.[13]
-
Substitution: Where scientifically viable, substitute less hazardous materials into processes and experiments.[16]
By adhering to these rigorous protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
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Personal protective equipment for handling Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
A Researcher's Guide to Safe Handling: Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, direct safety protocols for handling this compound. The procedures outlined here are grounded in a comprehensive hazard analysis based on the compound's structural motifs, ensuring you can manage its unique challenges with confidence and precision.
Hazard Assessment: A Proactive Approach
-
Naphthyl Group: Naphthalene and its derivatives are polycyclic aromatic hydrocarbons (PAHs). PAHs are associated with potential carcinogenic effects, and naphthalene itself is classified as a possible human carcinogen by the U.S. EPA and IARC.[1][2] It can also cause skin and eye irritation.[3] Acute inhalation can lead to headaches, confusion, and nausea.[2][4]
-
Aminothiophene Core: Aromatic amines and thiophene derivatives can be irritants and sensitizers. Safety data for analogous compounds, such as Methyl 3-amino-2-thiophenecarboxylate, indicate they can cause serious skin and eye irritation, as well as respiratory irritation.[5][6][7] Handling these compounds as powders necessitates stringent controls to prevent inhalation.[8][9]
Given this profile, this compound must be handled as a substance that is a potential carcinogen, a skin, eye, and respiratory irritant, and acutely toxic upon inhalation or ingestion. All subsequent protocols are based on this conservative assessment.
Personal Protective Equipment (PPE): Your Primary Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[10][11] For this compound, a multi-layered approach is essential.
PPE Selection by Task
A hazard assessment should be conducted for specific laboratory operations to determine the necessary PPE.[12] The following table outlines the minimum required PPE for common tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Lab Coat | NIOSH-approved N95 Respirator (or higher) |
| Preparing Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Chemical-Resistant Lab Coat | Required if not in a certified fume hood |
| Running Reactions/Workup | Double Nitrile Gloves | Chemical Splash Goggles | Chemical-Resistant Lab Coat | Recommended based on volatility/aerosol risk |
| Waste Disposal | Double Nitrile Gloves | Chemical Splash Goggles | Chemical-Resistant Lab Coat | Not required if handling sealed containers |
Causality Behind the Choices:
-
Double Nitrile Gloves: Disposable nitrile gloves provide good splash protection.[13] Double-gloving is critical because it creates a secondary barrier in case the outer glove is torn or compromised, extending the time before the chemical can reach the skin.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Goggles provide a 360-degree seal around the eyes, protecting against splashes and airborne powder.[10][11] A face shield is added when handling the powder to protect the entire face.
-
Respiratory Protection: The primary hazard of a powder is inhalation. All handling of the solid compound must occur within a certified chemical fume hood or a ventilated balance enclosure. If this is not possible, a properly fit-tested NIOSH-approved respirator is mandatory.[10][11]
Operational Plan: From Benchtop to Disposal
Step-by-Step PPE Protocol: Donning and Doffing
The order in which you put on (don) and take off (doff) PPE is crucial to prevent contamination.[14][15] Doffing, in particular, must be performed meticulously to avoid transferring contaminants from the PPE to your skin or clothing.[14][16][17]
PPE Donning & Doffing Workflow
Caption: Sequential workflow for correctly donning and doffing PPE.
Emergency Procedures: Spill and Exposure Plan
Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Chemical Spill Response Plan
Caption: Decision tree for responding to a chemical spill.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper waste management is a critical component of laboratory safety and environmental stewardship.[18][19] All materials contaminated with this compound are considered hazardous waste.
Waste Segregation and Collection:
-
Designated Waste Container: Establish a dedicated, sealed, and clearly labeled hazardous waste container for this chemical. The label must include the chemical name, "Hazardous Waste," and the accumulation start date.[20]
-
Solid Waste: This includes any leftover solid compound, contaminated gloves, weigh paper, and absorbent pads used for cleanup. Place these items directly into the designated solid hazardous waste container.
-
Liquid Waste: Any solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a separate, compatible liquid hazardous waste container.
-
Sharps: Contaminated needles, syringes, or razor blades must be disposed of in a designated sharps container.
-
Empty Containers: An empty container that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container's label should be defaced before disposal as regular trash.[20]
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[18] Never dispose of this chemical down the drain or in the regular trash.[20]
References
- Effective Lab Chemical Waste Management. Environmental Marketing Services.
- Properly Managing Chemical Waste in Labor
- Donning and doffing PPE SOP. University of California, Irvine.
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- Management of Waste.
- Best Practices for Labor
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- Sequence for donning and doffing personal protective equipment (PPE).
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- SAFETY DATA SHEET - Ethyl 2-aminothiophene-3-carboxyl
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- methyl 2-[(cyclobutylcarbonyl)amino]-4-(1-naphthyl)
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- Naphthalene - Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
